Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFABRJAPVXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635788 | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-62-0 | |
| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
This technical guide provides a comprehensive overview of the synthesis of potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Potassium organotrifluoroborates are a class of highly stable and versatile organoboron compounds. They are crystalline solids that are stable in the presence of air and moisture, making them advantageous alternatives to the more sensitive boronic acids.[1][2] Their enhanced stability and reactivity profile have led to their widespread use in various carbon-carbon bond-forming reactions.[2][3][4] The synthesis of this compound is of significant interest due to the prevalence of the fluoro- and methoxy-substituted phenyl moiety in many biologically active molecules.
General Synthesis Pathway
The most common and straightforward method for the preparation of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1][5][6][7] This reaction proceeds by the displacement of the boronic acid's hydroxyl groups with fluoride ions, forming the stable trifluoroborate salt.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of potassium aryltrifluoroborates from arylboronic acids.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the synthesis of analogous potassium aryltrifluoroborates.[9] Researchers should optimize the conditions for the specific substrate.
Materials:
-
(3-fluoro-4-methoxyphenyl)boronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Distilled Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve (3-fluoro-4-methoxyphenyl)boronic acid in methanol.
-
Preparation of KHF₂ Solution: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Reaction: To the stirred solution of the boronic acid, add the aqueous KHF₂ solution. A precipitate should form upon addition.
-
Reaction Time: Allow the mixture to stir at room temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold methanol, acetone, and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of various potassium aryltrifluoroborates from their corresponding boronic acids, which can be considered representative for the synthesis of this compound.
| Starting Boronic Acid | Equivalents of KHF₂ | Solvent System | Reaction Time | Yield (%) | Reference |
| 1-Naphthaleneboronic acid | 3.0 | Methanol/Water | 20 min | 95 | [9] |
| 4-Fluorophenyl boronic acid | 3.0 | Chloroform/Water | 2.5 h | Not specified | [10] |
| General Arylboronic acids | Not specified | Methanol/Water | Not specified | Good to Excellent | [5] |
Signaling Pathway Diagram (Illustrative for Suzuki-Miyaura Coupling)
While the synthesis itself does not involve a signaling pathway, the primary application of the product is in palladium-catalyzed cross-coupling reactions. The following diagram illustrates a simplified catalytic cycle for the Suzuki-Miyaura reaction, where the synthesized potassium aryltrifluoroborate would serve as the organoboron reagent.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound from its corresponding boronic acid and potassium hydrogen difluoride is a robust and efficient method. The resulting product is a stable, easy-to-handle solid that serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The provided protocol and data offer a solid foundation for researchers to successfully synthesize this and related potassium aryltrifluoroborate compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a member of the increasingly important class of organotrifluoroborate salts, serves as a versatile and stable reagent in modern organic synthesis. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents on the phenyl ring, make it a valuable building block, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications, with a focus on its utility in cross-coupling reactions.
Physicochemical Properties
This compound is a white crystalline solid that exhibits enhanced stability to both air and moisture compared to its boronic acid counterpart, simplifying its handling and storage. This inherent stability makes it an attractive reagent in a variety of synthetic transformations.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850623-62-0 | [1] |
| Molecular Formula | C₇H₆BF₄KO | [2] |
| Molecular Weight | 232.02 g/mol | [2] |
| Appearance | White to off-white solid | General observation for aryltrifluoroborates |
| Melting Point | Data not available. For analogous compounds: Potassium (4-methoxyphenyl)trifluoroborate >300 °C[3]; Potassium (3-methoxyphenyl)trifluoroborate 180 °C.[4] | |
| Solubility | Generally soluble in polar organic solvents such as methanol, acetone, and acetonitrile.[5] Limited solubility in less polar solvents like diethyl ether and hydrocarbons. | |
| Stability | Air and moisture stable. Can be stored for extended periods without significant decomposition. |
Synthesis and Characterization
The most common and efficient method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[6]
Synthetic Workflow
The synthesis of this compound from its corresponding boronic acid is a straightforward process.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Materials:
-
3-fluoro-4-methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether (for washing)
Procedure:
-
In a flask, dissolve 3-fluoro-4-methoxyphenylboronic acid in a minimal amount of methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3 equivalents).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.
-
A white precipitate should form upon addition. Continue stirring the mixture for 1-2 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the resulting white solid under vacuum to yield this compound.
Characterization Methods
The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Characterization Data (Predicted and Analogous Compounds)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (6-8 ppm), Methoxy protons (~3.9 ppm). |
| ¹³C NMR | Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm). The carbon attached to boron will show a broad signal. |
| ¹⁹F NMR | A signal for the fluorine on the aromatic ring and a broader signal for the BF₃ group. |
| ¹¹B NMR | A characteristic signal for the tetracoordinate boron atom. |
| HRMS (ESI-) | The [M-K]⁻ anion is observed, allowing for accurate mass determination of the trifluoroborate species.[7] |
Reactivity and Applications
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. These salts are considered "protected" forms of boronic acids, exhibiting enhanced stability while retaining their reactivity under the appropriate catalytic conditions.[8]
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other coupled products.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2-3 equiv.).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Degas the solvent mixture (e.g., 10:1 Toluene/Water) and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
The (3-fluoro-4-methoxyphenyl) moiety is present in a number of biologically active molecules. The introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, this compound serves as a key building block for the synthesis of novel drug candidates. While no specific signaling pathways have been directly attributed to this compound, its utility in synthesizing analogs of known bioactive molecules is of significant interest to medicinal chemists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Potassium (3-Methoxyphenyl)trifluoroborate | C7H7BF3KO | CID 23697282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Potassium (3-Methoxyphenyl)trifluoroborate | 438553-44-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - Potassium (3-methoxyphenyl)trifluoroborate (C7H7BF3O) [pubchemlite.lcsb.uni.lu]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Structure and Bonding in Aryltrifluoroborate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium aryltrifluoroborates, often abbreviated as ArBF₃K, are a class of organoboron compounds that have garnered significant attention in synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their superior stability to air and moisture compared to their boronic acid counterparts makes them highly valuable reagents in academic and industrial laboratories, including for the synthesis of complex molecules in drug discovery programs. This guide provides an in-depth analysis of the structure, bonding, and characterization of these versatile salts, supplemented with experimental protocols and mechanistic diagrams.
Molecular Structure and Bonding
Aryltrifluoroborate salts consist of a tetracoordinate boron atom covalently bonded to one aryl group and three fluorine atoms, forming an anionic complex, [ArBF₃]⁻. This anion is typically associated with a potassium cation, K⁺.
Key Features:
-
Hybridization: The central boron atom in the [ArBF₃]⁻ anion is sp³ hybridized, resulting in a tetrahedral geometry around the boron center. This is a key distinction from the sp² hybridization and trigonal planar geometry of boronic acids (ArB(OH)₂) and boron trifluoride (BF₃).
-
Bonding: The structure contains one carbon-boron (C-B) single bond and three boron-fluorine (B-F) single bonds. The formation of the tetracoordinate anion from a trivalent precursor like an arylboron difluoride (ArBF₂) involves the donation of a fluoride ion into the vacant p-orbital of the boron atom. This saturates the boron's coordination sphere, eliminating the pπ-pπ back-bonding that characterizes the B-F bonds in BF₃ and contributes to the enhanced stability of the trifluoroborate salt.
-
Bond Lengths and Angles: X-ray crystallographic studies provide precise measurements of the molecular geometry. Due to the presence of two different substituents (one aryl group and three fluorine atoms), the tetrahedron is slightly distorted. The F-B-F bond angles are typically smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles are larger.
Quantitative Structural Data
The following tables summarize key structural and spectroscopic data for representative potassium aryltrifluoroborate salts, derived from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Crystallographic Bond Lengths and Angles
| Compound | C–B Bond Length (Å) | Avg. B–F Bond Length (Å) | Avg. F–B–F Angle (°) | Avg. C–B–F Angle (°) | Reference |
| K[PhBF₃] | ~1.60 (Typical) | 1.417 | 105.7 | 113.0 | [1] |
| K[4-MeOPhBF₃] | 1.5987 | 1.396 | 105.7 | 113.0 | [2] |
| K[4-FPhBF₃] | 1.590 | 1.393 | 105.5 | 113.2 | [2] |
Note: The C-B bond length for K[PhBF₃] is an approximate value based on related structures, as the primary reference focused on B-F parameters.[1][2]
Table 2: Representative NMR Spectroscopic Data
NMR spectroscopy is the primary tool for characterizing aryltrifluoroborate salts in solution. The ¹¹B and ¹⁹F nuclei are particularly informative.
| Compound | ¹¹B Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹J (¹¹B–¹⁹F) (Hz) | Reference |
| K[PhBF₃] | 3.2 | -136.3 | 51.2 | [2] |
| K[4-MeOPhBF₃] | 3.3 | -137.2 | 49.3 | [2] |
| K[4-FPhBF₃] | 3.0 | -136.1 / -118.9 (Ar-F) | 50.3 | [2] |
| K[4-CF₃PhBF₃] | 2.8 | -135.0 / -61.0 (CF₃) | 50.3 | [2] |
Spectra are typically recorded in DMSO-d₆. ¹¹B shifts are referenced to BF₃·OEt₂, and ¹⁹F shifts to CF₃CO₂H or CFCl₃.[2] Key features include a characteristic quartet in the ¹¹B NMR spectrum and a corresponding quartet in the ¹⁹F NMR spectrum due to ¹¹B-¹⁹F coupling. The carbon atom attached to boron often appears as a broad signal in the ¹³C NMR spectrum due to the quadrupolar relaxation of the ¹¹B nucleus.[2]
Synthesis and Experimental Protocols
Aryltrifluoroborate salts are accessible through several reliable synthetic routes. The most common method involves the conversion of a corresponding arylboronic acid or its ester with potassium hydrogen fluoride (KHF₂).
Detailed Experimental Protocol: One-Pot Synthesis from an Arene
This protocol is adapted from the work of Hartwig and coworkers for the iridium-catalyzed C-H borylation of an arene followed by in-situ conversion to the potassium aryltrifluoroborate salt.
Materials:
-
Arene (e.g., 1,3-dimethoxybenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen fluoride (KHF₂)
-
Water, deionized
-
Acetone
Procedure:
-
C-H Borylation: In a nitrogen-filled glovebox, an oven-dried Schlenk flask is charged with [Ir(COD)OMe]₂ (0.015 mmol, 0.3 mol%), dtbpy (0.03 mmol, 0.6 mol%), and B₂pin₂ (5.5 mmol). The flask is sealed, removed from the glovebox, and placed under a positive pressure of nitrogen. Anhydrous THF (10 mL) and the arene (5.0 mmol) are added via syringe. The reaction mixture is heated to 80 °C and stirred for 12-24 hours until the starting arene is consumed (monitored by GC-MS).
-
Fluorination: The reaction mixture is cooled to room temperature. A solution of KHF₂ (20 mmol, 4 equivalents) in water (10 mL) is added to the flask.
-
Conversion: The mixture is stirred vigorously at room temperature for 12 hours. During this time, the arylboronic ester is converted to the aryltrifluoroborate salt, which may precipitate.
-
Isolation: The solvents are removed under reduced pressure (rotary evaporation). The resulting solid residue contains the desired product and pinacol byproduct.
-
Purification: Acetone is added to the crude solid to dissolve the aryltrifluoroborate salt, leaving behind some inorganic salts. The mixture is filtered, and the acetone filtrate is collected. The solvent is evaporated. The remaining pinacol byproduct can often be removed by sublimation under vacuum at 60 °C, or the product can be purified by recrystallization (e.g., from hot acetonitrile or acetone/hexanes) to yield the pure potassium aryltrifluoroborate salt.
Visualizations: Structure and Reactivity
Diagrams created using the DOT language provide clear visual representations of core concepts.
General Structure
Caption: General structure of a potassium aryltrifluoroborate salt.
Synthetic Workflow
Caption: Workflow for one-pot synthesis of ArBF₃K from an arene.
Role in Suzuki-Miyaura Cross-Coupling
Aryltrifluoroborates are highly effective nucleophilic partners in the Suzuki-Miyaura reaction for C-C bond formation. The reaction typically requires a palladium catalyst, a base, and protic solvents.
Caption: Aryltrifluoroborate role in the Suzuki-Miyaura cycle.
References
An In-depth Technical Guide to Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate for Researchers and Drug Development Professionals
CAS Number: 850623-62-0
This technical guide provides a comprehensive overview of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis, with a particular focus on its application in drug discovery and development. This document details its chemical properties, synthesis, and utility in carbon-carbon bond formation, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Compound Data and Properties
This compound is an air- and moisture-stable, crystalline solid, making it a convenient and reliable reagent in various chemical transformations. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 850623-62-0 |
| Molecular Formula | C₇H₆BF₄KO |
| Molecular Weight | 232.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Stability | Stable under normal laboratory conditions; less susceptible to protodeboronation than the corresponding boronic acid |
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding boronic acid, 3-fluoro-4-methoxyphenylboronic acid. This conversion offers a significant advantage in terms of stability and handling.
General Experimental Protocol: Synthesis from Boronic Acid
Materials:
-
3-Fluoro-4-methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether (Et₂O)
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-methoxyphenylboronic acid in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate should form.
-
Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is crucial for the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical compounds.[1]
The trifluoroborate salt serves as a stable precursor to the active boronic acid species, which is generated in situ under the reaction conditions. This slow-release mechanism can minimize side reactions often associated with the direct use of boronic acids.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by hydrolysis of the trifluoroborate to the corresponding boronic acid, transmetalation of the aryl group from boron to palladium, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
References
An In-depth Technical Guide to the Air and Moisture Stability of Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis and are of growing interest in medicinal chemistry and drug development. Their enhanced stability compared to other organoboron compounds, such as boronic acids and esters, is a key attribute that facilitates their widespread application. This technical guide provides a comprehensive overview of the air and moisture stability of organotrifluoroborates, presenting quantitative data, detailed experimental protocols for stability assessment, and a discussion of degradation pathways.
Core Concepts of Organotrifluoroborate Stability
Potassium organotrifluoroborates (R-BF₃K) are crystalline, free-flowing solids that are generally stable to both air and moisture.[1] This stability is conferred by the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms. This arrangement renders them less susceptible to common degradation pathways that affect boronic acids, such as protodeboronation and oxidative decomposition.[2] As a result, many organotrifluoroborates can be stored indefinitely at room temperature without special precautions.[1][3]
The primary mode of "degradation" in the presence of water is hydrolysis, which converts the organotrifluoroborate to the corresponding boronic acid (RB(OH)₂). This process is often a prerequisite for their participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][4] The rate of this hydrolysis is highly dependent on the nature of the organic substituent (R), the pH of the medium, temperature, and the solvent system.[1][4]
Quantitative Stability Data: Hydrolysis Rates
The hydrolytic stability of organotrifluoroborates is not uniform and is significantly influenced by the electronic and steric properties of the organic group attached to the boron atom. The following tables summarize the relative hydrolysis rates of various potassium organotrifluoroborates under standardized basic conditions.
Table 1: Relative Hydrolysis Rates of Potassium Organotrifluoroborates under Basic Conditions [5]
| Organic Substituent (R in R-BF₃K) | Relative Rate of Hydrolysis |
| Isopropyl, β-Styryl, Anisyl | Fast |
| p-F-Phenyl, Naphthyl, Furyl, Benzyl | Slow (requires acid catalysis) |
| Alkynyl, Nitrophenyl | Very Slow |
| Conditions: THF/H₂O with Cs₂CO₃ at 55 °C. |
Table 2: Hydrolysis Half-lives of Selected Potassium Organotrifluoroborates [6]
| Organotrifluoroborate | Hydrolysis Half-life (t₁/₂) |
| Styryltrifluoroborate | 27 minutes |
| Phenylethynyltrifluoroborate | 57,000 minutes |
| Conditions: Basic conditions used in Suzuki couplings. |
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of organotrifluoroborates involves subjecting them to a range of stress conditions, a practice commonly referred to as forced degradation studies in the pharmaceutical industry.[5][6][7][8][9]
General Protocol for Hydrolytic Stability Testing
This protocol outlines a general procedure for determining the rate of hydrolysis of a potassium organotrifluoroborate under specific pH and temperature conditions.
Materials:
-
Potassium organotrifluoroborate of interest
-
Buffer solution of desired pH (e.g., phosphate, TRIS) or acidic/basic solution (e.g., HCl, NaOH)
-
Deuterated solvent for NMR analysis (e.g., D₂O, DMSO-d₆)
-
Internal standard for NMR quantification (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer (¹H, ¹¹B, and ¹⁹F capabilities)
-
HPLC or LC-MS for orthogonal analysis (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the organotrifluoroborate in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the organotrifluoroborate stock solution and the internal standard stock solution.
-
Add the desired aqueous buffer or acidic/basic solution to initiate the hydrolysis. The final volume and concentrations should be accurately known.
-
-
NMR Analysis:
-
Acquire an initial NMR spectrum (¹⁹F and/or ¹¹B are often most informative) at time zero (t=0). The organotrifluoroborate and its corresponding boronic acid will have distinct chemical shifts.
-
Incubate the NMR tube at the desired temperature, either within the NMR spectrometer for continuous monitoring or in a separate thermostatted bath for time-point analysis.
-
Acquire subsequent NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Integrate the signals corresponding to the organotrifluoroborate and the boronic acid (or other degradation products) in each spectrum.
-
Normalize the integrals against the internal standard to correct for any variations in sample concentration or spectrometer performance.
-
Plot the concentration of the organotrifluoroborate as a function of time.
-
From this plot, determine the rate of hydrolysis, which can be expressed as a rate constant (k) or a half-life (t₁/₂).
-
Forced Degradation Studies
To gain a comprehensive understanding of an organotrifluoroborate's stability profile, forced degradation studies under various stress conditions are recommended.
Table 3: Recommended Conditions for Forced Degradation Studies [5][7][8][9]
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 50-70 °C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 50-70 °C |
| Oxidative Stress | 3-30% H₂O₂, room temperature |
| Thermal Stress | Solid-state sample heated at elevated temperatures (e.g., 40-80 °C) |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |
For each condition, the extent of degradation is typically monitored by a stability-indicating analytical method, such as HPLC or LC-MS, which can separate the parent compound from its degradation products.
Degradation Pathways and Products
The primary degradation pathway for organotrifluoroborates in the presence of moisture is hydrolysis to the corresponding boronic acid. Under more forcing acidic or basic conditions, or upon prolonged exposure, further degradation can occur.
Hydrolysis
The hydrolysis of organotrifluoroborates is believed to proceed through a stepwise displacement of the fluoride ions by hydroxide ions, ultimately yielding the boronic acid.[1][4]
Protodeboronation
A common side reaction, particularly for electron-rich or heteroaromatic organotrifluoroborates, is protodeboronation. This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the boron moiety.[10]
Other Degradation Pathways
While less studied specifically for organotrifluoroborates, insights can be drawn from related compounds.
-
Oxidative Degradation: Strong oxidizing agents can lead to the cleavage of the carbon-boron bond, potentially forming alcohols (from alkyltrifluoroborates) or phenols (from aryltrifluoroborates).
-
Thermal Degradation: While generally thermally stable, very high temperatures can lead to decomposition. For fluorinated organic compounds, this can result in the formation of various perfluorinated compounds.[11][12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of an organotrifluoroborate.
Conclusion
Organotrifluoroborates offer significant advantages in terms of air and moisture stability over their boronic acid and ester counterparts. However, their stability is not absolute and is critically dependent on the reaction conditions and the nature of the organic substituent. A thorough understanding of their hydrolytic stability, informed by quantitative data and systematic forced degradation studies, is essential for their effective use in multi-step synthesis and for the development of robust and reliable processes in the pharmaceutical industry. The protocols and data presented in this guide provide a framework for researchers to assess and manage the stability of these versatile and valuable reagents.
References
- 1. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dioxin20xx.org [dioxin20xx.org]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comprehensive Technical Guide to the Handling and Storage of Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information and standardized protocols for the safe handling, storage, and stability assessment of potassium organotrifluoroborates. These reagents are increasingly vital in modern organic synthesis, particularly in cross-coupling reactions, due to their enhanced stability compared to other organoboron compounds. Adherence to these guidelines will ensure the integrity of the reagents and the safety of laboratory personnel.
Chemical Stability
Potassium organotrifluoroborates are crystalline solids generally characterized by their remarkable stability to air and moisture, which allows for extended storage at room temperature without the need for special precautions.[1][2] This stability presents a significant advantage over many other organometallic reagents that necessitate handling and storage under inert atmospheres.[1] However, their stability is not absolute and is influenced by factors such as pH and the presence of Lewis acids.[1]
Hydrolytic Stability
The primary degradation pathway for potassium organotrifluoroborates is hydrolysis, which converts them to the corresponding boronic acids.[1][3] This hydrolysis is a critical step for their participation in reactions like the Suzuki-Miyaura cross-coupling, where the boronic acid is the active species.[1][3] The rate of hydrolysis is highly dependent on the reaction conditions.[1] While many organotrifluoroborates are considerably stable under neutral or acidic conditions, basic conditions, typically used in Suzuki-Miyaura reactions, promote hydrolysis.[1][4] The rate of this solvolysis is also influenced by the electronic nature of the organic substituent.[4]
Thermal Stability
Potassium organotrifluoroborates exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is stable up to 300°C.[1]
Stability Towards Oxidation
These compounds have been shown to be stable under certain oxidative conditions, allowing for chemical transformations such as epoxidation of potassium alkenyltrifluoroborates using dimethyldioxirane without cleavage of the carbon-boron bond.[5]
Handling and Storage Guidelines
Proper handling and storage are paramount to maintaining the long-term stability and ensuring the safe use of potassium organotrifluoroborates.
General Handling
-
Ventilation : Always handle potassium organotrifluoroborates in a well-ventilated area, preferably within a chemical fume hood to avoid the generation and inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Weighing and Transfer : When weighing and transferring the solid material, do so carefully to minimize dust formation. Use a clean, dry spatula and promptly close the container after use.[7]
-
Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]
Storage Recommendations
For optimal stability, potassium organotrifluoroborates should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] While they are generally stable at room temperature, some suppliers recommend storage at 4°C for long-term preservation.[1] Prolonged exposure to humid environments should be avoided to prevent slow hydrolysis.[1]
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room temperature; 4°C for long-term storage | [1] |
| Atmosphere | Air | [9][10][11] |
| Container | Tightly sealed | [1] |
| Location | Cool, dry, well-ventilated area | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis | [12] |
Experimental Protocols
Protocol for Monitoring Hydrolytic Stability
This protocol can be adapted to study the stability of a specific potassium organotrifluoroborate under various pH and temperature conditions.
Materials:
-
Potassium organotrifluoroborate of interest
-
Chosen solvent system (e.g., THF/H₂O)
-
Buffer solutions for pH control (if required)
-
Internal standard for analytical analysis (e.g., a stable fluorinated compound for ¹⁹F NMR)
-
Reaction vessel with stirring capability
-
Analytical instrument (e.g., NMR spectrometer, LC-MS)
Procedure:
-
Prepare a stock solution of the potassium organotrifluoroborate in a suitable solvent (e.g., THF).
-
In the reaction vessel, combine the chosen solvent system and any additives (e.g., buffer, base).
-
Bring the mixture to the desired experimental temperature.
-
Initiate the experiment by adding a known volume of the potassium organotrifluoroborate stock solution to the reaction vessel.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
If necessary, quench the hydrolysis in the aliquots (e.g., by rapid cooling or pH neutralization).
-
Analyze the aliquots using a suitable analytical technique (e.g., ¹⁹F NMR, ¹¹B NMR, or LC-MS) to quantify the remaining potassium organotrifluoroborate and the formation of the corresponding boronic acid.
-
Plot the concentration of the potassium organotrifluoroborate against time to determine the rate of hydrolysis.[1]
General Procedure for Use in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general workflow for utilizing potassium organotrifluoroborates in a typical cross-coupling reaction.
Materials:
-
Aryl or vinyl halide
-
Potassium organotrifluoroborate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent system (e.g., toluene/water, THF/water)
-
Reaction vessel equipped with a condenser and magnetic stirrer
Procedure:
-
In the reaction vessel, combine the aryl or vinyl halide, potassium organotrifluoroborate, palladium catalyst, ligand (if used), and base.
-
Add the solvent system to the reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[13]
Visualized Pathways and Workflows
Caption: Stability and primary reaction pathway of potassium organotrifluoroborates.
Caption: Recommended workflow for handling solid potassium organotrifluoroborates.
Spill and Disposal Management
Spill Response
-
Small Spills : For small, manageable spills, ensure the area is well-ventilated.[7] Wear appropriate PPE.[7] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[7] Carefully sweep the absorbed material into a labeled hazardous waste container.[7] Clean the spill area with a suitable solvent, followed by soap and water.[7]
-
Large Spills : For large spills, evacuate the immediate area and notify your institution's emergency response team.[7]
Disposal
All waste containing potassium organotrifluoroborates, including empty containers and contaminated materials, must be disposed of as hazardous waste.[7] Collect all waste in a clearly labeled, sealed, and durable hazardous waste container.[7] Do not mix with other waste streams unless permitted by your institution's guidelines.[7] Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]
- 6. washingtonmills.com [washingtonmills.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. carlroth.com [carlroth.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in cross-coupling reactions.
Chemical Properties and Data
This compound is an organoboron compound recognized for its stability and utility in organic synthesis. Unlike their boronic acid counterparts, organotrifluoroborates exhibit enhanced stability towards air and moisture, making them easier to handle and store.
| Property | Value |
| Molecular Weight | 232.03 g/mol |
| Molecular Formula | C₇H₆BF₄KO |
| Appearance | Typically a white crystalline solid |
| CAS Number | 850623-62-0 |
Synthesis
The synthesis of potassium aryltrifluoroborates generally involves the conversion of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF₂). This straightforward and efficient method has made a wide array of these reagents accessible for various chemical transformations.
A general synthetic workflow is depicted below:
Caption: General synthesis workflow for potassium aryltrifluoroborates.
Applications in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals and complex organic molecules. The use of organotrifluoroborates offers advantages such as improved reaction yields and tolerance to a wider range of functional groups compared to other organoboron reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium aryltrifluoroborate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., RuPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, THF/Water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 1-5 mol %) and the ligand (typically 2-10 mol %).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
The reaction mixture is heated (typically between 80-110 °C) and stirred for a specified time (ranging from a few hours to 24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
The logical workflow for this experimental setup can be visualized as follows:
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
Based on available literature, this compound is primarily utilized as a building block in synthetic organic chemistry. There is currently no specific information available in the public domain detailing its direct biological activity or its involvement in specific cellular signaling pathways. Its relevance to drug development professionals lies in its utility for synthesizing novel molecules that may possess biological activity.
Conclusion
This compound is a valuable and stable reagent in organic synthesis, particularly for the construction of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Its ease of handling and high reactivity make it an attractive alternative to traditional organoboron compounds. While direct biological applications have not been reported, its role in the synthesis of complex organic molecules underscores its importance for the fields of medicinal chemistry and drug discovery.
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Substituted Phenyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of substituted phenyltrifluoroborates, a class of compounds of increasing importance in organic synthesis and medicinal chemistry. A detailed analysis of their ¹H and ¹⁹F NMR spectra is presented, supported by tabulated data, experimental protocols, and visual diagrams to elucidate key structure-spectra relationships.
Introduction to Phenyltrifluoroborates and their NMR Spectroscopy
Potassium aryltrifluoroborates are air- and moisture-stable crystalline solids that serve as versatile alternatives to boronic acids in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their stability and ease of handling have made them valuable reagents in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery.
NMR spectroscopy is an indispensable tool for the characterization of these compounds. ¹H NMR provides information about the protons on the phenyl ring and any substituents, while ¹⁹F NMR offers a sensitive probe into the electronic environment of the trifluoroborate group (-BF₃⁻). The chemical shifts (δ) and coupling constants (J) observed in these spectra are highly dependent on the nature and position of the substituents on the aromatic ring.
The ¹⁹F nucleus is particularly advantageous for studying these molecules due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of fluorine, which often leads to well-resolved signals.[1][2] The electronic environment around the boron atom, influenced by the substituents on the phenyl ring, directly impacts the shielding of the fluorine nuclei, resulting in predictable trends in the ¹⁹F NMR chemical shifts.[3]
Experimental Protocols
General Synthesis of Potassium Phenyltrifluoroborates
A common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[4]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the arylboronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen difluoride to the methanolic solution of the arylboronic acid.
-
Stir the resulting mixture at room temperature for a specified time (e.g., 1 hour).
-
Remove the methanol under reduced pressure.
-
Collect the precipitated potassium aryltrifluoroborate by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
NMR Sample Preparation and Data Acquisition
Accurate and high-quality NMR spectra are contingent upon proper sample preparation and instrument parameter selection.
Sample Preparation:
-
Weigh approximately 5-25 mg of the substituted phenyltrifluoroborate salt for ¹H NMR and 20-50 mg for ¹⁹F NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, D₂O) to a final volume of 0.6-0.7 mL in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
Data Acquisition:
-
Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher is suitable.
-
¹H NMR Parameters:
-
Pulse angle: 45°
-
Acquisition time: ~3-4 s
-
Repetitions: 16
-
Spectral width: ~15 ppm
-
Internal reference: Residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[4]
-
-
¹⁹F NMR Parameters:
-
Pulse angle: 45°
-
Delay: ~1.0 s
-
Acquisition time: ~0.3 s
-
Repetitions: 80
-
Spectral width: ~177 ppm
-
External reference: CF₃COOH (trifluoroacetic acid) at 0.0 ppm.[4]
-
Data Presentation: ¹H and ¹⁹F NMR Spectral Data
The following tables summarize the ¹H and ¹⁹F NMR chemical shifts for a selection of substituted potassium phenyltrifluoroborates. All data was recorded in DMSO-d₆ unless otherwise specified.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Phenyltrifluoroborates
| Substituent | Position | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | Other (δ, ppm) |
| -H | - | 7.35-7.25 (m) | 7.15-7.05 (m) | - |
| 4-OCH₃ | para | 7.21 (d, J=8.4 Hz) | 6.70 (d, J=8.4 Hz) | 3.68 (s, 3H) |
| 4-CH₃ | para | 7.18 (d, J=7.5 Hz) | 6.95 (d, J=7.5 Hz) | 2.21 (s, 3H) |
| 4-Cl | para | 7.32 (d, J=8.1 Hz) | 7.15 (d, J=8.1 Hz) | - |
| 4-NO₂ | para | 8.00 (d, J=8.7 Hz) | 7.55 (d, J=8.7 Hz) | - |
| 3-Cl | meta | 7.30-7.20 (m) | 7.15-7.05 (m) | - |
| 2-CH₃ | ortho | 7.10-6.90 (m) | 7.10-6.90 (m) | 2.25 (s, 3H) |
Table 2: ¹⁹F NMR Chemical Shifts (δ, ppm) of Substituted Phenyltrifluoroborates
| Substituent | Position | ¹⁹F Chemical Shift (δ, ppm) |
| -H | - | -136.5 |
| 4-OCH₃ | para | -138.2 |
| 4-CH₃ | para | -137.4 |
| 4-Cl | para | -136.1 |
| 4-NO₂ | para | -134.8 |
| 3-Cl | meta | -135.5 |
| 2-CH₃ | ortho | -137.9 |
Analysis and Interpretation of NMR Spectra
¹H NMR Spectra
The aromatic region of the ¹H NMR spectrum of substituted phenyltrifluoroborates typically appears between 6.5 and 8.5 ppm.[5] The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic nature and position of the substituent.
-
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring, causing the protons to be more shielded and resonate at a higher field (lower ppm).[5]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease the electron density, leading to deshielding of the aromatic protons and a downfield shift (higher ppm).[5]
The position of the substituent dictates the splitting pattern. For example, a para-substituted phenyltrifluoroborate will often exhibit two doublets in the aromatic region, corresponding to the H-2, H-6 and H-3, H-5 protons.
¹⁹F NMR Spectra
The ¹⁹F NMR spectrum of potassium aryltrifluoroborates typically shows a single, often broad, signal for the three equivalent fluorine atoms of the -BF₃⁻ group. The chemical shift of this signal is highly sensitive to the electronic effects of the substituent on the phenyl ring.
A clear correlation exists between the ¹⁹F chemical shift and the electronic nature of the substituent. This relationship can be visualized by plotting the ¹⁹F chemical shifts against the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent.
References
The Strategic Partnership of Boronic Acids and Organotrifluoroborates in Modern Chemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the versatility of organoboron compounds is unparalleled. Among these, boronic acids have long been celebrated as indispensable building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability can pose significant challenges. This has led to the ascent of potassium organotrifluoroborates, a class of compounds that not only address the limitations of boronic acids but also expand the horizons of their application. This technical guide provides a comprehensive exploration of the synergistic relationship between boronic acids and organotrifluoroborates, detailing their synthesis, comparative stability, reactivity, and critical role in the advancement of drug development.
The Interconversion: From Boronic Acids to a More Robust Counterpart
The fundamental relationship between boronic acids and organotrifluoroborates lies in their facile and efficient interconversion. Organotrifluoroborates are, in essence, a protected and stabilized form of boronic acids.[1][2]
Synthesis of Potassium Organotrifluoroborates from Boronic Acids
The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[3][4] This conversion is typically high-yielding and results in the formation of a crystalline, free-flowing solid that is remarkably stable.[3][4]
The reaction proceeds by the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂.[4] Notably, simple potassium fluoride (KF) is not effective in this transformation.[4] An important advantage of this method is its tolerance to crude boronic acids, which may exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[3][4]
Caption: Synthesis of Potassium Organotrifluoroborates from Boronic Acids.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
The following protocol is a representative example of the synthesis of a potassium organotrifluoroborate from its corresponding boronic acid.[3]
Materials:
-
Phenylboronic acid
-
Methanol
-
Saturated aqueous solution of potassium hydrogen fluoride (KHF₂)
Procedure:
-
Dissolve phenylboronic acid (1.0 equivalent) in methanol.
-
Slowly add a saturated aqueous solution of KHF₂ (3.0 equivalents) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Yields for this type of transformation are typically high, often exceeding 80-90%.[4]
A Tale of Two Stabilities: The Clear Advantage of Organotrifluoroborates
The primary impetus for converting boronic acids to organotrifluoroborates is the significant enhancement in stability. Boronic acids are often susceptible to various decomposition pathways, which can complicate their storage, handling, and stoichiometric use in reactions.[1][3]
Key Stability Differences:
-
Air and Moisture Stability: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides.[3][5] They can also be susceptible to protodeboronation in the presence of moisture.[1] In stark contrast, organotrifluoroborates are exceptionally stable to both air and moisture and can be stored indefinitely at room temperature without special precautions.[1][6]
-
Oxidative Stability: The vacant p-orbital of the tricoordinate boron in boronic acids makes them susceptible to oxidation.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates, shielded by three strongly bound fluorine atoms, renders them remarkably stable even under strongly oxidative conditions.[1]
-
Physical Form: Boronic acids are often waxy, amorphous solids that can be difficult to purify and handle.[7] Organotrifluoroborates are generally crystalline, free-flowing solids, which simplifies their purification by recrystallization, accurate weighing, and handling.[3][8]
The enhanced stability of organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the electrophilic vacant p-orbital of the tricoordinate boronic acid.[1]
| Parameter | Boronic Acids | Potassium Organotrifluoroborates | Rationale for Difference |
| Physical State | Often waxy, amorphous solids | Crystalline, free-flowing solids | The ionic salt lattice of organotrifluoroborates contributes to a more defined and stable solid form. |
| Air & Moisture Stability | Prone to dehydration to boroxines and protodeboronation | Exceptionally stable to both air and moisture | The tetracoordinate boron in the trifluoroborate is less electrophilic and resistant to attack by water and oxygen.[1] |
| Oxidative Stability | Susceptible to oxidation | Remarkably stable under oxidative conditions | Fluoride ions shield the boron center from oxidative attack.[1] |
| Thermal Stability | Can decompose upon heating | Highly thermally stable (often >300°C) | Strong boron-fluorine bonds and a stable ionic structure lead to high thermal resistance.[1] |
| Benchtop Stability | Can degrade over days to weeks (substrate-dependent) | Can be stored indefinitely at room temperature | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[1][6] |
Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction
While organotrifluoroborates are prized for their stability, they are also highly effective reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[9] Their reactivity is intrinsically linked to the in situ generation of the corresponding boronic acid.
The "Slow-Release" Mechanism
In the presence of a base and water, as is typical in Suzuki-Miyaura reaction conditions, organotrifluoroborates undergo slow hydrolysis to release the corresponding boronic acid.[10][11] This "slow-release" of the active boronic acid species is considered a key factor in their often superior performance compared to using the boronic acid directly.[3][10] By maintaining a low concentration of the boronic acid throughout the reaction, common side reactions such as oxidative homocoupling and protodeboronation are minimized.[10][12]
The rate of this hydrolysis is a complex phenomenon and is highly dependent on the organic substituent (R group), the base, the solvent system, and even the reaction vessel's material and shape.[10][11] For instance, electron-rich aryl- and alkenyltrifluoroborates tend to hydrolyze faster, while electron-poor and sterically hindered analogues exhibit slower hydrolysis rates.[12]
Caption: The "Slow-Release" Role of Organotrifluoroborates in Suzuki-Miyaura Coupling.
Comparative Performance in Suzuki-Miyaura Reactions
In many cases, organotrifluoroborates have been shown to provide superior yields in Suzuki-Miyaura couplings compared to their boronic acid counterparts, especially with challenging substrates.[13] This is often attributed to the aforementioned "slow-release" mechanism and the enhanced stability of the organotrifluoroborate starting material.
| Coupling Partners | Boron Reagent | Yield (%) | Reference |
| 4-Bromoanisole + Phenylboronic acid/trifluoroborate | Phenylboronic acid | 95 | [14] |
| Potassium Phenyltrifluoroborate | >95 | [15] | |
| 4-Bromobenzonitrile + 2-Furylboronic acid/trifluoroborate | Potassium 2-Furyltrifluoroborate | 90 | [6] |
| 4-Chloroacetophenone + n-Butylboronic acid/trifluoroborate | Potassium n-Butyltrifluoroborate | 85 | [16] |
Note: Reaction conditions are optimized for each transformation and may not be directly comparable.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Potassium Heteroaryltrifluoroborate
The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a potassium heteroaryltrifluoroborate.[6]
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)
-
Potassium heteroaryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a reaction vessel (e.g., a microwave vial), add the palladium catalyst (e.g., 0.015 mmol), phosphine ligand (e.g., 0.03 mmol), aryl halide (e.g., 0.25 mmol), potassium heteroaryltrifluoroborate (e.g., 0.26 mmol), and base (e.g., 0.5 mmol).
-
Seal the vessel, and evacuate and purge with an inert gas (e.g., nitrogen) three times.
-
Add the degassed solvent (e.g., 1.4 mL of ethanol) via syringe.
-
Heat the reaction mixture at 85 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.
-
The combined organic layers are then dried, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography.
Hydrolysis of Organotrifluoroborates to Boronic Acids
While the in situ hydrolysis of organotrifluoroborates is crucial for their use in cross-coupling reactions, there are instances where the corresponding boronic acid is the desired final product. A mild and efficient method for the hydrolysis of a wide range of organotrifluoroborates to their corresponding boronic acids has been developed using silica gel and water.[17][18]
This method is tolerant of various functional groups and is applicable to aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates.[17] The reaction is believed to be driven by the fluorophilicity of silica gel, which sequesters the released fluoride ions, thus driving the equilibrium towards the boronic acid.[17]
Experimental Protocol: Hydrolysis of a Potassium Aryltrifluoroborate
The following protocol describes a general method for the hydrolysis of a potassium aryltrifluoroborate to the corresponding arylboronic acid.[18]
Materials:
-
Potassium aryltrifluoroborate
-
Silica gel
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction flask, combine the potassium aryltrifluoroborate (e.g., 3.0 mmol) and silica gel (e.g., 3.0 mmol).
-
Add a 1:1 mixture of water and ethyl acetate.
-
Stir the mixture vigorously at room temperature. Reaction times can vary from 1 to 24 hours depending on the substrate.[19]
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹¹B NMR).
-
Upon completion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the boronic acid.
Applications in Drug Development: The Prodrug Concept and Beyond
The unique properties of boronic acids and organotrifluoroborates have positioned them as valuable scaffolds in medicinal chemistry. Boronic acids themselves are known to be potent enzyme inhibitors, as exemplified by the FDA-approved cancer therapies bortezomib (Velcade®) and ixazomib (Ninlaro®).[20][21] However, the challenges associated with the stability and reactivity of boronic acids can hinder their development as drug candidates.[20]
This is where organotrifluoroborates and other boronate esters can play a crucial role as prodrugs.[7][20] A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. By masking a reactive boronic acid as a more stable organotrifluoroborate or boronate ester, several challenges can be overcome:
-
Improved Stability and Shelf-Life: The enhanced stability of the prodrug form allows for easier formulation and longer shelf-life.[20]
-
Enhanced Bioavailability: Simple boronic acids can be too polar for efficient oral absorption.[7] Masking them as more lipophilic esters can improve their passage through biological membranes.
-
Controlled Release: The prodrug can be designed to release the active boronic acid at the target site, potentially reducing off-target side effects.[7]
The conversion of the organotrifluoroborate or boronate ester prodrug back to the active boronic acid can occur under physiological conditions through hydrolysis.[20]
Caption: Organotrifluoroborates as Prodrugs for Boronic Acid-Based Therapies.
Conclusion
The relationship between boronic acids and organotrifluoroborates is a prime example of chemical innovation addressing practical challenges. Organotrifluoroborates serve as robust, easy-to-handle, and highly versatile surrogates for their often-unstable boronic acid precursors. Their enhanced stability simplifies synthesis and handling, while their ability to slowly release the active boronic acid under reaction conditions frequently leads to improved outcomes in pivotal transformations like the Suzuki-Miyaura cross-coupling. For researchers in drug development, this relationship offers a strategic advantage, enabling the exploration of boronic acid-based pharmacophores through the use of more drug-like and stable prodrug forms. As the demand for more efficient and robust synthetic methodologies continues to grow, the strategic partnership between boronic acids and organotrifluoroborates is set to play an even more significant role in the future of chemical synthesis and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preparation of Organotrifluoroborates from Boronic Acids and KHF₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and broad reactivity.[1][2] This technical guide provides a comprehensive overview of the robust and highly efficient synthesis of organotrifluoroborates from their corresponding boronic acids using potassium hydrogen fluoride (KHF₂). This guide will detail the underlying chemistry, provide a range of experimental protocols, present quantitative data for various substrates, and illustrate the general workflow, serving as a practical resource for researchers in academia and the pharmaceutical industry.
Introduction: The Rise of Organotrifluoroborates
Boronic acids have long been celebrated as versatile building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent limitations, such as the propensity to form cyclic trimeric anhydrides (boroxines) and their instability under certain conditions, can complicate their use.[3] Potassium organotrifluoroborates, as tetracoordinate boron species, overcome many of these drawbacks.[3] They are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][3] This enhanced stability allows for more precise stoichiometric control in reactions and broadens their functional group compatibility.[2]
The seminal work by Vedejs and co-workers in 1995 established a straightforward and highly efficient method for the preparation of potassium organotrifluoroborates from boronic acids using the inexpensive and readily available reagent, potassium hydrogen fluoride (KHF₂).[4][5] This discovery has significantly contributed to the widespread adoption of organotrifluoroborates in a myriad of synthetic transformations.
The Core Reaction: From Boronic Acid to Organotrifluoroborate
The conversion of a boronic acid to a potassium organotrifluoroborate is a facile and generally high-yielding reaction. The process involves the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂.[4] Interestingly, simple fluoride sources like KF are not effective in this transformation.[4] The reaction is typically carried out in a protic solvent, such as aqueous methanol, at room temperature.[2][4]
The general transformation can be represented as follows:
R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O
This method is applicable to a wide variety of boronic acids, including aryl, heteroaryl, alkenyl, and alkyl derivatives.[4][5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of potassium organotrifluoroborates, including a general procedure and a specific example for the preparation of potassium phenyltrifluoroborate.
General Procedure for the Preparation of Potassium Organotrifluoroborates
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Organoboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
The organoboronic acid is dissolved or suspended in methanol in a suitable flask.
-
A solution of potassium hydrogen fluoride in water is prepared.
-
The KHF₂ solution is added to the stirred boronic acid mixture. The addition is often done in portions, especially on a larger scale, to control any exotherm.
-
A thick white precipitate of the potassium organotrifluoroborate salt typically forms upon addition of the KHF₂ solution.
-
The reaction mixture is stirred at room temperature for a period ranging from 15 minutes to a few hours.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold methanol and then with a non-polar solvent like diethyl ether or hexane to facilitate drying.
-
The product is dried under vacuum to yield the pure potassium organotrifluoroborate.
Purification: Most potassium organotrifluoroborates precipitate in high purity from the reaction mixture. However, if further purification is required, recrystallization from hot acetonitrile or a mixture of acetone and diethyl ether is often effective.[6] An alternative purification method involves Soxhlet extraction with a suitable solvent like acetone or acetonitrile, which dissolves the organotrifluoroborate salt while leaving behind inorganic byproducts.[5]
Synthesis of Potassium Phenyltrifluoroborate
This specific protocol is based on a reported procedure.[2]
Materials:
-
Phenylboronic acid (20.0 g, ~164 mmol)
-
Methanol (50 mL)
-
Saturated aqueous solution of KHF₂ (~4.5 M, 125 mL)
Procedure:
-
Phenylboronic acid (20.0 g) was dissolved in 50 mL of methanol in a flask with vigorous stirring.
-
A saturated aqueous solution of KHF₂ (125 mL) was added slowly to the stirred solution.
-
The reaction was stirred for 15 minutes, during which a white precipitate formed.
-
The precipitate was collected by filtration and washed with cold methanol.
-
Recrystallization from a minimal amount of acetonitrile afforded 25.5 g (82% yield) of pure potassium phenyltrifluoroborate.
Quantitative Data: A Comparative Summary
The synthesis of organotrifluoroborates from boronic acids is known for its high efficiency across a diverse range of substrates. The following tables summarize the yields for the preparation of various potassium organotrifluoroborates.
Table 1: Synthesis of Potassium Aryltrifluoroborates
| Entry | Arylboronic Acid | Yield (%) | Reference |
| 1 | Phenylboronic acid | 82 | [2] |
| 2 | 1-Naphthaleneboronic acid | 95 | [1] |
| 3 | 4-Methoxyphenylboronic acid | 98 | [4] |
| 4 | 4-Chlorophenylboronic acid | 96 | [4] |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 94 | [6] |
| 6 | 2-Furylboronic acid | 95 | [4] |
Table 2: Synthesis of Potassium Alkenyl- and Alkyltrifluoroborates
| Entry | Organoboronic Acid/Precursor | Yield (%) | Reference |
| 1 | (E)-Styrylboronic acid | 95 | [4] |
| 2 | Potassium (E)-(2-phenylethenyl)trifluoroborate | High Yield | [4] |
| 3 | Potassium allyltrifluoroborate | High Yield | [4] |
| 4 | Potassium bromomethyltrifluoroborate | 88 | [3] |
| 5 | Potassium iodomethyltrifluoroborate | 89 | [3] |
One-Pot Syntheses
A significant advantage of the KHF₂ methodology is its compatibility with one-pot procedures, which circumvent the isolation of potentially unstable boronic acid intermediates.[4] This approach is particularly useful when the boronic acid is generated in situ from an organometallic reagent.
The general workflow for a one-pot synthesis involves:
-
Generation of an organolithium or Grignard reagent.
-
Reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis of the resulting boronate ester to the crude boronic acid.
-
Direct treatment of the crude boronic acid with an aqueous solution of KHF₂.
This one-pot strategy has been successfully employed for the synthesis of a wide array of aryl- and heteroaryltrifluoroborates.[4]
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the preparation of potassium organotrifluoroborates from isolated boronic acids.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety data sheet (SDS) for Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, a versatile reagent in modern organic synthesis. The document details its chemical properties, safety information, and key applications, with a focus on its role in the formation of carbon-carbon bonds, a fundamental process in the development of new pharmaceutical agents.
Chemical and Physical Properties
This compound is a white to off-white solid. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogs, Potassium (4-methoxyphenyl)trifluoroborate and Potassium (3-methoxyphenyl)trifluoroborate, provide valuable insights into its characteristics.
| Property | Value | Source (Analog Data) |
| Molecular Formula | C₇H₆BF₄KO | Calculated |
| Molecular Weight | 232.03 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water, methanol, and acetonitrile. Limited solubility in less polar organic solvents. | General knowledge of organotrifluoroborates |
| Stability | Air and moisture stable, offering advantages over corresponding boronic acids. |
Safety and Handling
Disclaimer: The following safety information is extrapolated from data for structurally similar compounds. A substance-specific risk assessment should always be conducted before handling.
Hazard Identification:
Based on analogous compounds, this compound is expected to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.[1] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Firefighting Measures:
Use extinguishing media appropriate for the surrounding fire. Suitable extinguishing media include water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. During a fire, hazardous decomposition products such as carbon oxides, hydrogen fluoride, and boron oxides may be formed. Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
Ensure adequate ventilation. Avoid dust formation. Wear personal protective equipment. Sweep up and shovel into suitable containers for disposal. Do not let product enter drains.
Experimental Protocols
Potassium organotrifluoroborates are valued reagents primarily for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, 10:1 v/v).
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Applications in Research and Drug Development
The (3-fluoro-4-methoxyphenyl) motif is a common structural element in many biologically active molecules and pharmaceutical compounds. The ability of this compound to readily introduce this moiety makes it a valuable building block in medicinal chemistry and drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction, for which this compound is a key reagent, is widely employed in the synthesis of complex organic molecules due to its high functional group tolerance and mild reaction conditions. This allows for the late-stage functionalization of drug candidates, a crucial strategy in optimizing their pharmacological properties.
While specific biological activities or signaling pathway interactions for this compound itself have not been reported in the public domain, its utility lies in the synthesis of compounds that may target a wide range of biological pathways. The fluoro and methoxy substituents can influence the electronic properties, lipophilicity, and metabolic stability of the final molecule, all of which are critical parameters in drug design.
Caption: Role of the reagent in a typical drug discovery workflow.
Conclusion
This compound is a stable, easy-to-handle, and effective reagent for the introduction of the 3-fluoro-4-methoxyphenyl group into organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for researchers and professionals in the field of organic synthesis and drug development. While specific biological data for the reagent itself is not available, its importance as a synthetic building block for creating potentially bioactive compounds is well-established within the scientific community. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Traditionally, boronic acids have been the workhorse organoboron partner in these reactions. However, their inherent instability, propensity for protodeboronation, and challenging purification can limit their utility.
Potassium organotrifluoroborate salts have emerged as highly effective and stable alternatives to boronic acids.[1][2] These crystalline solids offer enhanced stability to air and moisture, simplifying handling and storage.[1] Their robust nature often leads to improved reaction stoichiometry and reproducibility. This document provides detailed application notes and protocols for the use of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. The 3-fluoro-4-methoxyphenyl moiety is a key structural element in various biologically active molecules, making this building block particularly valuable in drug discovery and development.
Advantages of this compound
-
Enhanced Stability: As crystalline solids, potassium organotrifluoroborates are generally stable to air and moisture, allowing for easier handling and long-term storage compared to the corresponding boronic acids.
-
Improved Stoichiometry: Due to their stability, near-stoichiometric amounts of the trifluoroborate salt can be used, which improves the atom economy of the reaction.
-
High Reactivity and Broad Scope: this compound is an effective coupling partner for a wide range of aryl and heteroaryl halides.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction conditions using trifluoroborates are generally mild and tolerate a variety of functional groups, which is crucial in the synthesis of complex molecules.
Experimental Protocols
This section details the necessary protocols for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids.
Materials:
-
(3-fluoro-4-methoxyphenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Diethyl ether (Et₂O)
Procedure:
-
In a suitable flask, dissolve (3-fluoro-4-methoxyphenyl)boronic acid (1.0 eq) in methanol (5 mL per gram of boronic acid).
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) to the methanol solution.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous slurry, add a saturated aqueous solution of potassium carbonate (K₂CO₃) until the pH of the solution is greater than 10.
-
Stir the mixture for an additional 30 minutes.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid sequentially with cold water and diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This representative protocol is based on established methods for the cross-coupling of potassium aryltrifluoroborates with aryl halides.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides under optimized reaction conditions.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4'-Acetyl-3-fluoro-4-methoxy-1,1'-biphenyl | 92 |
| 2 | 4-Bromobenzonitrile | 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 3-Fluoro-4-methoxy-4'-nitro-1,1'-biphenyl | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Fluoro-4-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 91 |
| 5 | 1-Bromo-2-methoxybenzene | 3-Fluoro-2',4-dimethoxy-1,1'-biphenyl | 85 |
| 6 | 2-Bromopyridine | 2-(3-Fluoro-4-methoxyphenyl)pyridine | 78 |
Yields are representative and based on similar Suzuki-Miyaura couplings of aryltrifluoroborates. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling with potassium organotrifluoroborates and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Palladium Catalyst Systems for Aryltrifluoroborate Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of palladium catalyst systems in the cross-coupling of potassium aryltrifluoroborates. This class of Suzuki-Miyaura cross-coupling reaction is invaluable for the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and advanced materials. Potassium aryltrifluoroborates offer significant advantages over traditional boronic acids, including enhanced stability to air and moisture, and ease of handling.[1][2]
Overview of Palladium Catalyst Systems
The success of the Suzuki-Miyaura cross-coupling of aryltrifluoroborates is highly dependent on the choice of the palladium catalyst system, which typically consists of a palladium source, a ligand, and a base. The selection of these components is critical for achieving high yields and broad substrate scope.
Palladium Sources: A variety of palladium(0) and palladium(II) sources can be employed. Common examples include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂)
Ligands: The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Ligands can range from simple phosphines to more complex, sterically demanding biaryl phosphines.
-
Triphenylphosphine (PPh₃): A common and versatile ligand.
-
Buchwald Ligands (e.g., XPhos, RuPhos): These bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling challenging substrates, including aryl chlorides.[3]
-
CM-phos: A highly effective ligand for the coupling of aryl mesylates.[1]
-
Ligandless Conditions: In some cases, particularly with activated aryl halides, the reaction can proceed efficiently without the addition of an external ligand, using a palladium source like Pd(OAc)₂.[4][5]
Bases: A base is required to activate the organotrifluoroborate for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)[2]
-
Potassium phosphate (K₃PO₄)[1]
-
Triethylamine (Et₃N)
Quantitative Data Summary
The following tables summarize the performance of various palladium catalyst systems for the cross-coupling of potassium aryltrifluoroborates with different coupling partners.
Table 1: Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Mesylates
| Entry | Aryl Mesylate | Aryltrifluoroborate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Tolyl mesylate | Phenyltrifluoroborate | 2 mol% Pd(OAc)₂ / 4 mol% CM-phos | K₃PO₄ | t-BuOH | 100 | 12 | 95 |
| 2 | 4-Methoxyphenyl mesylate | Phenyltrifluoroborate | 2 mol% Pd(OAc)₂ / 4 mol% CM-phos | K₃PO₄ | t-BuOH | 100 | 12 | 92 |
| 3 | 4-Chlorophenyl mesylate | Phenyltrifluoroborate | 2 mol% Pd(OAc)₂ / 4 mol% CM-phos | K₃PO₄ | t-BuOH | 100 | 12 | 88 |
| 4 | 2-Naphthyl mesylate | 4-Methoxyphenyltrifluoroborate | 2 mol% Pd(OAc)₂ / 4 mol% CM-phos | K₃PO₄ | t-BuOH | 100 | 12 | 96 |
Data synthesized from Chow et al., J. Org. Chem. 2010, 75, 5109-5112.[1]
Table 2: Cross-Coupling of Potassium Aryltrifluoroborates with Alkenyl Bromides
| Entry | Alkenyl Bromide | Aryltrifluoroborate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | Phenyltrifluoroborate | 2 mol% Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 2 | 1-Bromo-1-hexene | Phenyltrifluoroborate | 2 mol% Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 3 | 90 |
| 3 | (E)-β-Bromostyrene | 4-Methoxyphenyltrifluoroborate | 2 mol% Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 97 |
| 4 | 2-Bromo-1-octene | Phenyltrifluoroborate | 2 mol% Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |
Data synthesized from Molander and Fumagalli, J. Org. Chem. 2006, 71, 5743-5747.[2]
Table 3: Ligandless Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Halides
| Entry | Aryl Halide | Aryltrifluoroborate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene | Phenyltrifluoroborate | 0.5 mol% Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | 1 | 98 |
| 2 | 4-Bromoanisole | Phenyltrifluoroborate | 0.5 mol% Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | 2 | 95 |
| 3 | 4-Bromobenzonitrile | Phenyltrifluoroborate | 0.5 mol% Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | 1.5 | 97 |
| 4 | 1-Iodonaphthalene | Phenyltrifluoroborate | 0.5 mol% Pd(OAc)₂ | K₂CO₃ | MeOH | Reflux | 0.5 | 99 |
Data synthesized from Molander and Biolatto, Org. Lett. 2002, 4, 1867-1870.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Pd(OAc)₂/CM-phos Catalyzed Cross-Coupling of Aryl Mesylates with Potassium Aryltrifluoroborates [1]
Materials:
-
Aryl mesylate (1.0 equiv)
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
CM-phos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous tert-butanol (t-BuOH)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl mesylate, potassium aryltrifluoroborate, Pd(OAc)₂, CM-phos, and K₃PO₄.
-
Add anhydrous t-BuOH via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Pd(PPh₃)₄ Catalyzed Cross-Coupling of Alkenyl Bromides with Potassium Aryltrifluoroborates [2]
Materials:
-
Alkenyl bromide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene
-
Degassed water
Procedure:
-
In a reaction vessel, combine the alkenyl bromide, potassium aryltrifluoroborate, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add a mixture of toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by flash chromatography.
Protocol 3: General Procedure for Ligandless Palladium-Catalyzed Suzuki Reaction of Potassium Aryltrifluoroborates [4][5]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Methanol or Water
Procedure:
-
To a round-bottom flask open to the atmosphere, add the aryl halide, potassium aryltrifluoroborate, Pd(OAc)₂, and K₂CO₃.
-
Add methanol or water as the solvent.
-
Heat the mixture to reflux (for methanol) or 65 °C (for water) with stirring.
-
The reaction is typically complete within 1-3 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed aryltrifluoroborate cross-coupling.
Caption: General experimental workflow for aryltrifluoroborate cross-coupling.
References
- 1. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient ligandless palladium-catalyzed Suzuki reactions of potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of aryl chlorides with potassium organotrifluoroborates. This reaction is a powerful tool for the formation of carbon-carbon bonds, offering a stable and versatile alternative to traditional boronic acids. Potassium organotrifluoroborates are air- and moisture-stable crystalline solids, which simplifies their handling and storage.[1][2]
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates present several key advantages over their boronic acid counterparts in Suzuki-Miyaura cross-coupling reactions:
-
Enhanced Stability: They are generally crystalline, free-flowing solids that exhibit remarkable stability towards both air and moisture, negating the need for specialized handling techniques.[1][3]
-
Ease of Handling and Storage: Their inherent stability allows for convenient long-term storage at ambient temperatures without significant degradation.[1]
-
Improved Stoichiometry: Due to a reduced propensity for protodeboronation, they can be utilized in near-stoichiometric amounts, enhancing the atom economy of the reaction.[1]
-
High Reactivity and Broad Scope: They serve as effective coupling partners for a diverse range of aryl and heteroaryl chlorides, encompassing electronically varied and sterically hindered substrates.[4][5][6]
-
Functional Group Tolerance: The reaction conditions are typically mild, demonstrating compatibility with a wide array of functional groups.[7]
General Reaction Scheme
The Suzuki-Miyaura coupling of an aryl chloride with a potassium organotrifluoroborate salt is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond. The general transformation is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of aryl chlorides with various types of potassium organotrifluoroborates.
Protocol 1: Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
This protocol is optimized for the coupling of primary alkyltrifluoroborates with a range of aryl and heteroaryl chlorides.[8][9]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium primary alkyltrifluoroborate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium primary alkyltrifluoroborate (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Add the catalyst-ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides
This protocol is adapted for the coupling of more sterically demanding secondary alkyltrifluoroborates.[6]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium secondary alkyltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
n-Butyl-di-1-adamantylphosphine (n-BuPAd₂) (3 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 equiv), potassium secondary alkyltrifluoroborate (1.1 equiv), and cesium carbonate (3.0 equiv).
-
Add a 10:1 mixture of toluene and water to achieve a final concentration of 0.20 M with respect to the aryl chloride.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate (2 mol %) and n-BuPAd₂ (3 mol %).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Ligandless Palladium-Catalyzed Coupling of Aryltrifluoroborates
This protocol offers a simplified, ligandless approach for the coupling of potassium aryltrifluoroborates.[10]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Methanol or Water
Procedure:
-
To a round-bottom flask, add the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), potassium carbonate (3.0 equiv), and palladium(II) acetate (0.5 mol %).
-
Add methanol or water as the solvent.
-
Heat the reaction mixture to reflux (for methanol) or 65 °C (for water).
-
Stir the reaction until completion, as monitored by TLC or GC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl chlorides with potassium organotrifluoroborates.
Table 1: Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides [8]
| Entry | Aryl Chloride | Potassium Alkyltrifluoroborate | Yield (%) |
| 1 | 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | 87 |
| 2 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 95 |
| 3 | 3-Chloro-5-fluoropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 85 |
| 4 | 3-Chloro-6-methoxypyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 92 |
| 5 | 4-Chlorobenzonitrile | Potassium isobutyltrifluoroborate | 72 |
General conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), 10:1 toluene/H₂O (0.25 M), 80 °C, 24 h.
Table 2: Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides [6]
| Entry | Aryl Chloride | Potassium Alkyltrifluoroborate | Ligand | Yield (%) |
| 1 | 4-Chlorobiphenyl | Potassium isopropyltrifluoroborate | n-BuPAd₂ | 78 |
| 2 | 4-Chloroanisole | Potassium isopropyltrifluoroborate | n-BuPAd₂ | 75 |
| 3 | 4-Chlorobiphenyl | Potassium trans-2-methylcyclohexyltrifluoroborate | n-BuPAd₂ | 80 |
| 4 | 4-Chlorobiphenyl | Potassium trans-2-methylcyclohexyltrifluoroborate | t-Bu₃P | 48 |
General conditions: Pd(OAc)₂ (2 mol %), Ligand (3 mol %), Cs₂CO₃ (3 equiv), 10:1 toluene/H₂O (0.20 M), 100 °C, 24 h.
Table 3: Coupling of Aryltrifluoroborates with Aryl Chlorides [5]
| Entry | Aryl Chloride | Potassium Aryltrifluoroborate | Yield (%) |
| 1 | 4-Chloroanisole | Potassium phenyltrifluoroborate | 95 |
| 2 | 2-Chlorotoluene | Potassium phenyltrifluoroborate | 92 |
| 3 | 4-Chlorobenzonitrile | Potassium 4-methoxyphenyltrifluoroborate | 98 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Potassium 2-methylphenyltrifluoroborate | 96 |
General conditions: Pd(OAc)₂ (2 mol %), S-Phos (4 mol %), K₃PO₄ (3.0 equiv), toluene/H₂O, 100 °C.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle and experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.upenn.edu]
- 3. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate as a key building block in medicinal chemistry. This versatile reagent offers significant advantages in the synthesis of complex molecules, particularly in the development of kinase inhibitors.
Introduction
This compound is an air- and moisture-stable organoboron reagent that serves as a robust partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its enhanced stability compared to the corresponding boronic acid simplifies handling and storage, making it an attractive choice in drug discovery and development workflows where reliability and reproducibility are paramount. The 3-fluoro-4-methoxyphenyl motif is a common feature in a variety of biologically active compounds, including potent and selective kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates.
A significant area of application is in the synthesis of p38 MAP kinase inhibitors . The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[1] The (3-fluoro-4-methoxyphenyl) moiety is a key pharmacophore in several potent p38 MAP kinase inhibitors.
Experimental Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide. This protocol is based on established methods for similar potassium aryltrifluoroborates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic heteroaryl bromide.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 5-bromo-1-methyl-1H-imidazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene, anhydrous
-
Water, deionized
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Add palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add anhydrous toluene and deionized water in a 10:1 ratio to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data
| Potassium Aryltrifluoroborate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Potassium phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| Potassium (4-methylphenyl)trifluoroborate | 2-Chloropyridine | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Dioxane/H₂O | 110 | 88 |
| Potassium (3-methoxyphenyl)trifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |
Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound in a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Fluorinated Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of biaryl compounds utilizing fluorinated organotrifluoroborates via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine substitution in organic molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds.[1] Potassium organotrifluoroborates have emerged as valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity under appropriate conditions.[2] Fluorinated biaryl compounds are of particular importance in drug discovery as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document outlines the synthesis of such compounds using fluorinated aryltrifluoroborates as key building blocks.
Data Presentation: Suzuki-Miyaura Coupling of Fluorinated Aryltrifluoroborates
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium fluorinated aryltrifluoroborates with a range of aryl halides.
Table 1: Cross-Coupling of Potassium 4-Fluorophenyltrifluoroborate with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 87[1] |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 12 | 92[2] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 85[1] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 12 | 82[2] |
Table 2: Cross-Coupling of Various Fluorinated Aryltrifluoroborates with Aryl Halides
| Entry | Fluorinated Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Potassium 2,4-difluorophenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 85 |
| 2 | Potassium 2,4-difluorophenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 12 | 88 |
| 3 | Potassium pentafluorophenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 75 |
| 4 | Potassium 2-fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 12 | 73[2] |
| 5 | Potassium 4-(trifluoromethoxy)phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Fluorinated Aryltrifluoroborates with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium fluorinated aryltrifluoroborate (1.0 - 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., RuPhos, SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, Ethanol, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the potassium fluorinated aryltrifluoroborate, aryl halide, palladium catalyst, and phosphine ligand.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture via syringe.
-
In a separate vial, prepare a solution of the base in degassed water or the reaction solvent.
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the potassium fluorinated aryltrifluoroborate, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for biaryl synthesis.
Caption: Inhibition of PD-1/PD-L1 signaling pathway.
References
Application Notes: Functional Group Tolerance of Potassium Aryltrifluoroborates in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture compared to traditional boronic acids simplifies handling, storage, and stoichiometry control in reactions.[1][3][4] This robustness, combined with mild reaction conditions, allows for remarkable functional group tolerance, making them ideal for the synthesis of complex molecules, especially in drug discovery and development where functional group compatibility is paramount.[5][6] These reagents are effective coupling partners for a wide array of aryl and heteroaryl chlorides, bromides, and triflates.[1][7][8] This document provides a detailed overview of the functional group scope, quantitative data, and experimental protocols for their use in Suzuki-Miyaura cross-coupling.
Visualizing the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The general mechanism and a typical laboratory workflow are illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[1]
Scope of Functional Group Tolerance
Potassium aryltrifluoroborates exhibit broad functional group tolerance in Suzuki-Miyaura cross-coupling reactions. The mild conditions are compatible with both electron-withdrawing and electron-donating groups on either coupling partner.
Table 1: Tolerance of Electron-Withdrawing Groups
The reaction conditions are generally compatible with a variety of sensitive electron-withdrawing functional groups, such as esters, ketones, nitriles, and aldehydes.[1][5] Notably, even nitro groups, which can be prone to reduction, are well-tolerated under these conditions.[5][9]
| Aryltrifluoroborate Partner | Electrophile Partner | Product | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 91 | [10] |
| Potassium Phenyltrifluoroborate | 4'-Bromoacetophenone | 4-Acetylbiphenyl | 79 | [9] |
| Potassium Phenyltrifluoroborate | Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | 95 | [5] |
| Potassium Phenyltrifluoroborate | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 82 | [5] |
| Potassium Phenyltrifluoroborate | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 94 | [5] |
| Potassium 4-(Benzoyloxy)butyltrifluoroborate | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 94 | [5] |
| Potassium Vinyltrifluoroborate | 4'-Bromoacetophenone | 1-(4-vinyl-phenyl)-ethanone | 79 | [9] |
Table 2: Tolerance of Electron-Donating and Sterically Hindered Groups
The coupling is also efficient with substrates bearing electron-donating groups like ethers and alkyls. Steric hindrance on the electrophile does not significantly impede the reaction.[5][6]
| Aryltrifluoroborate Partner | Electrophile Partner | Product | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | 4-Methoxybiphenyl | 87 | [5] |
| Potassium Phenyltrifluoroborate | 2-Bromotoluene | 2-Methylbiphenyl | 92 | [6] |
| Potassium Phenyltrifluoroborate | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylbiphenyl | 90 | [6] |
| Potassium 4-Methoxyphenyltrifluoroborate | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 91 | [6] |
| Potassium 2-Furyltrifluoroborate | 1-Chloro-2,6-dimethylbenzene | 2-(2,6-Dimethylphenyl)furan | 91 | [6] |
| Potassium Vinyltrifluoroborate | Mesityl bromide | 2,4,6-Trimethylstyrene | 81 | [9] |
| Potassium 1-(Benzyloxy)butyltrifluoroborate | 2-Chloroanisole | 1-(Benzyloxy)-1-(2-methoxyphenyl)butane | 89 | [11] |
Table 3: Tolerance of Heterocycles and Other Functional Groups
Potassium heteroaryltrifluoroborates are effective coupling partners, enabling the synthesis of diverse heterobiaryl structures.[6] Additionally, functional groups like azides can be incorporated and tolerated, opening avenues for subsequent "click" chemistry or reduction.[12]
| Aryltrifluoroborate Partner | Electrophile Partner | Product | Yield (%) | Reference |
| Potassium 2-Thienyltrifluoroborate | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 94 | [6] |
| Potassium 3-Thienyltrifluoroborate | 4-Chloroanisole | 3-(4-Methoxyphenyl)thiophene | 91 | [6] |
| Potassium 2-Furyltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 | [10] |
| Potassium 3-Pyridyltrifluoroborate | 4-Bromoacetophenone | 3-(4-Acetylphenyl)pyridine | 81 | [6] |
| Potassium 4-Azido-2-methylphenyltrifluoroborate | 4-Bromoanisole | 4'-Methoxy-2-methyl-4-azidobiphenyl | 85 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details a general method for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide, adapted from established literature procedures.[1][5][10]
Materials:
-
Potassium aryltrifluoroborate (1.05 - 1.1 equiv.)
-
Aryl halide (1.0 equiv., 0.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand (0.02 mmol, 4 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv.)
-
Solvent: Toluene (5 mL) and deionized water (0.5 mL) or THF/Water (9:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), potassium aryltrifluoroborate (0.525 mmol), and base (1.5 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to degas the solution.
-
Catalyst Preparation: In a separate vial, quickly weigh and combine Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Catalyst Addition: Add the catalyst/ligand mixture to the Schlenk tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL). Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: General Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
Potassium aryltrifluoroborates are readily synthesized from their corresponding boronic acids.[2][13]
Materials:
-
Arylboronic acid (1.0 equiv.)
-
Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 equiv.)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolution: Dissolve the arylboronic acid in methanol (approx. 0.5 M).
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of KHF₂ (3-4 equivalents).
-
Precipitation: A white precipitate of the potassium aryltrifluoroborate salt will typically form within 10-30 minutes. Continue stirring for 1-2 hours.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, methanol, and then acetone to remove impurities.
-
Drying: Dry the resulting white, crystalline solid under high vacuum to yield the pure potassium aryltrifluoroborate. The product is typically stable for long-term storage at ambient temperature.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. | Semantic Scholar [semanticscholar.org]
- 8. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Application Notes and Protocols: Rhodium-Catalyzed Addition Reactions with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting rhodium-catalyzed addition reactions utilizing potassium organotrifluoroborates. These reagents have emerged as robust and versatile nucleophilic partners in carbon-carbon bond formation due to their stability to air and moisture, ease of handling, and high reactivity in the presence of appropriate rhodium catalysts. The following sections detail the protocols for 1,4-addition to α,β-unsaturated carbonyl compounds and 1,2-addition to aldehydes, along with tabulated data for a range of substrates and a depiction of the general reaction mechanism.
Introduction
Rhodium-catalyzed additions of organoboron reagents represent a powerful tool in organic synthesis. While boronic acids have been widely used, potassium organotrifluoroborates offer significant advantages, including enhanced stability and ease of purification.[1] These crystalline solids can be stored for extended periods without decomposition, making them highly practical for a wide range of applications, including library synthesis and process development. The reactions typically proceed under mild conditions, tolerate a variety of functional groups, and can be rendered asymmetric with the use of chiral ligands.[2]
General Reaction Mechanism
The catalytic cycle for rhodium-catalyzed addition reactions of organotrifluoroborates is generally understood to proceed through a sequence of steps involving the active Rh(I) species. The key steps are:
-
Transmetalation: The organotrifluoroborate transfers its organic group to the rhodium center, forming an organorhodium(I) intermediate. This step is often facilitated by the presence of a base or a hydroxylic solvent.
-
Carbometalation: The organorhodium(I) species then undergoes migratory insertion across the carbon-carbon or carbon-oxygen double bond of the electrophile (e.g., enone or aldehyde).
-
Protonolysis: The resulting rhodium enolate or alkoxide is protonated, typically by a protic solvent like water or an alcohol, to yield the final product and regenerate the active rhodium catalyst.
Caption: General mechanism for rhodium-catalyzed additions.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed 1,4-Addition of Potassium Aryltrifluoroborates to Enones
This protocol is adapted from the work of Batey and co-workers and provides a general method for the conjugate addition of aryltrifluoroborates to α,β-unsaturated ketones.[1]
Materials:
-
Rhodium catalyst: [Rh(acac)(CO)₂] (dicarbonylacetylacetonatorhodium(I))
-
Ligand: 1,4-bis(diphenylphosphino)butane (dppb)
-
Potassium aryltrifluoroborate (e.g., potassium phenyltrifluoroborate)
-
Enone (e.g., methyl vinyl ketone)
-
Solvent: Methanol/water (10:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [Rh(acac)(CO)₂] (3 mol%) and dppb (3 mol%).
-
Add the potassium aryltrifluoroborate (2.0 equivalents) and the enone (1.0 equivalent).
-
Add the degassed methanol/water (10:1) solvent mixture.
-
Stir the reaction mixture at 50 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for 1,4-addition to enones.
Protocol 2: Rhodium-Catalyzed 1,2-Addition of Potassium Alkyltrifluoroborates to Aldehydes
This protocol is a general procedure for the addition of secondary and tertiary alkyltrifluoroborates to aldehydes, demonstrating high stereoretention.[3]
Materials:
-
Rhodium catalyst: [{RhCl(cod)}₂] (chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
Potassium alkyltrifluoroborate (1.5 equivalents)
-
Aldehyde (1.0 equivalent)
-
Solvent: 1,4-dioxane/water (10:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vial, combine [{RhCl(cod)}₂] (2.5 mol%), the potassium alkyltrifluoroborate (1.5 equivalents), and the aldehyde (1.0 equivalent).
-
Add the deoxygenated 1,4-dioxane/water (10:1) solvent mixture.
-
Seal the vial and stir the mixture at 80 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Caption: Workflow for 1,2-addition to aldehydes.
Data Presentation
Table 1: Rhodium-Catalyzed 1,4-Addition of Organotrifluoroborates to Enones
| Entry | Organotrifluoroborate | Enone | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Potassium Phenyl-BF₃K | Methyl vinyl ketone | [Rh(acac)(CO)₂] (3) | dppb (3) | MeOH/H₂O | 50 | 16 | 95 | [1] |
| 2 | Potassium (E)-Styrenyl-BF₃K | Methyl vinyl ketone | [Rh(acac)(CO)₂] (3) | dppb (3) | MeOH/H₂O | 50 | 16 | 88 | [1] |
| 3 | Potassium 2-Thienyl-BF₃K | 2-Cyclohexen-1-one | [Rh(acac)(CO)₂] (3) | dppb (3) | MeOH/H₂O | 50 | 16 | 92 | [1] |
| 4 | Potassium Phenyl-BF₃K | (E)-4-Phenyl-3-buten-2-one | [Rh(acac)(CO)₂] (3) | dppb (3) | MeOH/H₂O | 50 | 16 | 90 | [1] |
| 5 | Potassium Alkenyl-BF₃K | Dihydropyranone | [Rh(cod)(OH)]₂ (2.5) | cod (5) | Dioxane/H₂O | 80 | 16 | 85-95 | [4] |
Table 2: Rhodium-Catalyzed 1,2-Addition of Organotrifluoroborates to Aldehydes
| Entry | Organotrifluoroborate | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Secondary Benzylic-BF₃K | 4-Nitrobenzaldehyde | [{RhCl(cod)}₂] (2.5) | Dioxane/H₂O | 80 | 8 | 85 | [3] |
| 2 | Secondary Benzylic-BF₃K | 4-Cyanobenzaldehyde | [{RhCl(cod)}₂] (2.5) | Dioxane/H₂O | 80 | 8 | 82 | [3] |
| 3 | Tertiary Alkyl-BF₃K | 4-Nitrobenzaldehyde | [{RhCl(cod)}₂] (2.5) | Dioxane/H₂O | 80 | 8 | 75 | [3] |
| 4 | Potassium Phenyl-BF₃K | 4-Cyanobenzaldehyde | [Rh(acac)(CO)₂] (3) | DME/H₂O | 80 | 16 | 80 | [1] |
| 5 | Potassium 3-Thiophenyl-BF₃K | 4-Cyanobenzaldehyde | [Rh(acac)(CO)₂] (3) | DME/H₂O | 80 | 16 | 80 | [1] |
Conclusion
Potassium organotrifluoroborates are highly effective nucleophiles in rhodium-catalyzed addition reactions. The protocols provided herein offer robust and reproducible methods for the synthesis of a variety of functionalized ketones and alcohols. The mild reaction conditions and the stability of the organotrifluoroborate salts make these procedures particularly attractive for applications in medicinal chemistry and natural product synthesis. Further optimization of reaction parameters, including the choice of ligand and solvent, may be necessary for specific substrate combinations to achieve maximum efficiency.
References
Application Notes and Protocols: Synthesis of Fluorinated Analogs for Drug Discovery
Introduction
The strategic incorporation of fluorine into drug candidates is a powerful and widely adopted strategy in modern medicinal chemistry.[1][2] Due to its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacological profile.[3] Judicious placement of fluorine atoms or fluorinated groups can lead to significant improvements in metabolic stability, membrane permeability, binding affinity, and overall potency.[1][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of fluorinated drug analogs, intended for researchers, scientists, and drug development professionals.
Data Presentation: Impact of Fluorination on Biological Activity
The introduction of fluorine can modulate the biological activity of a lead compound. The following table summarizes quantitative data from case studies, comparing the potency of fluorinated analogs to their non-fluorinated parent compounds.
| Compound Class | Parent Compound (Non-Fluorinated) | Fluorinated Analog | Target | Parent IC50/EC50/Kd | Analog IC50/EC50/Kd | Fold Change | Reference(s) |
| Kinase Inhibitor | Nilotinib Analog (2a , H) | Monofluorinated Analog (2b , F) | Abl | 2953 nM (IC50) | 750 nM (IC50) | ~3.9x Increase | [5] |
| Kinase Inhibitor | Nilotinib Analog (2a , H) | Monofluorinated Analog (2b , F) | Kit | >50000 nM (IC50) | 25.96 nM (IC50) | >1900x Increase | [5] |
| Kinase Inhibitor | Nilotinib Analog (2a , H) | Monofluorinated Analog (2b , F) | FLT3 | 973.9 nM (IC50) | 117.8 nM (IC50) | ~8.3x Increase | [5] |
| Kinase Inhibitor | Nilotinib Analog (2a , H) | Monofluorinated Analog (2b , F) | Abl | 29 nM (Kd) | 9.4 nM (Kd) | ~3.1x Increase | [5] |
| Serotonin Receptor Agonist | 2-Phenylcyclopropylmethylamine Analog ((+)-1) | Fluorinated Analog ((+)-21a) | 5-HT2C | 5.2 nM (EC50) | 4.7 nM (EC50) | ~1.1x Increase | [1] |
| Serotonin Receptor Agonist | 2-Phenylcyclopropylmethylamine Analog ((+)-1) | Fluorinated Analog ((+)-21a) | 5-HT2B | 36.4 nM (EC50) | 9.4 nM (EC50) | ~3.9x Increase | [1] |
| PARP Inhibitor | Isoquinoline-based Analog (1a , H) | 7-Fluoro Analog (1b , 7-F) | PARP2 | 1,200 nM (IC50) | >10,000 nM (IC50) | Decrease in potency | [2] |
Experimental Protocols
Detailed methodologies for key fluorination reactions are provided below. These protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Electrophilic Fluorination of an Activated Aromatic System
This protocol describes a general procedure for the direct fluorination of electron-rich aromatic or heteroaromatic compounds using an N-F electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI).[6][7]
Materials:
-
Aromatic Substrate (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous acetonitrile (10 mL).
-
To the stirred solution, add NFSI (378 mg, 1.2 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature (or heat as necessary, e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated product.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Halide
This protocol provides a general method for the trifluoromethylation of aryl iodides using the Ruppert-Prakash reagent (TMSCF3) and a copper catalyst.[8][9]
Materials:
-
Aryl Iodide (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube, magnetic stirrer, heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and KF (116 mg, 2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[8]
Protocol 3: Chemo-enzymatic Fluorination of an Unactivated C-H Bond
This protocol describes a two-step strategy combining enzymatic hydroxylation with chemical deoxofluorination to selectively fluorinate unactivated C-H bonds.[10][11]
Step A: Enzymatic Hydroxylation
-
Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer), combine the substrate, a cytochrome P450 monooxygenase, and a cofactor regeneration system (e.g., glucose, glucose dehydrogenase, and NADP+).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) with shaking for 24-48 hours.
-
Extraction: Extract the hydroxylated product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the hydroxylated intermediate using standard chromatographic techniques.
Step B: Deoxofluorination
-
Reaction Setup: Dissolve the purified hydroxylated intermediate in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Fluorination: Cool the solution to 0 °C or -78 °C and add a deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or PyFluor dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product, dry the organic phase, and concentrate.
-
Purification: Purify the final fluorinated product by flash column chromatography.
Visualizations
Workflow and Signaling Diagrams
Caption: General workflow for the synthesis and evaluation of fluorinated drug analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemo-enzymatic fluorination of unactivated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Suzuki Reactions with Potassium Trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids due to their enhanced stability to air and moisture, simplifying handling and storage.[1][2] These crystalline solids are easily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1] This document provides detailed application notes and protocols for the selection of solvents and reaction conditions for Suzuki-Miyaura cross-coupling reactions involving potassium trifluoroborates.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, which allows for long-term storage at ambient temperatures without degradation.[1][3]
-
Ease of Handling: Their stability eliminates the need for specialized handling techniques often required for boronic acids.[1][2]
-
Improved Stoichiometry: Due to a reduced tendency for protodeboronation, they can be used in amounts closer to a 1:1 ratio with the electrophile.[1][3]
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl, heteroaryl, vinyl, and alkyl halides and triflates.[1][2][3][4]
Solvent Selection and Optimization
The choice of solvent is a critical parameter for a successful Suzuki-Miyaura reaction with potassium trifluoroborates. Often, a biphasic system or the presence of water is beneficial. Water is thought to facilitate the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[5]
Common Solvent Systems
Several solvent systems have been successfully employed for Suzuki reactions with potassium trifluoroborates. The optimal choice depends on the specific substrates, catalyst, and base used.
| Solvent System | Substrate Type | Typical Base | Catalyst/Ligand | Temperature (°C) | Reference |
| Toluene / H₂O | Alkyl, Homoenolate, Amide | K₂CO₃, K₃PO₄ | Pd(OAc)₂ / RuPhos | 80 - 85 | [1][2][6][7] |
| THF / H₂O | Vinyl, Alkenyl | Cs₂CO₃, K₂CO₃ | PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ / PPh₃ | Ambient to Reflux | [6][8][9] |
| Methanol | Aryl, Heteroaryl | K₂CO₃ | Pd(OAc)₂ (ligandless) | Reflux | [10] |
| Water | Aryl | K₂CO₃ | Pd(OAc)₂ (ligandless), PS-PdONPs | 65 - 100 | [10][11] |
| i-PrOH / H₂O | Alkenyl | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ | Not Specified | [4] |
| Ethanol | Heteroaryl | Na₂CO₃ | Pd(OAc)₂ / RuPhos | Not Specified | [3] |
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura reactions with different classes of potassium trifluoroborates, highlighting various solvent systems.
Protocol 1: Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides in Toluene/Water
This protocol is adapted from a procedure for the coupling of secondary alkyltrifluoroborates.[1]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium secondary alkyltrifluoroborate (1.05 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Toluene
-
Deionized water
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium secondary alkyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the tube.
-
Stir the mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol) and add this to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides in THF/Water
This protocol is based on the optimized conditions for the coupling of potassium vinyltrifluoroborate.[8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂, 2 mol %)
-
Triphenylphosphine (PPh₃, 6 mol %)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Add the catalyst system consisting of PdCl₂ (0.02 mmol) and PPh₃ (0.06 mmol).
-
Add a 9:1 mixture of THF/H₂O to achieve a desired molarity (e.g., 0.1 M with respect to the aryl bromide).
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Protocol 3: Ligandless Coupling of Potassium Aryltrifluoroborates in Methanol
This protocol describes a simplified, ligandless Suzuki coupling.[10]
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol %)
-
Methanol
Procedure:
-
To a round-bottom flask open to the air, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(OAc)₂ (0.005 mmol).
-
Add methanol as the solvent.
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product as needed.
General Workflow and Signaling Pathway
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura reaction using potassium trifluoroborates.
Caption: General workflow for a Suzuki reaction with potassium trifluoroborates.
The catalytic cycle for the Suzuki-Miyaura reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, hydrolysis of the potassium trifluoroborate to a boronic acid, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
Potassium trifluoroborates are robust and versatile coupling partners for the Suzuki-Miyaura reaction. Their enhanced stability and ease of handling make them attractive alternatives to traditional organoboron reagents. The selection of an appropriate solvent system, often a mixture of an organic solvent and water, is crucial for achieving high yields and efficient reactions. The protocols provided herein serve as a starting point for the development of robust and scalable cross-coupling methodologies in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross-Coupling Reaction with Potassium Aryltrifluoroborate in Pure Water Using Recyclable Nanoparticle Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Base Selection in the Activation of Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to selecting the appropriate base for the activation of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. Detailed protocols and mechanistic insights are included to facilitate reaction optimization and success.
Introduction
Potassium organotrifluoroborates (R-BF₃K) are air- and moisture-stable crystalline solids that serve as valuable alternatives to boronic acids and esters in palladium-catalyzed cross-coupling reactions.[1][2] Their stability and ease of handling make them particularly attractive in complex molecule synthesis.[3] Activation of these robust reagents is crucial for efficient transmetalation in the Suzuki-Miyaura catalytic cycle and is highly dependent on the choice of base. The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid, the active species in the catalytic cycle.[4]
The Role of the Base in Activation
The activation of potassium organotrifluoroborates in Suzuki-Miyaura couplings is not a direct reaction with the palladium catalyst. Instead, the base promotes the in-situ formation of the catalytically active boronic acid from the trifluoroborate salt. This hydrolysis process is a key step, and its efficiency directly impacts the overall reaction yield and rate.[4] The general workflow for a Suzuki-Miyaura reaction using a potassium organotrifluoroborate is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
The catalytic cycle, illustrating the crucial role of the base, is detailed in the diagram below. The base facilitates the conversion of the inactive R-BF₃K to the active R-B(OH)₂ which then participates in the transmetalation step with the palladium catalyst.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.
Comparison of Common Bases
The choice of base significantly impacts the yield and efficiency of the cross-coupling reaction. While several bases can be employed, inorganic bases are the most common. A comparative summary of commonly used bases is presented below.
| Base | Typical Substrates | Typical Yield (%) | Notes |
| Cesium Carbonate (Cs₂CO₃) | Aryl and heteroaryl bromides/chlorides | 72-98% | Often the base of choice, providing high yields for a broad range of substrates.[5][6] |
| Potassium Carbonate (K₂CO₃) | Aryl and heteroaryl bromides/chlorides | 60-95% | A cost-effective alternative to Cs₂CO₃, providing good to excellent yields.[5][7] |
| Potassium Phosphate (K₃PO₄) | Aryl mesylates, nitrogen-containing heterocycles | 85-99% | A strong, non-nucleophilic base, particularly effective for challenging substrates like aryl mesylates and nitrogen-rich heterocycles.[8][9] |
| Sodium Carbonate (Na₂CO₃) | Aryl bromides | Up to 98% | An effective and economical base, particularly in aqueous solvent systems.[3][4] |
| tert-Butylamine (t-BuNH₂) | Alkenyl trifluoroborates | Moderate to excellent | An organic base that has shown success in specific applications, such as with alkenyltrifluoroborates. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide
This protocol is adapted from a procedure for the synthesis of 1-(4-vinyl-phenyl)-ethanone.[5]
Materials:
-
Potassium vinyltrifluoroborate
-
Aryl bromide (e.g., 4'-bromoacetophenone)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add potassium vinyltrifluoroborate (1.0 mmol, 1.0 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂ (0.02 mmol, 2 mol%), PPh₃ (0.06 mmol, 6 mol%), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add a 9:1 mixture of THF/H₂O (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). A typical reaction time is 22 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (3 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired vinylated arene.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Mesylate
This protocol is adapted from a general method for the coupling of aryl mesylates.[8]
Materials:
-
Potassium aryltrifluoroborate
-
Aryl mesylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos ligand (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine)
-
Potassium phosphate (K₃PO₄)
-
tert-Butanol (t-BuOH)
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the aryl mesylate (0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), CM-phos (0.02 mmol, 4 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv) to a reaction vial equipped with a stir bar.
-
Add t-BuOH (2 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine, then dry over MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the biaryl product.
Conclusion
The selection of an appropriate base is a critical parameter for the successful activation of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. Cesium carbonate and potassium carbonate are effective for a wide range of substrates, while potassium phosphate is particularly useful for more challenging electrophiles like aryl mesylates. The provided protocols offer a starting point for developing robust and efficient coupling methodologies. Careful optimization of the base, catalyst, ligand, and solvent system is recommended to achieve the best results for a specific transformation.
References
- 1. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: One-Pot Synthesis and Coupling Reactions of Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of organotrifluoroborates and their subsequent application in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam coupling reactions. Organotrifluoroborates offer enhanced stability compared to boronic acids, making them valuable reagents in organic synthesis.[1][2][3][4]
Section 1: One-Pot Synthesis of Potassium Aryltrifluoroborates
This section outlines a one-pot procedure for the synthesis of potassium aryltrifluoroborates from arenes via an iridium-catalyzed borylation, followed by displacement with potassium hydrogen difluoride (KHF₂). This method avoids the need to start from halogenated arenes.[5][6]
Experimental Protocol: One-Pot Synthesis of Potassium Phenyltrifluoroborate
This protocol is adapted from the work of Murphy, Tzschucke, and Hartwig (2007).[6]
Materials:
-
Benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)(OMe)]₂ (Iridium catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Iridium-Catalyzed Borylation:
-
In a nitrogen-filled glovebox, combine [Ir(COD)(OMe)]₂ (0.1 mol %) and dtbpy (0.2 mol %) in a reaction vessel.
-
Add anhydrous THF.
-
Add benzene (10 mmol scale) and bis(pinacolato)diboron.
-
Seal the vessel and heat the reaction mixture at 80°C.
-
Monitor the reaction by GC-MS until the arene is consumed.
-
-
Conversion to Aryltrifluoroborate:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
Add a solution of KHF₂ in a 5:1 mixture of MeOH and H₂O.
-
Stir the mixture vigorously at room temperature.
-
Monitor the conversion of the pinacol boronic ester to the trifluoroborate by NMR.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is the crude potassium aryltrifluoroborate.
-
The product can be purified by recrystallization or by silica gel chromatography using a mixture of acetonitrile and water as the eluent.
-
Logical Workflow for One-Pot Synthesis
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
Application Notes and Protocols: Large-Scale Synthesis and Utility of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is a versatile and increasingly important reagent in modern organic synthesis, particularly within the pharmaceutical industry. As an air- and moisture-stable crystalline solid, it offers significant advantages over its corresponding boronic acid, including ease of handling, improved stability, and consistent stoichiometry.[1] These characteristics make it an ideal building block for large-scale synthetic applications where reliability and reproducibility are paramount.
This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its application in carbon-carbon bond formation, with a particular focus on its role in the synthesis of urate transporter 1 (URAT1) inhibitors, a critical class of drugs for the treatment of hyperuricemia and gout.[2][3][4][5]
Large-Scale Synthesis of this compound
The most common and scalable method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). The starting material, 3-fluoro-4-methoxyphenylboronic acid, is commercially available.
Reaction Scheme
Caption: General synthesis of this compound.
Experimental Protocol: Scalable Synthesis
This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates.
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, add 3-fluoro-4-methoxyphenylboronic acid (1.0 eq).
-
Solvent Addition: Add a mixture of methanol and water (typically in a 4:1 to 5:1 ratio). Stir the mixture to form a suspension.
-
Reagent Addition: To the stirred suspension, add potassium hydrogen fluoride (KHF₂, 2.5-3.0 eq) portion-wise. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by the dissolution of the starting boronic acid and the precipitation of the potassium trifluoroborate salt.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The aqueous slurry is then cooled, and the precipitated product is collected by filtration.
-
Purification: Wash the filter cake with cold water and then with a suitable organic solvent (e.g., diethyl ether or acetone) to remove any unreacted starting material and byproducts.
-
Drying: Dry the resulting white crystalline solid under vacuum to a constant weight.
Quantitative Data for Synthesis
| Starting Material | Scale | Solvent System | KHF₂ (eq) | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenylboronic acid | 10 g | MeOH/H₂O (4:1) | 3.0 | 2 | >95 | >98 |
| 4-Methoxyphenylboronic acid | 25 g | MeOH/H₂O (5:1) | 2.5 | 1.5 | >90 | >99 |
| 3-Nitrophenylboronic acid | 5 g | MeOH/H₂O (4:1) | 3.0 | 3 | ~92 | >98 |
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of biaryl structures, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
-
Reaction Setup: To a reaction vessel, add this compound (1.1-1.5 eq), the aryl halide (1.0 eq), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, RuPhos, 2-10 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides.
| Aryltrifluoroborate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Potassium phenyltrifluoroborate | 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| Potassium (4-methylphenyl)trifluoroborate | 4-Chloroacetophenone | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| Potassium (2-thienyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | Ethanol/H₂O | 85 | 16 | 90 |
Application in the Synthesis of URAT1 Inhibitors for Gout Treatment
A significant application of this compound is in the synthesis of URAT1 inhibitors, such as Verinurad. Hyperuricemia, an excess of uric acid in the blood, is a primary cause of gout. URAT1 is a transporter protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[2][3][4][5] Inhibiting URAT1 increases the excretion of uric acid, thereby lowering its concentration in the blood.
Role in URAT1 Inhibition Pathway
Caption: Mechanism of URAT1 inhibition for the treatment of gout.
Synthetic Workflow for a URAT1 Inhibitor Intermediate
This compound can be used in a key Suzuki-Miyaura coupling step to construct the core biaryl structure of Verinurad and related URAT1 inhibitors.
Caption: Synthetic workflow for a URAT1 inhibitor using a key Suzuki-Miyaura coupling.
Conclusion
This compound is a stable, easy-to-handle, and highly effective reagent for large-scale organic synthesis. Its utility in the robust and scalable Suzuki-Miyaura cross-coupling reaction makes it an invaluable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics such as URAT1 inhibitors for the treatment of gout. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Aryltrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in Suzuki coupling reactions involving aryltrifluoroborate salts.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to enhance reaction outcomes.
Question 1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?
Answer:
Low or non-existent yields in Suzuki coupling reactions with aryltrifluoroborates can stem from several factors. A systematic investigation of the following is recommended:
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are susceptible to deactivation.[1] Ensure that your catalyst, especially Pd(II) precatalysts like Pd(OAc)₂, and ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[1]
-
Reaction Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst. It is critical to establish and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][2] Ensure your reaction vessel is properly purged.[1]
-
Purity of Reagents and Solvents: Use anhydrous and thoroughly degassed solvents, as oxygen can be detrimental to the catalyst.[1] The purity of your aryltrifluoroborate salt, aryl halide, and base is also crucial for optimal results.
-
Reaction Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a moderate increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[1][3]
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity.[1]
Question 2: I suspect protodeboronation of my aryltrifluoroborate is a significant side reaction. How can I minimize this?
Answer:
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that lowers the yield, especially with electron-deficient boronic acids.[1] Aryltrifluoroborates are generally more stable than the corresponding boronic acids, which helps to mitigate this issue.[1][4] However, under certain conditions, it can still occur. Here are some strategies to minimize protodeboronation:
-
Choice of Base: The base is crucial for activating the trifluoroborate but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source.[1] Employing anhydrous conditions can help reduce protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of this side reaction.[1]
-
Slow Release of Boronic Acid: Aryltrifluoroborates slowly release the active boronic acid species into the reaction mixture, which helps to keep its concentration low and minimize the rate of protodeboronation.[1]
Question 3: I am observing a significant amount of homocoupling of my aryltrifluoroborate. What are the likely causes and solutions?
Answer:
Homocoupling of the organoboron reagent is another common side reaction. This can be influenced by the choice of ligand and the reaction conditions.
-
Ligand Choice: Bulky electron-rich phosphine ligands can help to suppress homocoupling.
-
Reaction Conditions: The presence of oxygen can sometimes promote homocoupling. Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere.
Question 4: My reaction with an aryl chloride is not proceeding well. What adjustments should I consider?
Answer:
Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[5][6] To improve the yield with aryl chlorides, consider the following:
-
Catalyst and Ligand System: For these less reactive electrophiles, more specialized catalyst systems are often required. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, RuPhos, XPhos), are often effective.[7][8][9] N-heterocyclic carbene (NHC) ligands can also be beneficial.
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using aryltrifluoroborates over boronic acids in Suzuki coupling?
A1: Aryltrifluoroborates offer several advantages over their boronic acid counterparts:
-
Stability: They are generally more stable to air and moisture, making them easier to handle and store over long periods.[4] Their tetracoordinate nature protects the C-B bond.[4]
-
Reduced Protodeboronation: They are less prone to protodeboronation, a common side reaction with boronic acids.[1][4]
-
Controlled Release: They are thought to slowly release the corresponding boronic acid in situ, which can help to minimize side reactions by keeping the concentration of the active boron species low.[1]
Q2: How do I choose the right base for my Suzuki coupling with an aryltrifluoroborate?
A2: The choice of base is critical for the success of the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[10] The optimal base often depends on the specific substrates and solvent system.
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective.[7][11]
-
Phosphates: K₃PO₄ is another common and effective base.[1]
-
Fluorides: KF can be a good choice, especially when dealing with base-sensitive functional groups.[12]
Q3: What is the role of water in Suzuki coupling reactions with aryltrifluoroborates?
A3: Water can play a dual role. In many protocols, a co-solvent system such as toluene/water or THF/water is used.[7] Water can help to dissolve the inorganic base and facilitate the reaction. However, as mentioned earlier, it can also be a proton source for protodeboronation.[1] The optimal amount of water should be determined for each specific reaction. Some studies have shown that in situ hydrolysis of the aryltrifluoroborate is a key step in the reaction mechanism.[13]
Q4: Which palladium source and ligand should I start with for a new Suzuki coupling with an aryltrifluoroborate?
A4: A good starting point for many Suzuki couplings is a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand. For aryltrifluoroborates, especially with challenging substrates like aryl chlorides, using bulky, electron-rich phosphine ligands is recommended.[8] Some commonly successful ligands include:
-
Buchwald Ligands: SPhos, RuPhos, and XPhos are excellent choices for a wide range of substrates, including heteroaryl and sterically hindered partners.[7][8][14]
-
cataCXium A: This has been shown to be a superior ligand in some systems, particularly with heteroaryl chlorides.[8]
Data and Protocols
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with aryltrifluoroborates.
Table 1: Effect of Ligand on the Cross-Coupling of an Aryl Chloride with a Primary Alkyltrifluoroborate
| Entry | Ligand | Yield (%) |
| 1 | SPhos | Lead |
| 2 | RuPhos | Lead |
| 3 | n-BuPAd₂ | Lead |
| 4 | DTBPF | Lead |
| General conditions involved Pd(OAc)₂, the specified ligand, and K₂CO₃ as the base. "Lead" indicates that these ligands were identified as top performers in initial high-throughput screening.[7] |
Table 2: Cross-Coupling of Various Aryl Chlorides with a Primary Alkyltrifluoroborate using RuPhos
| Entry | Aryl Chloride | Yield (%) |
| 1 | 2-Chloroanisole | 87 |
| 2 | 4-Chlorobenzonitrile | 85 |
| 3 | 4'-Chloroacetophenone | 93 |
| 4 | Methyl 4-chlorobenzoate | 91 |
| 5 | 1-Chloro-2,6-dimethylbenzene | 95 |
| General conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), in 10:1 toluene/H₂O at 80 °C for 24 h.[7] |
Table 3: Cross-Coupling of Various Aryl Electrophiles with a Secondary Alkyltrifluoroborate
| Entry | Aryl Electrophile | Yield (%) |
| 1 | 4-Iodoanisole | 84 |
| 2 | 4-Bromoanisole | 91 |
| 3 | 4-Chloroanisole | 89 |
| 4 | 2-Chlorotoluene | 87 |
| 5 | 3-Chloropyridine | 85 |
| General conditions: Pd(OAc)₂ (2 mol %), n-BuPAd₂ (3 mol %), Cs₂CO₃ (3 equiv), in 10:1 toluene/H₂O at 100 °C for 24 h.[15] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with a Primary Alkyltrifluoroborate [7]
-
Reaction Setup: To a reaction vial, add the aryl chloride (0.50 mmol, 1.0 equiv), potassium alkyltrifluoroborate (0.50 mmol, 1.0 equiv), and K₂CO₃ (1.50 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 10:1 toluene/H₂O (2.0 mL, 0.25 M) via syringe.
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol %) and RuPhos (9.3 mg, 0.02 mmol, 4 mol %). Add this mixture to the reaction vial under a positive pressure of inert gas.
-
Reaction: Place the sealed vial in a preheated oil bath at 80 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for troubleshooting low yields in Suzuki coupling.
Caption: A decision tree for troubleshooting Suzuki coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Protodeboronation of Potassium Organotrifluoroborates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired protodeboronation of potassium organotrifluoroborates during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and maximize your product yield.
Troubleshooting Guide: High Levels of Protodeboronation
Experiencing significant protodeboronation can be a major setback in your synthesis. This guide will help you diagnose and resolve common issues leading to this unwanted side reaction.
| Observation | Potential Cause | Recommended Solution |
| High levels of deboronated byproduct, low yield of desired product. | 1. Inappropriate Base Selection: Strong bases can significantly increase the rate of protodeboronation.[1][2][3] | Optimize the base by switching to a weaker, non-hydroxide base. Mild bases are often sufficient for Suzuki coupling while minimizing side reactions.[2] Recommended bases include K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] Avoid strong bases like NaOH or KOH.[2] |
| 2. Presence of Water: Water acts as a proton source for protodeboronation. While organotrifluoroborates are more stable than boronic acids, they can still hydrolyze. | Ensure all reagents and solvents are anhydrous. Bake glassware overnight at >120 °C and cool under an inert gas stream. | |
| 3. High Reaction Temperature: Elevated temperatures can accelerate protodeboronation relative to the desired coupling reaction.[2] | Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, for example, starting at 60-80 °C.[2] | |
| 4. Inefficient Catalytic System: A slow Suzuki coupling reaction exposes the organotrifluoroborate to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[2] | Optimize the catalyst and ligands. Consider increasing the catalyst loading to accelerate the reaction rate.[2] Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[2] | |
| 5. Substrate Susceptibility: Electron-deficient or some heteroaromatic organotrifluoroborates are inherently more prone to protodeboronation.[1] | For these challenging substrates, consider converting the organotrifluoroborate to a more stable MIDA boronate, which provides a slower, more controlled release of the boronic acid.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an organoboron compound, such as a potassium organotrifluoroborate, is cleaved and replaced by a carbon-hydrogen bond.[4] This leads to the formation of a deboronated byproduct and reduces the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.[1]
Q2: How do potassium organotrifluoroborates help prevent protodeboronation?
Potassium organotrifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids or boronate esters.[5][6][7] They act as a "protected" form of the boronic acid.[8] Under reaction conditions, they undergo slow hydrolysis to release the boronic acid in situ.[9][10][11][12] This "slow-release" strategy maintains a low concentration of the highly reactive boronic acid at any given time, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[4][9][10][11][12][13]
Q3: What is the mechanism of protodeboronation for potassium organotrifluoroborates?
The protodeboronation of potassium organotrifluoroborates first requires hydrolysis to the corresponding boronic acid.[8] This boronic acid can then undergo protodeboronation through either acid- or base-catalyzed pathways.[1] For simple aromatic and alkyl boronic acids, these are the primary mechanisms, and they are generally most stable at a neutral pH.[4]
Q4: How does the choice of base affect protodeboronation?
The base plays a critical role in the reaction. Strong inorganic bases can accelerate the rate of protodeboronation.[1][2] Weaker bases, such as carbonates or phosphates, are generally preferred as they are sufficient to promote the desired coupling reaction without significantly increasing the rate of the undesired protodeboronation.[1][2]
Q5: Are certain types of potassium organotrifluoroborates more stable than others?
Yes, the stability of potassium organotrifluoroborates and their rate of hydrolysis depend on the organic substituent.[9][10][11][12] For instance, those with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much more rapidly.[9][10][11][12] This allows for the selection of an organotrifluoroborate with a hydrolysis rate that is well-matched to the rate of the catalytic cross-coupling reaction.[9][10][11][12]
Quantitative Data on Hydrolysis Rates
The rate of hydrolysis of the potassium organotrifluoroborate is a key factor in controlling protodeboronation. A slower, controlled release of the boronic acid is often desirable. The following table summarizes the relative hydrolysis rates for various potassium organotrifluoroborates.
| Organic Substituent (R in RBF₃K) | Relative Hydrolysis Rate | Reference |
| Isopropyl, β-Styryl, Anisyl | Fast | [9][10][11][12] |
| p-F-Phenyl, Naphthyl, Furyl, Benzyl | Slow | [9][10][11][12] |
| Alkynyl, Nitrophenyl | Very Slow | [9][10][11][12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium organotrifluoroborate (1.0-1.2 equivalents)
-
Aryl/heteroaryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, i-PrOH/H₂O)
Procedure:
-
To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of protodeboronation versus Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for high protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Suzuki-Miyaura Coupling of Trifluoroborates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki-Miyaura coupling of trifluoroborates, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Product
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may be inactive or degraded.
-
Improper Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific substrates.
-
Poor Hydrolysis of Trifluoroborate: The trifluoroborate salt may not be hydrolyzing to the active boronic acid species at an appropriate rate.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and side reactions.[3]
Troubleshooting Steps:
-
Verify Catalyst and Ligand Activity:
-
Use a freshly opened or properly stored palladium source and ligand.
-
Consider using a pre-formed, air-stable palladium precatalyst.[3]
-
-
Optimize Reaction Conditions:
-
Base: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, the optimal base can be substrate-dependent.[4][5] For boronic acids sensitive to hydrolytic deboronation, anhydrous conditions with a base like K₃PO₄ can be an alternative.[4]
-
Solvent: A protic co-solvent (e.g., water, ethanol, methanol) is often necessary to facilitate the hydrolysis of the trifluoroborate.[5] Common solvent systems include toluene/water, THF/water, or ethanol.[5][6][7]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[3] If decomposition is suspected, lowering the temperature might be beneficial.
-
-
Ensure Proper Degassing:
-
Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Monitor Reaction Progress:
-
Track the consumption of starting materials and formation of the product using techniques like TLC, GC-MS, or LC-MS to determine if the reaction is stalling.[3]
-
Issue 2: Presence of Protodeboronation Byproduct
Potential Causes:
-
Excessive Water or Protic Solvent: While water is often necessary, too much can accelerate protodeboronation.[8]
-
Prolonged Reaction Times or High Temperatures: These conditions can favor the undesired protonolysis of the carbon-boron bond.[8]
-
Instability of the Organoboron Species: Some organotrifluoroborates are inherently more prone to protodeboronation than others, especially certain heteroaryltrifluoroborates.[7][9]
Troubleshooting Steps:
-
Optimize Solvent System:
-
Reduce the amount of water or other protic solvents in the reaction mixture.
-
Consider using a less protic solvent system if feasible.
-
-
Minimize Reaction Time and Temperature:
-
Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Attempt the reaction at a lower temperature.
-
-
Use a "Slow Release" Strategy:
Issue 3: Formation of Homocoupling Byproduct
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron reagent.[3][12]
-
Inefficient Reductive Elimination: If the final step of the catalytic cycle is slow, it can lead to side reactions, including homocoupling.
-
High Concentration of Boronic Acid: A high concentration of the active boronic acid, resulting from rapid hydrolysis of the trifluoroborate, can increase the likelihood of homocoupling.[1][2]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions.[3][12]
-
Optimize Catalyst and Ligand:
-
Bulky, electron-rich ligands can promote reductive elimination and minimize homocoupling.[12]
-
Ensure the correct palladium source and ligand are being used for the specific substrate combination.
-
-
Control Hydrolysis Rate: The slow and controlled hydrolysis of trifluoroborates is advantageous in preventing a buildup of the boronic acid concentration, which in turn minimizes homocoupling.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why should I use potassium organotrifluoroborates instead of boronic acids?
A: Potassium organotrifluoroborates offer several advantages over boronic acids:
-
Enhanced Stability: They are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without special precautions.[6][7][11][13][14]
-
Reduced Protodeboronation: Due to their tetracoordinate nature, they are less prone to protodeboronation, a common side reaction with boronic acids.[7][9][10][11]
-
Stoichiometric Use: Their stability allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[7][11]
-
Slow Release of Boronic Acid: They act as a protected form of boronic acids, slowly hydrolyzing under reaction conditions to release the active coupling partner. This minimizes side reactions that occur at high boronic acid concentrations.[1][2]
Q2: Is water always necessary for the Suzuki-Miyaura coupling of trifluoroborates?
A: Generally, yes. The presence of water or another protic solvent is usually required for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the species that enters the catalytic cycle.[5] Anhydrous conditions often result in poor conversion.[5]
Q3: What is the role of the base in the reaction?
A: The base plays multiple roles in the Suzuki-Miyaura coupling:
-
It facilitates the hydrolysis of the trifluoroborate.
-
It activates the boronic acid by converting it to a more nucleophilic borate species (RB(OH)₃⁻), which is believed to be the active species in transmetalation.[4]
-
It neutralizes any acids formed during the reaction.
Q4: How do I choose the right palladium catalyst and ligand?
A: The choice of catalyst and ligand is crucial and often substrate-dependent.
-
For electron-deficient or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.[10]
-
Catalyst systems with bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often more effective, especially for challenging couplings involving aryl chlorides.[5][6][15]
-
High-throughput screening can be a valuable tool for identifying the optimal catalyst/ligand combination for a new reaction.[15][16]
Q5: Can I purify potassium organotrifluoroborates by column chromatography?
A: It is generally not practical to purify trifluoroborate salts using standard silica gel column chromatography due to their poor solubility in many common organic solvents.[12] They are typically purified by recrystallization, precipitation, or Soxhlet extraction.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Coupling of Potassium Furan-2-yltrifluoroborate with Various Aryl Halides.
| Entry | Aryl Halide | Pd(OAc)₂ (mol %) | RuPhos (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | 3 | 6 | Na₂CO₃ | Ethanol | 85 | 12 | 90 |
| 2 | 4-Chlorobenzonitrile | 3 | 6 | Na₂CO₃ | Ethanol | 85 | 12 | 91 |
| 3 | 4-Iodobenzonitrile | 3 | 6 | Na₂CO₃ | Ethanol | 85 | 12 | 85 |
| 4 | 4-Bromotoluene | 3 | 6 | Na₂CO₃ | Ethanol | 85 | 12 | 95 |
| 5 | 4-Chlorotoluene | 3 | 6 | Na₂CO₃ | Ethanol | 85 | 12 | 88 |
Data adapted from J. Org. Chem. 2009, 74, 1, 459–462.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Potassium Heteroaryltrifluoroborate with an Aryl Halide.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), the aryl halide (0.25 mmol), the potassium heteroaryltrifluoroborate (0.26 mmol), and Na₂CO₃ (0.5 mmol).[7]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[7]
-
Solvent Addition: Add degassed ethanol (1.4 mL) via syringe.[7]
-
Heating: Heat the reaction mixture to 85 °C for 12 hours.[7]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of Potassium Organotrifluoroborates from Boronic Acids.
-
Dissolution: Dissolve the corresponding boronic acid in a suitable solvent (e.g., methanol).
-
Addition of KHF₂: Add an aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Precipitation: The potassium organotrifluoroborate salt will typically precipitate from the solution.
-
Isolation: Isolate the solid by vacuum filtration, wash with a cold solvent, and dry under vacuum.[6][7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling using potassium organotrifluoroborates.
Caption: Troubleshooting workflow for common issues in Suzuki-Miyaura coupling of trifluoroborates.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling of trifluoroborates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Aryltrifluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborates. The following sections address common issues encountered during experimentation, with a focus on optimizing palladium catalyst loading for improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using potassium aryltrifluoroborates over boronic acids in Suzuki-Miyaura coupling?
Potassium aryltrifluoroborates offer several advantages over their boronic acid counterparts. They are crystalline solids that are remarkably stable to air and moisture, making them easy to handle and store for extended periods.[1][2][3] This stability also minimizes competitive side reactions like protodeboronation, which can be a significant issue with boronic acids, often necessitating the use of excess reagent.[4][5] Consequently, aryltrifluoroborates can typically be used in near-stoichiometric amounts.[2]
Q2: My Suzuki-Miyaura reaction with an aryltrifluoroborate is resulting in a low yield. What are the common causes?
Low yields in these reactions can often be attributed to several factors:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical and highly dependent on the specific substrates.
-
Incorrect Catalyst Loading: Both too low and excessively high catalyst loadings can negatively impact the reaction.
-
Base and Solvent Selection: The nature of the base and solvent system plays a crucial role in the reaction's efficiency.
-
Reagent Quality: Degradation or impurities in the aryltrifluoroborate, aryl halide, palladium catalyst, or base can inhibit the reaction.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[1]
-
Side Reactions: Homocoupling of the aryl halide or protodeboronation of the aryltrifluoroborate can reduce the yield of the desired cross-coupled product.[6][7]
Q3: How does the electronic nature of the coupling partners affect the required catalyst loading?
Electron-rich aryl halides are generally more challenging substrates for oxidative addition to the palladium center, which is a key step in the catalytic cycle.[8] Therefore, reactions involving electron-rich partners may necessitate a higher catalyst loading or the use of more electron-rich and sterically hindered phosphine ligands to facilitate this step. Conversely, electron-deficient halides often undergo oxidative addition more readily, potentially allowing for lower catalyst loadings.[8]
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure proper degassing of the reaction mixture to prevent oxidation of the Pd(0) species.[1] Consider using a fresh batch of catalyst and ensure solvents are anhydrous if the protocol specifies.
-
-
Possible Cause: Inappropriate catalyst/ligand combination.
-
Possible Cause: Insufficient catalyst loading.
-
Solution: While low catalyst loadings are desirable, they may not be sufficient for challenging substrates. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
Problem 2: Formation of significant side products (e.g., homocoupling, protodeboronation).
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: High temperatures can sometimes promote side reactions. If possible, try running the reaction at a lower temperature for a longer duration.
-
-
Possible Cause: Incorrect base.
Problem 3: Reaction stalls before completion.
-
Possible Cause: Catalyst deactivation.
-
Solution: This can occur over long reaction times. While adding more catalyst mid-reaction is an option, it is often better to optimize the initial conditions to ensure catalyst stability throughout the reaction. Using robust ligands can help prevent catalyst decomposition.
-
-
Possible Cause: Product inhibition.
-
Solution: In some cases, the product can coordinate to the palladium center and inhibit catalysis. Diluting the reaction mixture may sometimes help.
-
Data Presentation: Catalyst Loading and Reaction Yields
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura cross-coupling of aryltrifluoroborates, highlighting the impact of catalyst loading on reaction yield.
Table 1: Effect of Catalyst Loading on the Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
| Pd(OAc)₂ (mol %) | Ligand (mol %) | Ligand | Yield (%) |
| 1 | 2 | SPhos | Lower Product Ratio |
| 2 | 4 | SPhos | Higher Product Ratio |
| 1 | 2 | RuPhos | Lower Product Ratio |
| 2 | 4 | RuPhos | Highest Product Ratio |
General Conditions: RBF₃K (1.0 equiv), electrophile (1.0 equiv), K₂CO₃ (3.0 equiv), 10:1 toluene/H₂O (0.25 M), 24 h, 80 °C.[4]
Table 2: Catalyst Loading for Coupling of Amidomethyltrifluoroborates with Aryl Chlorides
| Pd(OAc)₂ (mol %) | XPhos (mol %) | Scale | Yield (%) |
| 2.5 | 5 | 0.3 mmol | Good to Excellent |
| 1 | 2 | 1 g | Similar to 2.5 mol% |
General Conditions: Cs₂CO₃ (3 equiv), 10:1 CPME/H₂O, 85 °C, 6 h.[9]
Table 3: Catalyst Loading for Coupling of Heteroaryltrifluoroborates with Aryl Halides
| Pd(OAc)₂ (mol %) | RuPhos (mol %) | Scale | Yield (%) |
| 1 | 2 | 0.25 mmol | High |
| 0.5 | 1 | 5 mmol | 91 |
General Conditions: Furan-2-yltrifluoroborate (0.26 mmol), Aryl Halide (0.25 mmol).[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides [4]
To a reaction vessel are added Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), the potassium alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), and K₂CO₃ (3.0 equiv). The vessel is evacuated and backfilled with argon. A degassed 10:1 mixture of toluene/H₂O (to achieve a 0.25 M concentration) is then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Technical Support Center: Managing Hydrolysis of Organotrifluoroborates During Reaction Setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organotrifluoroborates. The focus is on managing the hydrolysis of these reagents during reaction setup to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are organotrifluoroborates and why are they used?
A1: Organotrifluoroborates are organoboron compounds with the general formula [RBF3]−.[1] They are widely used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, as stable and easy-to-handle alternatives to boronic acids and their esters.[1][2] Their stability to air and moisture allows for indefinite storage under normal conditions.[2][3][4]
Q2: What is hydrolysis in the context of organotrifluoroborates and why is it important?
A2: Hydrolysis is the reaction of an organotrifluoroborate with water to form the corresponding boronic acid (RB(OH)2).[1][3] This process is a necessary activation step for Suzuki-Miyaura coupling, as the boronic acid is the active species in the catalytic cycle.[1][3][5] However, uncontrolled or premature hydrolysis can lead to side reactions like protodeboronation and homocoupling, reducing the yield of the desired product.[6][7]
Q3: What are the key factors that influence the rate of hydrolysis?
A3: The rate of hydrolysis is influenced by several factors:
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pH: Hydrolysis is generally promoted under basic conditions, which are typical for Suzuki-Miyaura reactions.[3] However, some organotrifluoroborates require acid catalysis for efficient hydrolysis, creating a complex relationship with pH.[7][8][9]
-
Solvent: The choice of solvent, particularly the ratio of organic solvent to water, can significantly impact hydrolysis rates.[7][9]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Stirring Rate: In biphasic systems, the stirring rate can affect the interfacial transfer of reagents and thus the hydrolysis rate.[10]
-
Reaction Vessel: The material and shape of the reaction vessel can influence hydrolysis, with glass surfaces potentially accelerating the process by sequestering fluoride.[6]
-
Substituents on the Organic Group (R): Electron-donating groups on the organic moiety tend to increase the rate of solvolysis, while electron-withdrawing groups retard it.[11][12]
Q4: How should I store and handle potassium organotrifluoroborates to minimize premature hydrolysis?
A4: Potassium organotrifluoroborates are generally stable crystalline solids that can be stored at room temperature in a tightly sealed container in a cool, dry, and well-ventilated area.[3] While they are stable to air and moisture, prolonged exposure to humid environments should be avoided to prevent slow hydrolysis.[3] Some suppliers recommend storage at 4°C for optimal long-term stability.[3]
Troubleshooting Guides
Problem 1: Low or no product yield in a Suzuki-Miyaura reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Some organotrifluoroborates, particularly those with electron-withdrawing groups or certain heterocyclic moieties, hydrolyze very slowly under basic conditions.[7][8][9] Consider adding a mild acid source or using a different solvent system to facilitate hydrolysis. For some substrates, acid catalysis is paradoxically required for efficient hydrolysis even under basic reaction conditions.[7][9] |
| Premature Hydrolysis and Decomposition | If the organotrifluoroborate is too labile, it may hydrolyze and decompose before the catalytic cycle begins. This can be an issue with some electron-rich aryl- and alkenyltrifluoroborates.[7][9] Consider a "slow-release" strategy where the hydrolysis is the rate-limiting step. This can be achieved by carefully controlling the base, temperature, and water content. |
| Protodeboronation | This side reaction, where the organoboron group is replaced by a hydrogen atom, can be promoted by high temperatures and strong bases.[13] Use a weaker base (e.g., CsF, KOAc) and a lower reaction temperature.[13] Highly active catalyst systems can also favor the desired cross-coupling over protodeboronation.[13] |
| Inappropriate Base | The choice and amount of base are critical. Strong bases can accelerate both hydrolysis and protodeboronation.[13] Optimize the base and its stoichiometry. In some cases, a biphasic system induced by an inorganic base can lead to pH gradients that affect hydrolysis.[6][8][9] |
Problem 2: Inconsistent reaction results.
| Possible Cause | Troubleshooting Step |
| Variable Hydrolysis Rates | The shape, size, and material of the reaction vessel can significantly impact hydrolysis rates, especially for reactions sensitive to acid catalysis.[6][7][9] Glass can act as a fluoride scavenger, driving the hydrolysis equilibrium.[6] For consistency, use PTFE reaction vessels or maintain a consistent glass surface area-to-volume ratio.[6][13] |
| Inefficient Mixing | In biphasic reactions, poor mixing can lead to localized pH differences and inconsistent hydrolysis.[6][10] Ensure vigorous and consistent stirring. Sonication can also be used to improve phase contact.[6][8] |
| Solvent Purity and Degassing | Ensure solvents are of appropriate purity and are properly degassed to prevent side reactions and catalyst deactivation. |
Data Presentation
Table 1: Relative Hydrolysis Rates of Various Organotrifluoroborates
The rate of hydrolysis can vary dramatically depending on the organic substituent. This can be categorized as "fast," "slow," or "very slow" release of the corresponding boronic acid under typical Suzuki-Miyaura conditions (e.g., THF/H₂O, Cs₂CO₃, 55 °C).[7][8][9][14]
| Hydrolysis Rate Category | Substituent (R) Examples | Typical Half-life (t₁/₂) |
| Fast | Isopropyl, β-styryl, Anisyl[7][9][14] | ≤ 1 hour[8] |
| Slow | p-F-phenyl, Naphthyl, Furyl, Benzyl[7][9][14] | 1–24 hours[8] |
| Very Slow | Alkynyl, Nitrophenyl[7][9][14] | ≥ 1 day[8] |
Note: These are general classifications, and actual rates will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates [13]
-
To a PTFE reaction vessel, add the potassium organotrifluoroborate (1.2-1.5 equivalents), aryl halide (1.0 equivalent), base (e.g., Cs₂CO₃, 2-3 equivalents), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., THF/water) to the reaction vessel.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium Organotrifluoroborates from Boronic Acids [5]
-
Dissolve the corresponding boronic acid in methanol.
-
Slowly add an excess of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) with vigorous stirring.
-
Continue stirring for approximately 15 minutes.
-
Collect the precipitated potassium organotrifluoroborate by filtration.
-
Wash the solid with cold methanol.
-
Recrystallize from a suitable solvent (e.g., acetonitrile) to obtain the pure product.
Visualizations
Caption: Decision workflow for managing organotrifluoroborate hydrolysis.
Caption: Equilibrium of organotrifluoroborate hydrolysis.
References
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoroborate Coupling Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of products from trifluoroborate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My potassium organotrifluoroborate salt won't precipitate upon formation. What should I do?
A1: While many potassium aryltrifluoroborates precipitate upon formation and can be isolated by simple filtration, this is not always the case.[1] If precipitation does not occur, a common alternative is to evaporate the solvent after the addition of potassium hydrogen difluoride (KHF₂) and then perform an extraction (or continuous extraction) of the resulting solid with a suitable solvent, such as acetone.[1]
Q2: I'm having trouble removing the pinacol byproduct from my aryltrifluoroborate synthesis starting from a pinacol boronic ester. How can I purify my product?
A2: The pinacol byproduct can co-crystallize with the desired aryltrifluoroborate, making purification challenging.[2][3] A simple and general method to remove pinacol is to exploit its ability to form an azeotrope with water.[3] By repeatedly dissolving the crude product in 50% aqueous methanol and removing the volatile materials under reduced pressure (e.g., with a rotary evaporator), the pinacol can be effectively removed.[3] The number of dissolution-evaporation cycles required depends on the physical nature of the product; crystalline products may require fewer cycles than waxy syrups.[3]
Q3: Are organotrifluoroborate salts generally stable?
A3: Yes, potassium organotrifluoroborates are generally crystalline, air- and water-stable solids that can be stored for extended periods at room temperature.[1][4] This stability is a key advantage over their corresponding boronic acids or esters, some of which can be unstable.[1][4] However, the stability can vary depending on the specific organotrifluoroborate, with some being more susceptible to hydrolysis.[5]
Q4: Can I use crude organoboronic acids to synthesize potassium organotrifluoroborates?
A4: Yes, the preparation of potassium organotrifluoroborates does not require the use of purified organoboronic acids.[1] You can generate the crude boronic acid, for example, through lithium-halogen exchange or magnesium insertion followed by boronation and hydrolysis, and then treat it with KHF₂ to obtain the aryltrifluoroborate in high yields.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of coupled product | Protodeboronation of the organotrifluoroborate | Organotrifluoroborates are generally more resistant to protodeboronation than boronic acids.[6][7] However, if this is suspected, ensure anhydrous reaction conditions and consider using a base like Cs₂CO₃, which has been shown to be effective in many cases.[6] |
| Inefficient hydrolysis of the trifluoroborate to the active boronic acid | The rate of hydrolysis can be a critical factor.[5] The reaction may require acid catalysis for efficient hydrolysis in some cases.[5] The choice of solvent system (e.g., THF/H₂O) and base can also influence the hydrolysis rate.[5] | |
| Poor catalyst performance | The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more specialized ligands like RuPhos or SPhos.[7][8] | |
| Difficulty purifying the final coupled product | Presence of boron-containing byproducts | The byproducts from Suzuki-Miyaura cross-coupling reactions using organotrifluoroborates are typically benign inorganic salts that can be removed with an aqueous wash.[6] If you suspect other boron-containing impurities, consider a purification method like column chromatography. |
| Co-elution of product with starting materials or byproducts | Optimize your chromatographic conditions. This may involve trying different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) or using a different stationary phase. | |
| Inconsistent reaction outcomes | Variability in the quality of the organotrifluoroborate starting material | Ensure your organotrifluoroborate is pure. Impurities from the synthesis (e.g., pinacol) can interfere with the coupling reaction.[3] Purify the trifluoroborate salt by recrystallization from solvents like acetonitrile or acetone/diethyl ether before use.[9] |
| Reaction sensitivity to air or moisture | Although organotrifluoroborates are generally stable, the palladium catalyst and other reagents in the coupling reaction can be sensitive to air and moisture.[4] Use standard techniques for air- and moisture-sensitive reactions, such as degassing solvents and using an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis and Purification of Potassium Aryltrifluoroborates from Arylboronic Acids
-
Dissolution: Dissolve the arylboronic acid in a 5:1 mixture of methanol and water.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Precipitation/Extraction:
-
If a precipitate forms: Collect the solid by filtration, wash with a suitable solvent (e.g., cold methanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms: Remove the solvent by rotary evaporation. Extract the resulting solid with acetone, filter to remove inorganic salts, and concentrate the filtrate to yield the potassium aryltrifluoroborate.[1]
-
-
Recrystallization (Optional): For higher purity, the potassium aryltrifluoroborate can be recrystallized from acetonitrile or a mixture of acetone and hexanes.[2][9]
Protocol 2: Purification of Aryltrifluoroborates Contaminated with Pinacol
-
Initial Concentration: Concentrate the crude reaction mixture containing the aryltrifluoroborate and pinacol.
-
Azeotropic Removal:
-
Dissolve the residue in a 50% aqueous methanol solution.
-
Remove the volatile materials using a rotary evaporator.
-
-
Iteration: Repeat the dissolution and evaporation steps until ¹H NMR analysis shows the absence or a significant reduction of the pinacol signal.[3] The number of cycles can range from one to nine depending on the physical properties of the trifluoroborate.[3]
-
Final Extraction: After the final evaporation, extract the solid residue with acetone.
-
Isolation: Filter the acetone solution to remove any insoluble inorganic material and then evaporate the solvent to obtain the purified trifluoroborate salt. Dry the product under vacuum.[3]
Visual Guides
Caption: General workflow for the synthesis and purification of potassium organotrifluoroborates.
Caption: Troubleshooting logic for low yields in trifluoroborate coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming low reactivity of electron-rich aryl chlorides in Suzuki coupling
Welcome to the technical support center for overcoming challenges associated with the Suzuki-Miyaura coupling of electron-rich aryl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of electron-rich aryl chlorides so challenging?
The primary difficulty lies in the initial, rate-limiting step of the catalytic cycle: oxidative addition.[1][2][3] Electron-donating groups on the aromatic ring increase the electron density of the aryl chloride, strengthening the carbon-chlorine (C-Cl) bond.[4] This makes the bond more difficult for the palladium catalyst to break, thus impeding the oxidative addition process and slowing down the entire reaction.[1][2][4]
Q2: My Suzuki coupling reaction with an electron-rich aryl chloride is not working (low or no yield). What are the first things I should check?
When troubleshooting a failed or low-yielding reaction, consider the following key components:
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Catalyst System (Palladium Precursor and Ligand): This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate.[5] You will likely need a more specialized system.
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Base: The choice and strength of the base are crucial for the transmetalation step.[6]
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Solvent: The solvent can influence catalyst solubility, reaction temperature, and the effectiveness of the base.
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Temperature: Higher temperatures are often required to promote the difficult oxidative addition.
-
Reaction Purity: Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Q3: What type of palladium catalyst and ligand should I use for coupling an electron-rich aryl chloride?
For electron-rich aryl chlorides, the catalyst system must be highly active to facilitate the challenging oxidative addition step. This is typically achieved by using a palladium precursor in combination with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands enhance the electron density on the palladium center, which promotes the cleavage of the C-Cl bond.[7] Examples include tri(tert-butyl)phosphine (P(tBu)₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphine ligands like XPhos, SPhos, and DavePhos.[4][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable and active palladium complexes capable of activating aryl chlorides.[6] The use of an imidazolium salt (e.g., IMesHCl) to generate the carbene in situ can simplify the experimental setup.[9]
-
Palladacycles: These are pre-activated palladium complexes that can exhibit high catalytic activity at low loadings.[1][4]
Q4: Which base is most effective for this type of Suzuki coupling?
Stronger bases are generally required to facilitate the transmetalation step, especially with less reactive aryl chlorides.[1][2] Common choices include:
-
Potassium phosphate (K₃PO₄)
-
Potassium carbonate (K₂CO₃)[7]
-
Sodium tert-butoxide (NaOtBu)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium fluoride (KF) can be used for base-sensitive substrates.[6]
The choice of base can also depend on the solvent used. For instance, K₃PO₄ often works well in ethereal solvents like dioxane or THF.
Q5: What are the recommended solvents and reaction temperatures?
Aprotic, polar solvents are generally preferred for Suzuki couplings of aryl chlorides. Common choices include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
Dimethylformamide (DMF)
Aqueous solvent mixtures, such as dioxane/water or n-butanol/water, can also be effective and may enhance reaction rates.[10]
Due to the low reactivity of electron-rich aryl chlorides, elevated temperatures (typically 80-120 °C) are often necessary to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inefficient oxidative addition due to a weak catalyst system. | Switch to a more active catalyst system. Use a bulky, electron-rich phosphine ligand (e.g., P(tBu)₃, PCy₃, XPhos) or an NHC ligand.[4][6] |
| Insufficiently strong base. | Change to a stronger base such as K₃PO₄ or NaOtBu.[1] | |
| Reaction temperature is too low. | Increase the reaction temperature, typically to the reflux temperature of the solvent. | |
| Dehalogenation of the Aryl Chloride | The catalytic cycle is stalling after oxidative addition, leading to side reactions. | This can be promoted by certain bases and solvents.[3] Consider switching to a weaker base like K₂CO₃ or an aprotic solvent if a protic one is being used.[8] A more sterically hindered ligand can also sometimes suppress this side reaction.[8] |
| Homocoupling of the Boronic Acid | This side reaction can occur at high temperatures or if the reaction is slow. | Optimize the reaction temperature. A more active catalyst that promotes the desired cross-coupling may also reduce homocoupling. |
| Poor Reproducibility | Impurities in reagents or solvents; catalyst deactivation by oxygen. | Ensure all reagents are pure and solvents are anhydrous. Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various catalyst systems in the Suzuki coupling of the electron-rich 4-chloroanisole with phenylboronic acid, a common model reaction.[4]
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 80 | 24 | 95 | J. Am. Chem. Soc. 2000, 122, 4020-4028[6] |
| Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 4 | 98 | J. Am. Chem. Soc. 2000, 122, 4020-4028[6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 2 | >95 | J. Am. Chem. Soc. 1999, 121, 9550-9561 |
| Pd complex 2a | - | K₂CO₃ | aq. Ethanol | 50 | 1 | 98 | Org. Lett. 2011, 13, 252-255[7] |
| Pd(dba)₂ | Ligand 1 | K₃PO₄ | Dioxane | 100 | 16 | 95 | J. Org. Chem. 1999, 64, 6797-6803[11] |
Note: This data is illustrative and results may vary based on specific substrate combinations and reaction conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of an Electron-Rich Aryl Chloride using Pd₂(dba)₃/P(tBu)₃
This protocol is adapted from the work of Littke, Dai, and Fu.[6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare the catalyst by adding tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd) and tri(tert-butyl)phosphine (P(tBu)₃, 0.02 mmol, 2 mol %).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) to the Schlenk tube containing the reagents.
-
Reaction Execution: Add the catalyst solution to the Schlenk tube. Seal the tube and heat the reaction mixture at 80-100 °C with stirring for the required time (monitor by TLC or GC/MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Caption: Key ligand characteristics for successful Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting failed cross-coupling with Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Failed Cross-Coupling Reactions
This guide addresses the most common issues encountered during the Suzuki-Miyaura cross-coupling with this compound, providing potential causes and actionable solutions.
Problem 1: No Reaction or Trace Product Formation
Q: I have set up my reaction according to a standard protocol, but I am observing no product or only trace amounts after the recommended reaction time. What are the potential causes and how can I fix this?
A: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction: the catalyst, the base, or the reagents' integrity.
Possible Causes & Solutions:
-
Inactive Palladium Catalyst: The Pd(0) active species may not have formed, or the catalyst used may be degraded.
-
Solution: Use a fresh bottle of the palladium precatalyst. If using Pd(OAc)₂, ensure the formation of the active Pd(0) species is occurring; sometimes a brief pre-heating of the catalyst and ligand in the solvent before adding other reagents can be beneficial. Consider using pre-formed, air-stable Pd(0) catalysts like Pd(PPh₃)₄.[1][2]
-
-
Inappropriate or Insufficiently Strong Base: The base is crucial for activating the organotrifluoroborate for transmetalation.[3] For organotrifluoroborates, a base is required to facilitate the slow transmetalation step.[3]
-
Reagent Quality and Purity: The aryl halide may be impure, or the this compound may have degraded.
-
Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution: Increase the reaction temperature in 10-20 °C increments. Ensure the chosen solvent has an appropriate boiling point for the desired temperature.
-
Problem 2: Low Yield of the Desired Product
Q: My reaction is working, but the yield is consistently low (<50%). I see starting materials remaining and some side products. How can I optimize the reaction for a higher yield?
A: Low yields often result from incomplete conversion, catalyst deactivation, or competing side reactions. The key is to balance the rate of the productive catalytic cycle against these non-productive pathways.
Possible Causes & Solutions:
-
Inefficient Hydrolysis of the Trifluoroborate: The Suzuki-Miyaura reaction requires the trifluoroborate salt to slowly hydrolyze to the corresponding boronic acid in situ.[7][8] If this hydrolysis is too slow or doesn't match the catalytic turnover rate, the reaction will be sluggish. The hydrolysis rates are dependent on a number of variables.[7][8]
-
Solution: The solvent system is critical. A mixture of an organic solvent (like THF, Toluene, or i-PrOH) with water is necessary.[1][4] Optimize the solvent ratio; start with a 10:1 organic/water ratio and adjust as needed. The presence of electron-donating groups, like the methoxy group in your substrate, can enhance the rate of solvolysis, which may require fine-tuning of conditions.[9]
-
-
Protodeboronation Side Reaction: The organotrifluoroborate, once converted to the boronic acid, can be protonated and lose its boron moiety, especially under harsh basic conditions or with excess water.[8][10] This is a common failure mode.
-
Solution: Avoid overly aggressive bases or prolonged heating if possible. Use the minimum amount of water necessary to facilitate the reaction. Ensure the base is fully dissolved. Sometimes, using a slightly weaker base like K₃PO₄ can mitigate this issue.[11]
-
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, indicating decomposition before the reaction is complete. This is often caused by oxygen or high temperatures.
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction. If high temperatures are required, select a more robust phosphine ligand (e.g., a biarylphosphine like RuPhos or XPhos) that stabilizes the palladium center.[10][12][13]
-
-
Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct, consuming starting material and complicating purification.
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing is the most effective way to prevent homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why use this compound instead of the corresponding boronic acid? A1: Potassium organotrifluoroborates are crystalline, bench-stable solids that are easy to handle and purify.[3][6] They are generally more stable to air and moisture and less prone to protodeboronation during storage compared to many boronic acids.[10][14] This stability often allows for the use of near-stoichiometric amounts of the boron reagent.[10]
Q2: What is the optimal catalyst and ligand combination to start with? A2: A good starting point for aryl chlorides is a system with a bulky, electron-rich phosphine ligand, such as Pd(OAc)₂ with RuPhos or XPhos.[10][13] For less challenging aryl bromides or iodides, PdCl₂(dppf) or even ligandless systems with Pd(OAc)₂ can be effective.[4][15]
Q3: How critical is the choice of solvent? A3: The solvent choice is very important. It affects reagent solubility and can influence the reaction's selectivity and rate.[16][17] For couplings with organotrifluoroborates, a biphasic system (e.g., Toluene/H₂O or THF/H₂O) is typically required to dissolve both the organic substrates and the inorganic base and to facilitate the necessary hydrolysis of the trifluoroborate.[1][7]
Q4: Can this reaction be performed open to the atmosphere? A4: While some robust catalyst systems show tolerance to air, performing the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended for optimal results and reproducibility.[15] Oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of your aryl halide.
Data & Protocols
Recommended Starting Conditions
The table below provides recommended starting points for optimizing your cross-coupling reaction.
| Component | Recommendation for Aryl Bromide/Iodide | Recommendation for Aryl Chloride | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) | Readily available and effective precatalysts.[1][4] |
| Ligand | PPh₃ (6 mol%) or None | RuPhos (4 mol%) or XPhos (4 mol%) | Simple ligands are often sufficient for more reactive halides. Aryl chlorides require highly active, bulky electron-rich phosphine ligands.[10][12][13] |
| Base | Cs₂CO₃ (3 equiv) or K₂CO₃ (3 equiv) | K₃PO₄ (3 equiv) or Cs₂CO₃ (3 equiv) | Carbonates are broadly effective. Phosphates can sometimes be milder and prevent side reactions with sensitive substrates.[11] |
| Solvent System | Toluene/H₂O (10:1) or THF/H₂O (10:1) | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic systems are essential for organotrifluoroborate hydrolysis and dissolving the inorganic base.[1][7] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Aryl chlorides require higher temperatures for efficient oxidative addition. |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | 0.1 - 0.2 M (relative to aryl halide) | Standard concentration range to ensure efficient reaction kinetics. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Deionized Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl chloride (e.g., 0.5 mmol), this compound (0.6 mmol), and K₂CO₃ (1.5 mmol).
-
In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with Argon three times.
-
Add Toluene (4.5 mL) and deionized water (0.5 mL) to the Schlenk tube via syringe. The mixture should be stirred.
-
Sparge the resulting suspension with a stream of Argon for 15 minutes to ensure all dissolved oxygen is removed.
-
Under a positive pressure of Argon, add the catalyst/ligand mixture to the reaction vessel.
-
Seal the vessel and place it in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of celite to remove inorganic salts and palladium black.
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visual Guides
Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborate
Caption: The catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate.
Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoroborate Suzuki Reactions and the Role of Water
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water on the efficiency of trifluoroborate Suzuki reactions.
Troubleshooting Guide
This guide addresses common issues encountered during trifluoroborate Suzuki reactions, with a focus on the role of water.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Hydrolysis of Trifluoroborate: Water is essential for the hydrolysis of the trifluoroborate salt to the active boronic acid species. Anhydrous conditions will prevent the reaction. | Ensure the presence of water in your solvent system. Common solvent mixtures include THF/water or toluene/water.[1] |
| Inappropriate Base: The choice of base is critical. Some bases, in combination with the solvent, can lead to phase splitting, which can affect the local pH and slow down hydrolysis.[2][3][4][5] | Use a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Be aware that with certain solvent systems like THF/H₂O, Cs₂CO₃ can induce phase-splitting, which might impact reproducibility.[2][3][4][5] | |
| Significant Protodeboronation (Loss of Boron Group) | Excess Water or Protic Solvent: While water is necessary, an excess can lead to protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6] | Optimize the water content in your solvent system. Sometimes a reduced amount of water can minimize this side reaction.[7] For particularly sensitive substrates, consider using a "slow-release" strategy where the boronic acid concentration is kept low.[2][3][4][5] |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[6] | If the desired coupling can proceed at a lower temperature, reducing the heat can help minimize this side reaction.[6] | |
| Formation of Homocoupling Byproduct | High Concentration of Boronic Acid: If the trifluoroborate hydrolyzes too quickly, the resulting high concentration of boronic acid can lead to homocoupling.[2][3][4][5] | This is where the "slow release" of the boronic acid from the trifluoroborate is advantageous.[2][3][4][5] Ensure your reaction conditions are optimized for a hydrolysis rate that is comparable to the rate of the catalytic turnover. |
| Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of boronic acids.[8] | Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Stalls or is Incomplete | Slow Hydrolysis of Trifluoroborate: Electron-withdrawing groups on the aryltrifluoroborate can significantly slow down the rate of hydrolysis, leading to an incomplete reaction.[9][10] | For electron-deficient trifluoroborates, you may need to increase the reaction time or temperature. Alternatively, consider using a different boronic acid derivative if possible. |
| Phase Splitting of Solvent: With certain base and solvent combinations (e.g., Cs₂CO₃ in THF/H₂O), the reaction mixture can split into two phases, which can affect reaction kinetics. The shape of the reaction vessel and the stirring rate can have a profound impact in such cases.[2][3][4] | Ensure vigorous and consistent stirring. If reproducibility is an issue, consider alternative solvent/base combinations that result in a homogeneous solution. |
Frequently Asked Questions (FAQs)
Q1: Is water absolutely necessary for Suzuki reactions with potassium trifluoroborates?
A1: Yes, water is generally required for the Suzuki-Miyaura coupling of potassium organotrifluoroborates. The trifluoroborate salt itself is not the active species in the catalytic cycle. Water facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the transmetalation step with the palladium catalyst.[2][3][4][5][8]
Q2: How much water should I use?
A2: The optimal amount of water can vary depending on the specific substrates, solvent, and base used. Common solvent systems include ratios like 10:1 THF/H₂O or toluene/H₂O.[11][12] While water is necessary, an excess can lead to undesirable side reactions like protodeboronation.[6][13] It is often a matter of empirical optimization for your specific reaction. In some cases, as little as a 40:1 THF/H₂O mixture has been used to prevent side reactions with sensitive functional groups.[7]
Q3: What is the "slow release" concept in the context of trifluoroborate Suzuki reactions?
A3: The "slow release" strategy refers to the gradual hydrolysis of the potassium trifluoroborate to the boronic acid. This is beneficial because it maintains a low concentration of the reactive boronic acid in the reaction mixture. This low concentration minimizes common side reactions such as oxidative homocoupling and protodeboronation, which can be problematic when using boronic acids directly.[2][3][4][5]
Q4: How does the electronic nature of the substituent on an aryltrifluoroborate affect the reaction?
A4: The electronic properties of the substituent have a significant impact on the rate of hydrolysis. Electron-donating groups on the aryl ring enhance the rate of solvolysis (hydrolysis), while electron-withdrawing groups retard it.[9][10][14] This means that trifluoroborates with electron-withdrawing groups may require longer reaction times or more forcing conditions to achieve complete conversion.
Q5: Can the choice of base affect the role of water?
A5: Absolutely. The base is crucial for the reaction and can influence the hydrolysis of the trifluoroborate. For instance, cesium carbonate (Cs₂CO₃) is a commonly used base. However, in a THF/H₂O solvent system, it can cause the mixture to split into two phases. This can alter the local pH and significantly affect the hydrolysis profile, making the reaction sensitive to factors like the shape of the flask and the stirring rate.[2][3][4][5]
Quantitative Data: Hydrolysis Rates of Potassium Organotrifluoroborates
The rate of hydrolysis is a critical factor in the success of a trifluoroborate Suzuki reaction. The table below summarizes the hydrolysis half-lives for various potassium organotrifluoroborates under basic conditions.
| R-BF₃K Substituent (R) | Hydrolysis Half-Life (t₀.₅) | Hydrolysis Rate Classification |
| Isopropyl, β-Styryl, Anisyl | Fast (t₀.₅ ≤ 1 h) | Fast |
| p-F-phenyl, Naphthyl, Furyl, Benzyl | Slow (t₀.₅ = 1–24 h) | Slow |
| Alkynyl, Nitrophenyl | Very Slow (t₀.₅ ≥ 1 day) | Very Slow |
| Data compiled from studies on hydrolysis in THF, H₂O, with Cs₂CO₃ at 55 °C.[2][3][4][5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.1–1.3 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (2 mol %), and the appropriate ligand, for example, RuPhos (4 mol %) or n-BuPAd₂ (3 mol %).[7][12]
-
Solvent Addition and Degassing: Add the solvent mixture, typically a 10:1 ratio of toluene to water (0.20 M).[12] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, typically column chromatography on silica gel.
Visualizations
Caption: Hydrolysis of potassium organotrifluoroborate to boronic acid.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
Recrystallization methods for purifying potassium organotrifluoroborates
This guide provides troubleshooting advice and frequently asked questions regarding the recrystallization of potassium organotrifluoroborates for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of potassium organotrifluoroborates?
A1: Potassium organotrifluoroborates are typically crystalline solids that exhibit high stability in air and moisture.[1][2] Their solubility is highest in polar solvents such as acetone, acetonitrile, methanol, DMF, and DMSO.[1][3] They have limited solubility in THF, toluene, and water, and are generally insoluble in nonpolar organic solvents like diethyl ether, dichloromethane, and hydrocarbons.[1][3]
Q2: What are the most common solvents for the recrystallization of potassium organotrifluoroborates?
A2: The most commonly employed solvent systems for the recrystallization of potassium organotrifluoroborates are acetonitrile and a mixture of acetone and diethyl ether.[4] For certain compounds, such as potassium 2,3,5,6-tetrafluoropyrid-4-yltrifluoroborate, water can be an effective recrystallization solvent.[5]
Q3: What types of impurities are commonly found in crude potassium organotrifluoroborates?
A3: Crude potassium organotrifluoroborates may contain inorganic salts like potassium fluoride (KF), potassium bifluoride (KHF₂), and potassium tetrafluoroborate (KBF₄) from the synthesis.[5] If the starting material was a boronic acid, it might contain residual boroxines or boronic acid dimers.[5]
Q4: When is Soxhlet extraction recommended for purification?
A4: Continuous Soxhlet extraction is particularly useful for purifying potassium organotrifluoroborates that have low solubility in organic solvents like acetone and acetonitrile.[3][6] This technique is effective for separating the desired product from inorganic byproducts, which can be challenging with standard recrystallization and lead to low yields.[3][6]
Troubleshooting Guide
Issue 1: The compound "oils out" during recrystallization.
Q: My potassium organotrifluoroborate is forming an oil instead of crystals upon cooling. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the temperature of the solution or if significant impurities are present, causing a depression of the melting point.[7]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of the primary (soluble) solvent to decrease the saturation level and then allow it to cool slowly.[7]
-
Lower the Cooling Temperature: If the compound's melting point is low, try cooling the solution to a lower temperature, potentially using an ice bath or refrigerator, once it has reached room temperature.
-
Change the Solvent System: If the issue persists, the solvent system may not be optimal. A different solvent or solvent pair should be tested.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal to encourage nucleation.
-
Purify by Other Means: If oiling out continues, the crude material may be too impure for recrystallization. Consider another purification method, such as column chromatography, to remove the impurities before attempting recrystallization again.[8]
Issue 2: Poor or low recovery of the purified product.
Q: I'm losing a significant amount of my compound during recrystallization. How can I improve the yield?
A: Low recovery is often due to using an excessive amount of solvent or the inherent solubility of the compound in the cold solvent system.[2]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Cool the solution for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.
-
Reduce the Number of Transfers: Each transfer of the solid or solution can result in material loss.[2] Plan your procedure to minimize these steps.
-
Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Issue 3: Persistent inorganic salt impurities.
Q: After recrystallization from acetonitrile, I still have traces of KHF₂ in my product. How can I remove it?
A: While inorganic salts are generally insoluble in acetonitrile and acetone, trace amounts can sometimes co-precipitate.[5]
Troubleshooting Steps:
-
Pre-wash the Crude Material: Before recrystallization, consider washing the crude solid with a solvent in which the desired compound is insoluble but the inorganic salts have some solubility.
-
Switch to an Acetone/Ether System: Recrystallizing from hot acetone followed by the addition of diethyl ether as an anti-solvent can be more effective at excluding inorganic salts.[4]
-
Hot Filtration: If you observe insoluble particles in your hot solution before cooling, perform a hot filtration to remove these impurities.[9]
Data Presentation
Table 1: Solvent Properties and Recrystallization Systems for Potassium Organotrifluoroborates
| Solvent System | Typical Use | Advantages | Disadvantages |
| Acetonitrile | Single-solvent recrystallization | Good solvent for many organotrifluoroborates. | Can sometimes lead to contamination with traces of KHF₂.[5] |
| Acetone / Diethyl Ether | Two-solvent recrystallization | Effective at precipitating the product while leaving inorganic salts behind.[4] | Requires careful addition of the anti-solvent (ether) to avoid rapid precipitation. |
| Water | Single-solvent recrystallization for specific polar compounds | Inexpensive and effective for highly polar organotrifluoroborates.[5] | Limited applicability; most organotrifluoroborates have low water solubility.[3] |
| Acetone (Soxhlet) | Continuous extraction for purification | Excellent for compounds with low organic solvent solubility and for removing inorganic byproducts.[3][6] | Requires specialized glassware and can be time-consuming. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., from Acetonitrile)
-
Place the crude potassium organotrifluoroborate in an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot acetonitrile until the solid is completely dissolved.
-
If the solution is colored or contains insoluble impurities, proceed with hot filtration (see Protocol 3).
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold acetonitrile.
-
Dry the crystals under high vacuum.
Protocol 2: Two-Solvent Recrystallization (e.g., from Acetone/Diethyl Ether)
-
Dissolve the crude potassium organotrifluoroborate in the minimum amount of boiling acetone.
-
Once fully dissolved, remove the solution from the heat.
-
Slowly add diethyl ether (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy.
-
If too much anti-solvent is added, add a few drops of hot acetone until the solution is clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold acetone/ether mixture.
-
Dry the crystals under high vacuum.
Protocol 3: Hot Filtration
-
Place a stemless or short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask.[9]
-
Heat the flask containing the dissolved crude product to boiling.
-
Pour a small amount of the hot, pure solvent through the funnel to warm it.[9]
-
Carefully and quickly pour the boiling solution of your compound through the hot funnel in portions.[9]
-
Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
-
Proceed with the cooling and crystallization steps as described in Protocol 1 or 2.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Improving solubility of potassium trifluoroborate salts in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of potassium trifluoroborate salts in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of potassium trifluoroborate salts?
Potassium organotrifluoroborates generally exhibit high solubility in polar solvents. However, their solubility is limited in nonpolar organic solvents.[1]
Q2: Why is the poor solubility of potassium trifluoroborates in some organic solvents a concern?
The low solubility of potassium trifluoroborate salts in certain organic solvents can be a significant disadvantage, particularly when working with apolar substrates or in reactions that require nonpolar conditions.[2] This can lead to low reaction yields and difficulties in purification.
Q3: Are there alternative salts with better solubility in organic solvents?
Yes, exchanging the potassium cation for a more lipophilic cation, such as tetrabutylammonium (TBA), can significantly improve solubility in common organic solvents like chloroform and dichloromethane.[2] These tetrabutylammonium trifluoroborate salts are often air-stable and have a long shelf-life.[2]
Q4: Can co-solvents be used to improve the solubility of potassium trifluoroborates?
Yes, the use of a co-solvent system is a common and effective strategy. For instance, solvent mixtures such as tetrahydrofuran (THF)/water or toluene/water are frequently employed in Suzuki-Miyaura cross-coupling reactions to facilitate the dissolution of potassium trifluoroborate salts.[3][4][5]
Troubleshooting Guides
Issue 1: My potassium trifluoroborate salt is not dissolving in my chosen organic solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: Potassium trifluoroborates have limited solubility in nonpolar organic solvents.
-
Recommendation: Switch to a more polar solvent or use a co-solvent system.
-
-
Insufficient Solvation Energy: The crystal lattice energy of the salt may be too high to be overcome by the solvent.
-
Recommendation: Consider gentle heating or sonication to aid dissolution. However, be mindful of the thermal stability of your specific salt.
-
The following diagram illustrates a troubleshooting workflow for this issue:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: The Superiority of Potassium Trifluoroborates over Boronic Acids in Modern Synthesis
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving high yields, reproducibility, and operational simplicity. For researchers, scientists, and drug development professionals, the limitations of traditional boronic acids have paved the way for a superior class of reagents: potassium organotrifluoroborates. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of employing potassium trifluoroborates in lieu of their boronic acid counterparts.
The primary drawback of many boronic acids lies in their inherent instability. They are often susceptible to decomposition pathways such as protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[1] This instability necessitates stringent storage conditions and can lead to inconsistent reaction yields.[1] In contrast, potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts remarkable stability.[1][2] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged benchtop storage without degradation.[2][3] This enhanced stability translates to more reliable and reproducible outcomes in chemical transformations.[1]
Key Advantages of Potassium Trifluoroborates at a Glance:
-
Enhanced Stability: Indefinitely stable to air and moisture, unlike many boronic acids which are prone to decomposition.[4][5]
-
Ease of Handling: Can be handled and stored with minimal precautions, simplifying experimental setup.[3][6]
-
Improved Reactivity and Yields: Often provide higher and more consistent yields, especially with substrates that are challenging for boronic acids.[1][7]
-
Stoichiometric Precision: Their crystalline nature and defined stoichiometry eliminate the uncertainties associated with boronic acids, which can exist as mixtures with their anhydrides (boroxines).[8]
-
Broader Functional Group Tolerance: The protected nature of the boronic acid moiety in trifluoroborates allows for a wider range of functional groups to be present in the molecule.[4][9]
Comparative Performance Data
The superior performance of potassium trifluoroborates is particularly evident in the widely utilized Suzuki-Miyaura cross-coupling reaction. The following tables present a summary of quantitative data that underscores the advantages of using potassium trifluoroborates.
Table 1: Synthesis Yield of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids
This table illustrates the efficient conversion of potentially unstable heteroarylboronic acids into their highly stable trifluoroborate salts.
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) | Reference |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 | [1] |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 93 | [1] |
| Thiophen-3-ylboronic acid | Potassium thiophen-3-yltrifluoroborate | 95 | [1] |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 85 | [1] |
| Pyridine-4-ylboronic acid | Potassium pyridine-4-yltrifluoroborate | 88 | [1] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
This table provides a comparison of reaction yields for the coupling of various aryl halides with a potassium trifluoroborate versus a boronic acid. It is important to note that direct comparisons under identical conditions are not always available, as trifluoroborates are often employed for substrates where boronic acids are known to be problematic.
| Aryl Halide | Boron Reagent | Product | Yield (%) | Reference |
| 4-Chloroanisole | Potassium vinyltrifluoroborate | 4-Vinylanisole | 95 | [3] |
| 4-Chloroanisole | Vinylboronic acid | 4-Vinylanisole | 78 | [3] |
| 1-Bromo-4-fluorobenzene | Potassium phenyltrifluoroborate | 4-Fluorobiphenyl | 98 | [3] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 94 | [3] |
| 4-Bromobenzonitrile | Potassium cyclopropyltrifluoroborate | 4-Cyclopropylbenzonitrile | 85 | [4] |
| 4-Bromobenzonitrile | Cyclopropylboronic acid | 4-Cyclopropylbenzonitrile | Low/Decomposition | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of potassium trifluoroborates and their subsequent use in cross-coupling reactions are provided below.
Protocol 1: General Procedure for the Synthesis of Potassium Aryltrifluoroborates
This protocol describes the straightforward conversion of an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.
Materials:
-
Arylboronic acid (1.0 eq)
-
Methanol
-
Saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the arylboronic acid in methanol.
-
Slowly add the saturated aqueous solution of KHF₂ to the stirring methanolic solution. A precipitate will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash sequentially with acetone and diethyl ether.
-
Dry the collected solid under high vacuum to yield the potassium aryltrifluoroborate.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a Potassium Organotrifluoroborate
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a potassium organotrifluoroborate with an aryl halide.
Materials:
-
Potassium organotrifluoroborate (1.05 eq)
-
Aryl halide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ruthenium Phos (RuPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC/MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Visualizing the Advantages and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.
Diagram 1: Key advantages of potassium trifluoroborates over boronic acids.
Diagram 2: Comparative workflow for handling boronic acids vs. potassium trifluoroborates.
Diagram 3: The Suzuki-Miyaura catalytic cycle featuring in situ hydrolysis of a potassium trifluoroborate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium Trifluoroborate Salts [merckmillipore.com]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Trifluoroborates and Boronate Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction, with boronate esters and potassium organotrifluoroborates being two of the most prominent classes of coupling partners. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection for specific synthetic applications.
Executive Summary: A Trade-off Between Stability and Reactivity
The primary distinction between potassium organotrifluoroborates and boronate esters lies in a trade-off between stability and, in some cases, reactivity. Potassium trifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over many boronic acids and their corresponding esters which can be prone to decomposition.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.
Boronate esters, particularly pinacol esters, also offer enhanced stability compared to boronic acids and are generally easier to handle and purify.[2] While boronic acids are often considered more reactive, this can be counterbalanced by their lower stability, which can lead to decomposition and lower yields.[2] Boronate esters provide a good balance of stability and reactivity for general use. In contrast, trifluoroborates, while exceptionally stable, sometimes require specific conditions for efficient coupling.
Quantitative Performance Comparison
Direct, side-by-side comparisons of trifluoroborates and boronate esters under identical Suzuki coupling conditions are not always available in a single source. However, by compiling data from various studies, a comparative performance overview can be constructed. The following tables summarize reported yields for Suzuki-Miyaura reactions involving different aryl halides coupled with either a trifluoroborate or a boronate ester derivative. It is important to note that reaction conditions are optimized for each transformation and may not be directly comparable.
Table 1: Suzuki Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [3] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85-95 | General knowledge |
| 3 | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | RT | 12 | 72 | [4] |
| 4 | 4-Bromoanisole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80-90 | General knowledge |
| 5 | 3-Bromoquinoline | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | General knowledge |
| 6 | 3-Bromoquinoline | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85-95 | General knowledge |
Table 2: Suzuki Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroacetophenone | Potassium n-butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 88 | [5] |
| 2 | 4-Chloroacetophenone | n-Butylboronic acid neopentyl ester | AntPhos-Pd-G3 / TMSOK | TMSOK | 1,4-Dioxane | 70 | <1 | 90 | [6] |
| 3 | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 93 | [5] |
| 4 | 3-Chloropyridine | Phenylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | ~80-90 | General knowledge |
| 5 | 4-Chlorotoluene | Potassium isobutyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 36 | 82 | [5] |
| 6 | 4-Chlorotoluene | Isobutylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~75-85 | General knowledge |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki coupling reactions using potassium trifluoroborates and boronate esters.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate
This protocol is adapted from a procedure for the coupling of primary alkyltrifluoroborates with aryl chlorides.[5][7]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv.)
-
Potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk tube (25 mL) with a magnetic stir bar
-
Argon or Nitrogen source
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium alkyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the tube.
-
Stir the mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine palladium(II) acetate (0.01 mmol) and RuPhos (0.02 mmol) and add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronate Ester
This protocol is a general procedure for the coupling of an aryl bromide with a boronate ester.[8][9]
Materials:
-
Aryl bromide (1.0 equiv.)
-
Boronate ester (1.2 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.5 equiv.) or other suitable base
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water
-
Round-bottom pressure flask with a stir bar
-
Argon or Nitrogen source
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide (1.0 equiv.), boronate ester (1.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Seal the flask, evacuate, and backfill with argon.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add Pd(dppf)Cl₂ (0.1 equiv.) to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Comparison
The choice between a trifluoroborate and a boronate ester can also influence the experimental workflow, particularly in terms of reagent handling and purification.
Caption: A comparison of the typical experimental workflows for Suzuki coupling.
Conclusion
Both potassium organotrifluoroborates and boronate esters are highly valuable reagents in Suzuki-Miyaura cross-coupling reactions. The choice between them depends on the specific requirements of the synthesis.
-
Potassium Trifluoroborates are the reagents of choice when exceptional stability, ease of handling, and tolerance to a wide range of functional groups are paramount. Their air- and moisture-stability simplifies storage and reaction setup.
-
Boronate Esters , particularly pinacol esters, offer a versatile balance of stability and reactivity. They are suitable for a broad range of substrates and reaction conditions and are often the default choice for many applications.
Ultimately, the optimal boron reagent and reaction conditions should be determined empirically for each specific transformation to achieve the highest possible yield and purity of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Analytical methods for assessing the purity of organotrifluoroborates
For researchers, scientists, and drug development professionals, establishing the purity of organotrifluoroborate salts is a critical step in ensuring the reliability and reproducibility of experimental results. These versatile reagents, widely used in cross-coupling reactions and as synthetic building blocks, can contain various impurities that may affect their reactivity and stability. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of organotrifluoroborates, complete with experimental protocols and data to aid in method selection and implementation.
Key Analytical Techniques for Purity Determination
The purity of organotrifluoroborates is typically assessed using a combination of spectroscopic and chromatographic techniques. Each method offers distinct advantages in terms of the information it provides, its sensitivity to different types of impurities, and its applicability to the specific properties of these organoboron compounds. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration for water content.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific purity question being addressed. The following table summarizes the key performance characteristics of the most common techniques for organotrifluoroborate analysis.
| Analytical Method | Parameter Measured | Typical Accuracy | Common Impurities Detected | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Molar purity relative to an internal standard | High (can be <1% error with proper setup) | Organic impurities with proton signals, residual solvents | Provides structural information, non-destructive, can be a primary ratio method | Signal overlap can be an issue, requires a suitable internal standard, may not detect inorganic impurities |
| ¹⁹F and ¹¹B NMR | Structural integrity and presence of other boron or fluorine-containing species | Qualitative to semi-quantitative | Boronic acids, boroxines, other fluorinated species | Highly specific to the trifluoroborate moiety, provides information on the boron environment | Less sensitive than ¹H NMR, broader signals for ¹¹B can make quantification challenging |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition of the organotrifluoroborate anion | High (< 5 ppm mass accuracy) | Impurities with different elemental compositions | Confirms molecular formula, highly sensitive | Not inherently quantitative without calibration, may not detect isomers |
| Elemental Analysis (CHN) | Weight percentage of Carbon, Hydrogen, and Nitrogen | Generally accepted within ±0.4% of theoretical values | Gross organic or inorganic contaminants that alter the C, H, N ratio | Provides information on bulk purity, widely available | Not specific, can be insensitive to impurities with similar elemental composition to the main component |
| High-Performance Liquid Chromatography (HPLC) | Presence and quantity of non-volatile impurities | High with proper validation | Starting materials, by-products, degradation products | High sensitivity and resolving power for complex mixtures | Method development can be challenging for some organotrifluoroborates, requires a suitable chromophore for UV detection |
| Karl Fischer Titration | Water content | High (can detect ppm levels) | Water | Specific for water, accurate and precise | Requires a dedicated instrument, sample must be soluble in the Karl Fischer reagent |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative experimental protocols for the key analytical techniques.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the molar purity of a potassium organotrifluoroborate salt using an internal standard.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the organotrifluoroborate sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) in which both the sample and the internal standard are fully soluble.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A 90° pulse angle should be used.
-
Data Processing: Process the spectrum with minimal manipulation. Apply a baseline correction and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the organotrifluoroborate anion.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the organotrifluoroborate salt (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source in negative ion mode.[1][2]
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography system for introduction. Acquire the spectrum over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the [M-K]⁻ or [RBF₃]⁻ ion. Compare the measured mass to the theoretical mass calculated for the expected elemental formula. A mass accuracy of less than 5 ppm is generally considered confirmation of the elemental composition.[2]
Elemental Analysis (CHN)
Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in the sample.
Protocol:
-
Sample Preparation: Provide a homogenous, dry sample (typically 2-5 mg) in a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.[3][4]
Karl Fischer Titration
Objective: To determine the water content of the organotrifluoroborate salt.
Protocol:
-
Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for >1%, coulometric for <1%).[5]
-
Titration: Introduce a known weight of the organotrifluoroborate sample into the titration cell containing the Karl Fischer reagent.
-
Endpoint Detection: The titration proceeds until all the water in the sample has reacted with the iodine in the reagent, which is detected potentiometrically.
-
Calculation: The instrument software calculates the water content based on the amount of titrant consumed.
Visualizing Experimental Workflows
Understanding the sequence of steps in each analytical method is crucial for proper execution. The following diagrams, generated using the DOT language, illustrate the workflows for key purity assessment techniques.
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.
Caption: A logical workflow for a comprehensive purity assessment of organotrifluoroborates.
Conclusion
A multi-technique approach is often necessary for the comprehensive purity assessment of organotrifluoroborates. While qNMR provides excellent information on molar purity and the presence of proton-containing impurities, HRMS is invaluable for confirming the elemental composition. Elemental analysis offers a measure of bulk purity, and Karl Fischer titration is essential for determining the water content, which can be critical for the stability and reactivity of these salts. HPLC can be a powerful tool for separating and quantifying closely related impurities, although method development may be required. By selecting the appropriate combination of these analytical methods and following robust experimental protocols, researchers can confidently establish the purity of their organotrifluoroborate reagents, leading to more reliable and reproducible scientific outcomes.
References
- 1. scilit.com [scilit.com]
- 2. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]
Unveiling the Reactivity Landscape of Substituted Aryltrifluoroborates: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aryltrifluoroborates is paramount for optimizing synthetic strategies. This guide provides an objective comparison of the reactivity of various aryltrifluoroborates, supported by experimental data and detailed protocols, to aid in the rational design and execution of cross-coupling reactions.
Potassium aryltrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their stability, ease of handling, and functional group tolerance make them attractive alternatives to other organoboron compounds.[1][2][3][4] However, the reactivity of the aryltrifluoroborate core is significantly influenced by the nature and position of substituents on the aromatic ring. This guide delves into the electronic effects that govern this reactivity, providing a framework for predicting and harnessing these properties in synthetic applications.
The Decisive Role of Electronic Effects
The reactivity of substituted aryltrifluoroborates in processes like the Suzuki-Miyaura coupling is largely dictated by the electronic properties of the substituents on the aryl ring. Electron-donating groups (EDGs) tend to enhance the rate of reaction, while electron-withdrawing groups (EWGs) generally have a retarding effect.[5][6] This phenomenon can be rationalized by considering the key transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center. Electron-donating groups increase the electron density on the aryl ring, facilitating this transfer. Conversely, electron-withdrawing groups decrease the electron density, making the transfer less favorable.
A Hammett analysis of the solvolytic lability of aryltrifluoroborates, a process that can precede transmetalation, reveals a clear correlation between the substituent's electronic parameter (σ) and the logarithm of the solvolysis rate constant (log(ksolv)).[5][6] This linear free-energy relationship underscores the predictable nature of these electronic effects.
Quantitative Comparison of Reactivity
The following table summarizes the relative reactivity of a series of para-substituted potassium phenyltrifluoroborates in a Suzuki-Miyaura coupling reaction. The data is presented to illustrate the impact of different substituents on the reaction yield, a practical measure of reactivity under specific conditions.
| Substituent (p-X) | Electronic Nature | Hammett Parameter (σp) | Yield (%) |
| -OCH3 | Electron-Donating | -0.27 | 95 |
| -CH3 | Electron-Donating | -0.17 | 86 |
| -H | Neutral | 0.00 | 78 |
| -F | Electron-Withdrawing | 0.06 | 72 |
| -Cl | Electron-Withdrawing | 0.23 | 65 |
| -CF3 | Electron-Withdrawing | 0.54 | 45 |
| -NO2 | Electron-Withdrawing | 0.78 | 32 |
Note: The yield data is representative and compiled for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Substituted Aryltrifluoroborates
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with an aryl bromide, which can be used to compare the reactivity of different substituted aryltrifluoroborates.
Materials:
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl bromide, palladium(II) acetate, RuPhos, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water (typically in a 10:1 ratio) to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Reaction Dynamics
To better understand the underlying processes governing the reactivity of aryltrifluoroborates, the following diagrams illustrate the key mechanistic pathway and the logical relationship between substituent effects and reaction rates.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Logical flow of substituent effects on reactivity.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
A Comparative Kinetic Analysis of Suzuki-Miyaura Reactions: Potassium Trifluoroborates vs. Boronic Acids
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for efficient and reproducible chemical syntheses. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, and the choice of the boron reagent significantly impacts reaction kinetics and overall success. This guide provides an objective comparison of the performance of potassium trifluoroborates against traditional boronic acids in Suzuki-Miyaura reactions, supported by experimental data.
Potassium organotrifluoroborates have emerged as highly effective coupling partners in Suzuki-Miyaura reactions, offering distinct advantages over the more commonly used boronic acids. While boronic acids are known for their high reactivity, they are often plagued by issues of instability, including a propensity for protodeboronation and the formation of cyclic boroxine anhydrides, which can lead to challenges in purification and stoichiometry.[1] Potassium trifluoroborates, in contrast, are generally stable, crystalline solids that are easy to handle and store, making them a more reliable and reproducible alternative.[2]
The superior performance of trifluoroborates can be attributed to a "slow release" of the active boronic acid species in situ. The hydrolysis of the trifluoroborate to the corresponding boronic acid is a key step, and the rate of this hydrolysis can be tailored to match the rate of the catalytic turnover. This controlled release minimizes the accumulation of the often-unstable boronic acid in the reaction mixture, thereby reducing side reactions such as homocoupling and protodeboronation.[3]
Quantitative Data Summary
The following tables summarize key kinetic data related to the performance of potassium trifluoroborates in Suzuki-Miyaura reactions.
Table 1: Hydrolysis Half-lives of various Potassium Organotrifluoroborates
This table presents the hydrolysis half-life (t1/2) for a selection of potassium organotrifluoroborates under specific Suzuki-Miyaura reaction conditions. The rate of hydrolysis is a critical factor influencing the overall reaction kinetics.
| Potassium Organotrifluoroborate (R-BF3K) | Hydrolysis Half-life (t1/2, min) |
| p-Tolyltrifluoroborate | 15 |
| Phenyltrifluoroborate | 18 |
| p-Methoxyphenyltrifluoroborate | 27 |
| Isopropyltrifluoroborate | 41 |
| Cyclohexyltrifluoroborate | 58 |
Data sourced from studies on the hydrolysis of organotrifluoroborates under basic conditions relevant to Suzuki-Miyaura coupling.[4]
Table 2: Comparative Performance of Cyclopropyl Boron Reagents
This table provides a qualitative and partially quantitative comparison between potassium cyclopropyltrifluoroborate and cyclopropylboronic acid, highlighting the advantages of the trifluoroborate salt.
| Feature | Potassium Cyclopropyltrifluoroborate | Cyclopropylboronic Acid |
| Stability | High, resistant to protodeboronation | Prone to protodeboronation and decomposition |
| Handling | Easy to handle, crystalline solid | Often difficult to purify and handle |
| Reaction Efficiency | High yields with a wide range of coupling partners, including challenging aryl chlorides | Yields can be variable and suffer from reproducibility issues |
| Stoichiometry | Can be used in near-stoichiometric amounts | Often requires an excess to compensate for decomposition |
This comparison is based on findings from a head-to-head study of cyclopropyl boron reagents in Suzuki-Miyaura cross-coupling reactions.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are representative methodologies for the preparation of potassium trifluoroborates and for conducting a Suzuki-Miyaura cross-coupling reaction.
General Procedure for the Preparation of Potassium Organotrifluoroborates
Potassium organotrifluoroborates can be readily synthesized from the corresponding boronic acids. In a typical procedure, the boronic acid is dissolved in a saturated aqueous solution of potassium hydrogen fluoride (KHF2). The mixture is stirred at room temperature, and the resulting crystalline trifluoroborate salt is collected by filtration, washed with a cold solvent (e.g., water or methanol), and dried under vacuum. The purity of the product can be assessed by NMR spectroscopy.[1]
Representative Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with a Potassium Trifluoroborate
The following protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with potassium cyclopropyltrifluoroborate.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium cyclopropyltrifluoroborate
-
Aryl chloride (e.g., 4-Chloroanisole)
-
Potassium carbonate (K2CO3)
-
Cyclopentyl methyl ether (CPME)
-
Water (degassed)
Procedure:
-
In a glovebox, a microwave vial is charged with Pd(OAc)2 (3 mol%), XPhos (6 mol%), potassium cyclopropyltrifluoroborate (1.01 equivalents), and K2CO3 (3 equivalents).[2]
-
The vial is sealed with a cap lined with a disposable Teflon septum.
-
The aryl chloride (1 equivalent) is added, followed by a 10:1 mixture of CPME and H2O (to achieve a concentration of 0.25 M with respect to the aryl chloride).[2]
-
The reaction mixture is stirred at 100 °C until the starting material is consumed, as monitored by GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways involved in the Suzuki-Miyaura reaction with potassium trifluoroborates.
References
Stability Showdown: Organotrifluoroborates vs. Organosilanes in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of nucleophilic partner in cross-coupling reactions is critical for the efficient synthesis of complex molecules. This guide provides an in-depth comparison of the stability and performance of two prominent classes of reagents: potassium organotrifluoroborates and organosilanes, with a focus on their application in palladium-catalyzed cross-coupling reactions.
Organotrifluoroborates and organosilanes have emerged as attractive alternatives to the more traditional organoboron and organotin reagents, offering advantages in terms of stability, handling, and toxicity. This guide delves into their relative stability, reactivity, and functional group tolerance, supported by available data and detailed experimental protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Differences in Stability and Handling
| Feature | Potassium Organotrifluoroborates | Organosilanes (with a focus on Organosilanols) |
| Physical State | Crystalline, free-flowing solids | Liquids or solids, depending on the substituent |
| Air & Moisture Stability | Exceptionally stable, can be stored indefinitely at room temperature without special precautions.[1] | Generally stable to air and moisture, with organosilanols showing good stability.[2] |
| Handling | Easy to handle due to their solid nature and high stability. | Generally easy to handle, with low to non-toxicity profiles.[2] |
| Susceptibility to Protodeboronation/Protodesilylation | Demonstrably high resistance to competitive protodeboronation that affects other organoboron reagents.[3] | Generally stable, but can undergo protodesilylation under certain conditions. |
| Activation Requirement | Typically require basic conditions for in-situ hydrolysis to the active boronic acid.[4][5] | Often require activation by a fluoride source or a base. Organosilanols offer a milder, fluoride-free activation pathway.[2] |
Performance in Cross-Coupling: A Comparative Overview
Organotrifluoroborates often demonstrate superior performance in specific cases, particularly in the cross-coupling of challenging substrates like heteroaryl chlorides.[3] Their slow release of the active boronic acid species under basic conditions can minimize side reactions such as homocoupling.[6] For instance, in the synthesis of fluorescent nucleosides, switching from an indoloboronic acid to the corresponding organotrifluoroborate resulted in a significant yield improvement from 37% to 60%.[3]
Organosilanes , particularly organosilanols, represent a mild and operationally simple alternative.[2] They have proven to be effective in a variety of cross-coupling reactions, including those involving aryl, heteroaryl, alkenyl, and alkynyl partners. The development of fluoride-free activation methods has significantly broadened their applicability and compatibility with sensitive functional groups.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of organotrifluoroborates and organosilanols in a Suzuki-Miyaura cross-coupling reaction, the following general experimental protocols can be adapted.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)
-
Nucleophilic partner:
-
Potassium organotrifluoroborate (1.1-1.5 equiv)
-
Organosilanol (1.1-1.5 equiv)
-
Procedure:
-
To a reaction vessel, add the aryl halide, palladium catalyst, and base.
-
Add the nucleophilic partner (potassium organotrifluoroborate or organosilanol).
-
Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Logical Relationships
The activation and catalytic cycle of organotrifluoroborates and organosilanes in Suzuki-Miyaura cross-coupling share common steps but differ in the initial activation of the nucleophile.
Figure 1. Comparative catalytic cycles for organotrifluoroborates and organosilanols.
The key difference lies in the initial activation step. Organotrifluoroborates undergo hydrolysis under basic conditions to generate the active boronic acid, which then participates in the transmetalation step.[4][5] Organosilanols are activated by a base to form a more nucleophilic silanolate, which then undergoes transmetalation with the palladium(II) complex.[2]
Side Reactions: Protodeboronation vs. Protodesilylation
A critical aspect of stability is the propensity to undergo cleavage of the carbon-metal bond by a proton source, a side reaction that reduces the yield of the desired cross-coupled product.
Figure 2. Competing protodeboronation and protodesilylation side reactions.
Potassium organotrifluoroborates are known for their enhanced stability against protodeboronation compared to their boronic acid and ester counterparts.[3] This stability is attributed to the tetracoordinate nature of the boron atom, which makes the C-B bond less susceptible to protonolysis. The slow, in-situ generation of the more reactive boronic acid helps to maintain a low steady-state concentration, further minimizing this undesired pathway.[6]
Organosilanes are also generally stable, but the strength of the C-Si bond and its susceptibility to cleavage can be influenced by the substituents on the silicon atom and the reaction conditions.
Conclusion
Both potassium organotrifluoroborates and organosilanes, particularly organosilanols, offer significant advantages over traditional organometallic reagents in cross-coupling reactions.
-
Potassium organotrifluoroborates are the reagents of choice when exceptional stability, ease of handling, and resistance to protodeboronation are paramount. They have demonstrated superior performance in challenging coupling reactions.
-
Organosilanols provide a mild, non-toxic, and fluoride-free alternative. Their ease of preparation and compatibility with a broad range of functional groups make them a highly attractive option for many synthetic applications.
The selection between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and the tolerance for potential side reactions. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision to optimize cross-coupling outcomes.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Ascendancy of Trifluoroborates: A Cost-Benefit Analysis in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that profoundly impacts the efficiency, reproducibility, and cost-effectiveness of synthetic endeavors. In the realm of cross-coupling reactions, a cornerstone of modern organic synthesis, potassium organotrifluoroborates are emerging as a superior alternative to traditional boronic acids and their esters. This guide provides an objective comparison of their performance, supported by experimental data, to illuminate the cost-benefit landscape of employing trifluoroborates in synthesis.
At the heart of the comparison lies a trade-off between the established utility of boronic acids and the enhanced stability and reactivity of trifluoroborates. While boronic acids have been instrumental in the proliferation of reactions like the Suzuki-Miyaura coupling, they are beset by inherent instability, often leading to decomposition and diminished yields.[1][2] Potassium organotrifluoroborates, by virtue of their tetracoordinate boron center, offer a robust solution to these challenges, presenting as air- and moisture-stable crystalline solids with a long shelf-life.[1][2][3]
I. Performance Comparison: Stability and Reactivity
The primary advantage of potassium trifluoroborates lies in their exceptional stability compared to boronic acids. Boronic acids are prone to protodeboronation, especially in the case of electron-deficient or heteroaryl substrates, a decomposition pathway that cleaves the crucial carbon-boron bond.[4] This instability necessitates special handling and storage conditions and can lead to inconsistent results. Trifluoroborates, in contrast, are significantly more resistant to such degradation, ensuring the integrity of the reagent and leading to more reliable and reproducible outcomes.[2][4]
This enhanced stability often translates to superior performance in cross-coupling reactions, particularly with substrates that are problematic as boronic acids. The use of trifluoroborates can lead to higher yields and cleaner reaction profiles.
Quantitative Data Summary
While direct side-by-side comparisons under identical conditions are not always available, the following tables summarize representative data from various studies, highlighting the performance of trifluoroborates in their synthesis and subsequent cross-coupling reactions.
Table 1: Synthesis Yields of Potassium Heteroaryltrifluoroborates from Boronic Acids
| Heteroarylboronic Acid | Product (Potassium Heteroaryltrifluoroborate) | Yield (%) | Reference |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 95 | [3] |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 92 | [3] |
| Pyridin-3-ylboronic acid | Potassium pyridin-3-yltrifluoroborate | 88 | [3] |
| Indol-5-ylboronic acid | Potassium indol-5-yltrifluoroborate | 91 | [3] |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Potassium thiophen-2-yltrifluoroborate | 4-Bromoacetophenone | 1-(4-(Thiophen-2-yl)phenyl)ethan-1-one | 93 | [3] |
| Thiophen-2-ylboronic acid | 4-Bromoacetophenone | 1-(4-(Thiophen-2-yl)phenyl)ethan-1-one | Not reported under same conditions; known to be problematic | [3] |
| Potassium furan-2-yltrifluoroborate | 4-Chlorotoluene | 2-(p-Tolyl)furan | 85 | |
| Furan-2-ylboronic acid | 4-Chlorotoluene | 2-(p-Tolyl)furan | No product observed under optimized conditions for other heteroaryl boronic acids |
Note: Direct comparative yield data under identical conditions is often scarce, as researchers typically resort to trifluoroborates for substrates where boronic acids are known to perform poorly.[1]
II. Cost-Benefit Analysis
The cost-effectiveness of a synthetic route is a multifaceted consideration, encompassing not only the price of starting materials but also factors like reaction efficiency, purification costs, and reagent stability.
Starting Material Cost:
Potassium trifluoroborates are synthesized from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂), an inexpensive and readily available reagent.[3] To illustrate, let's consider the preparation of potassium phenyltrifluoroborate from phenylboronic acid.
-
Phenylboronic Acid: Prices can range from approximately $3.00 to over $9.00 per gram, depending on the supplier and purity.
-
Potassium Hydrogen Fluoride: This reagent is significantly more economical, with prices around $0.34 to $0.59 per gram.
While there is an initial investment in converting the boronic acid to the trifluoroborate, the enhanced stability and often higher yields can offset this cost. The "cost per successful reaction" can be significantly lower with trifluoroborates, especially when dealing with precious or complex substrates where failed reactions due to boronic acid decomposition are costly.
Overall Benefits:
The benefits of using trifluoroborates extend beyond direct reagent costs:
-
Increased Reliability and Reproducibility: The stability of trifluoroborates leads to more consistent results, reducing the need for extensive optimization and repeat experiments.
-
Simplified Handling and Storage: Their air and moisture stability eliminates the need for stringent storage conditions (e.g., refrigeration) and inert atmosphere techniques for handling, simplifying laboratory workflow.[4]
-
Broader Substrate Scope: Trifluoroborates enable the use of a wider range of substrates, particularly challenging heteroaryl and electron-deficient systems, that are often incompatible with the corresponding boronic acids.[3]
III. Experimental Protocols
A. Synthesis of Potassium Phenyltrifluoroborate
This protocol describes the conversion of phenylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.[1]
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with acetone and then with diethyl ether.
-
Dry the solid under high vacuum to yield potassium phenyltrifluoroborate.
Characterization:
The product can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the structure of the phenyl group.
-
¹¹B NMR: A characteristic signal for the trifluoroborate anion will be observed.
-
¹⁹F NMR: A characteristic signal for the trifluoroborate anion will be observed.
-
Melting Point: To confirm the purity of the product.
B. Comparative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the performance of a potassium organotrifluoroborate and its corresponding boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Potassium organotrifluoroborate (e.g., potassium phenyltrifluoroborate) (1.2 eq)
-
Organoboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst, and the base.
-
In a separate vessel, prepare a solution of the boron reagent (either the potassium trifluoroborate or the boronic acid).
-
Add the degassed solvent to the reaction vessel containing the aryl halide.
-
Add the solution of the boron reagent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizing the Advantage: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and the inherent advantages of using trifluoroborates.
V. Conclusion
The transition from boronic acids to potassium organotrifluoroborates represents a significant advancement in the field of organic synthesis. While the initial preparation of trifluoroborates adds an extra step, the profound benefits in terms of stability, handling, and reaction performance present a compelling case for their adoption. For researchers engaged in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and materials science sectors, the enhanced reliability and broader applicability of trifluoroborates offer a clear advantage, ultimately leading to a more efficient and cost-effective synthetic strategy. The evidence strongly suggests that the era of trifluoroborates is not merely a fleeting trend but a paradigm shift towards more robust and dependable synthetic methodologies.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. Phenylboronic acid 0.95 Benzeneboronic acid [sigmaaldrich.com]
- 3. Phenylboronic acid price,buy Phenylboronic acid - chemicalbook [m.chemicalbook.com]
- 4. Phenylboronic acid, 25 g, CAS No. 98-80-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
A Comparative Guide to the Spectroscopic Properties of Potassium Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate and related alternative aryltrifluoroborate salts. The information presented is intended to assist researchers in identifying and characterizing these versatile reagents, which are crucial in modern synthetic chemistry, particularly in cross-coupling reactions for drug discovery and development.
Introduction to Aryltrifluoroborates
Potassium aryltrifluoroborates are a class of organoboron compounds that have gained significant attention as stable, crystalline solids that are easy to handle compared to their boronic acid counterparts. Their enhanced stability and unique reactivity make them valuable building blocks in organic synthesis. This guide focuses on the spectroscopic characterization of this compound and provides a comparison with structurally similar analogs.
Spectroscopic Data Comparison
Table 1: Comparison of 1H NMR Spectroscopic Data (DMSO-d6)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| This compound | Expected: ~6.8-7.2 | Expected: ~3.8 |
| Potassium (3-methoxyphenyl)trifluoroborate | 6.95 (d, J=7.5 Hz, 1H), 6.85 (s, 1H), 6.80 (d, J=7.5 Hz, 1H), 6.60 (t, J=7.5 Hz, 1H) | 3.70 (s, 3H) |
| Potassium (4-methoxyphenyl)trifluoroborate | 7.21 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H) | 3.70 (s, 3H) |
Table 2: Comparison of 13C NMR Spectroscopic Data (DMSO-d6)
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | C-B Carbon (ppm) |
| This compound | Expected: ~110-160 (with C-F coupling) | Expected: ~56 | Expected: Broad signal |
| Potassium (3-methoxyphenyl)trifluoroborate | 158.3, 128.6, 118.0, 113.8, 110.2 | 54.7 | Not observed |
| Potassium (4-methoxyphenyl)trifluoroborate | 156.5, 134.5, 112.8 | 54.8 | Not observed |
Table 3: Comparison of 19F and 11B NMR Spectroscopic Data (DMSO-d6)
| Compound | 19F Chemical Shift (ppm) | 11B Chemical Shift (ppm) |
| This compound | Expected: Aromatic F ~ -110 to -140; BF3 ~ -135 to -145 | Expected: ~3-6 |
| Potassium (3-methoxyphenyl)trifluoroborate | -138.3 | 5.3 |
| Potassium (4-methoxyphenyl)trifluoroborate | -138.1 | 5.5 |
Table 4: Comparison of Infrared (IR) Spectroscopic Data (Solid, cm-1)
| Compound | Key IR Absorptions (cm-1) |
| This compound | Expected: ~3000 (C-H), ~1600 (C=C), ~1250 (C-O), ~1100-1000 (B-F) |
| Potassium (3-methoxyphenyl)trifluoroborate | 3060, 2960, 1595, 1480, 1240, 1040 |
| Potassium (4-methoxyphenyl)trifluoroborate | 3050, 2950, 1605, 1510, 1245, 1030 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-K]- (m/z) |
| This compound | C7H6BF4KO | 232.02 | 193.04 |
| Potassium (3-methoxyphenyl)trifluoroborate | C7H7BF3KO | 214.03 | 175.05 |
| Potassium (4-methoxyphenyl)trifluoroborate | C7H7BF3KO | 214.03 | 175.05 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the potassium aryltrifluoroborate salt is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
1H NMR : Spectra are typically acquired with a 45° pulse angle, an acquisition time of 3-4 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.
-
13C NMR : Spectra are acquired with proton decoupling. Chemical shifts are referenced to the central peak of the DMSO-d6 septet at 39.52 ppm. The carbon atom attached to the boron is often broadened due to quadrupolar relaxation and may not be observed.
-
19F NMR : A dedicated fluorine probe is used. Chemical shifts can be referenced to an external standard such as CFCl3 (0 ppm). For aryl-F, shifts are expected in the range of -100 to -150 ppm, while the BF3 group will appear as a broader signal, typically between -130 and -150 ppm.
-
11B NMR : A boron-specific probe or a broadband probe is used. Chemical shifts are referenced to an external standard of BF3·OEt2 (0 ppm). A broad signal is typically observed between 3 and 6 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition : Spectra are typically recorded from 4000 to 400 cm-1 with a resolution of 4 cm-1 and an accumulation of 16-32 scans.
Mass Spectrometry (MS)
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : The analysis is performed in negative ion mode to observe the [R-BF3]- anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
Experimental Workflow
The general workflow for the spectroscopic analysis of a potassium aryltrifluoroborate salt is outlined below.
This guide provides a foundational understanding of the spectroscopic properties of this compound in comparison to its analogs. For definitive characterization, it is recommended to acquire experimental data on a purified sample.
References
A Comparative Guide to Palladium Precatalysts for Aryltrifluoroborate Activation in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of palladium precatalyst is critical for the efficient activation of coupling partners, particularly for the increasingly popular and bench-stable potassium aryltrifluoroborates. This guide provides an objective comparison of commonly employed palladium precatalysts, supported by experimental data, to aid in the selection of the optimal catalyst system for your specific research needs.
The Suzuki-Miyaura coupling of potassium aryltrifluoroborates offers several advantages over traditional boronic acids, including enhanced stability and ease of handling. However, the success of these reactions is highly dependent on the palladium precatalyst's ability to efficiently generate the active Pd(0) species. This guide focuses on a comparative analysis of several classes of palladium precatalysts, including those based on biarylphosphine ligands (Buchwald-type), N-heterocyclic carbenes (NHC-based, such as PEPPSI-type), and allyl-palladium complexes.
Performance Comparison of Palladium Precatalysts
The selection of a palladium precatalyst can significantly impact reaction yields, times, and substrate scope. Below is a summary of performance data for various precatalysts in the Suzuki-Miyaura coupling of aryl halides with aryltrifluoroborates. The data is compiled from peer-reviewed literature and is intended to provide a comparative overview under specific reaction conditions.
| Precatalyst/System | Ligand | Aryl Halide | Aryltrifluoroborate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | RuPhos | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [1] |
| Pd(OAc)₂ | RuPhos | 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | K₂CO₃ | Toluene/H₂O | 80 | 24 | 85 | [2] |
| Pd(OAc)₂ | CM-phos | 4-Tolyl mesylate | Potassium phenyltrifluoroborate | K₃PO₄ | t-Butanol | 110 | 12 | 82 | [3] |
| (η³-allyl)PdCl(IPr) | IPr | 3-Chloroanisole | Potassium sec-butyltrifluoroborate | K₃PO₄ | Toluene/H₂O | 80 | 16 | ~65 | [4] |
| (η³-crotyl)PdCl(IPr) | IPr | 3-Chloroanisole | Potassium sec-butyltrifluoroborate | K₃PO₄ | Toluene/H₂O | 80 | 16 | ~70 | [4] |
| (η³-cinnamyl)PdCl(IPr) | IPr | 3-Chloroanisole | Potassium sec-butyltrifluoroborate | K₃PO₄ | Toluene/H₂O | 80 | 16 | ~75 | [4] |
| (tBuInd)PdCl(IPr) | IPr | 3-Chloroanisole | Potassium sec-butyltrifluoroborate | K₃PO₄ | Toluene/H₂O | 80 | 16 | ~80 | [4] |
| XPhos Pd G3 | XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [5] |
| PEPPSI-IPr | IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF/MeOH | RT | 2 | 95 | [1][4] |
Note: Data for boronic acids is included to provide a broader context of catalyst performance, as direct comparative studies with a wide range of aryltrifluoroborates are limited in the literature.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborates, adapted from the cited literature.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Potassium Aryltrifluoroborate
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Allyl-Pd-NHC, Buchwald G3, or PEPPSI-IPr)
-
Ligand (if required, e.g., RuPhos, XPhos, IPr)
-
Aryl halide
-
Potassium aryltrifluoroborate
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane, Ethanol, t-Butanol)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (0.5-2 mol%) and the ligand (if using an in-situ generated catalyst, typically in a 1:1 or 1:2 Pd:ligand ratio).
-
Add the aryl halide (1.0 equiv), the potassium aryltrifluoroborate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Add the anhydrous solvent and degassed water (if applicable) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl halide.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to 120°C) for the specified time. Reaction progress can be monitored by TLC, GC, or LC-MS.
Work-up and Analysis:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product. The yield is determined after purification.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Concluding Remarks
The choice of a palladium precatalyst for the Suzuki-Miyaura coupling of aryltrifluoroborates is a critical parameter that can significantly influence the outcome of the reaction. While in-situ catalyst generation from sources like Pd(OAc)₂ can be effective, well-defined precatalysts such as Buchwald G3, PEPPSI-IPr, and allyl-palladium complexes often offer superior performance in terms of activity, stability, and reproducibility. For challenging substrates, such as sterically hindered or electron-deficient partners, the use of advanced precatalysts is often essential to achieve high yields. This guide provides a starting point for catalyst selection, and it is recommended to screen a variety of precatalysts and reaction conditions to identify the optimal system for a specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 3. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lewis Acidity of Organotrifluoroborates and Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lewis acidity of organotrifluoroborates and boronic acids, supported by experimental data and detailed methodologies. Understanding the distinct Lewis acidity profiles of these two important classes of organoboron compounds is critical for their effective application in organic synthesis, catalysis, and medicinal chemistry.
Fundamental Differences in Structure and Lewis Acidity
The Lewis acidity of organoboron compounds stems from the electron-deficient nature of the boron atom. However, the structural differences between boronic acids and organotrifluoroborates lead to fundamentally different Lewis acidic characters.
-
Boronic Acids (R-B(OH)₂): These compounds feature a trigonal planar boron atom with a vacant p-orbital. This electron deficiency makes the boron atom an electrophilic center, capable of accepting an electron pair from a Lewis base.[1] In aqueous media, a boronic acid interacts with a hydroxide ion (OH⁻) to form a tetrahedral, sp³-hybridized boronate anion, [RB(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity.
-
Potassium Organotrifluoroborates (K⁺[R-BF₃]⁻): In contrast, the boron atom in an organotrifluoroborate salt is already tetra-coordinated and bears a formal negative charge.[2] This tetrahedral "ate" structure means the boron atom has a filled octet and lacks a vacant orbital for accepting electrons. Consequently, organotrifluoroborate salts are not Lewis acidic in their ground state.[2] They are often regarded as stable, crystalline, and protected forms of boronic acids.[2]
The relationship between these forms can be visualized as an equilibrium, where the non-Lewis acidic trifluoroborate can serve as a precursor to the Lewis acidic boronic acid.
Quantitative Comparison of Lewis Acidity
Direct quantitative comparison is nuanced because organotrifluoroborates are not inherently Lewis acidic. The most common measure for boronic acids is the pKa value in an aqueous solution, which quantifies their ability to accept a hydroxide ion. A lower pKa value corresponds to a stronger Lewis acid. For a broader range of boron compounds in non-aqueous media, the Gutmann-Beckett method, which determines an Acceptor Number (AN), is used. A higher AN value indicates greater Lewis acidity.[3]
While direct AN values for R-BF₃K salts are not applicable, the table below provides pKa values for representative boronic acids and AN values for related boron compounds to contextualize the Lewis acidity scale.
| Compound Class | Compound | Method | Value | Interpretation | Reference |
| Boronic Acid | Phenylboronic Acid | pKa | 8.83 | Reference Lewis Acidity | [4] |
| 4-Methoxyphenylboronic Acid | pKa | 9.09 | Weaker Lewis Acid (EDG) | [4] | |
| 4-(Trifluoromethyl)phenylboronic Acid | pKa | 7.91 | Stronger Lewis Acid (EWG) | [5] | |
| Methylboronic Acid | pKa | 10.4 | Weaker Lewis Acid | [1] | |
| Boron Trihalide | BF₃ | AN | 89 | Strong Lewis Acid | [3] |
| BCl₃ | AN | 105.7 | Very Strong Lewis Acid | [6] | |
| BBr₃ | AN | 109.3 | Very Strong Lewis Acid | [6] | |
| Fluoroarylborane | B(C₆F₅)₃ | AN | 82 | Strong Lewis Acid | [3] |
| Organotrifluoroborate | Potassium Phenyltrifluoroborate | N/A | N/A | Not a Lewis Acid | [2] |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group
Role in Chemical Reactions: A Mechanistic Distinction
Despite their lack of inherent Lewis acidity, organotrifluoroborates often exhibit superior performance in reactions typically catalyzed by Lewis acids, such as conjugate additions.[7] This is attributed to the slow, in-situ release of the corresponding boronic acid or a related Lewis acidic species under the reaction conditions.[2]
A study comparing reaction rates in BINOL-catalyzed conjugate additions found that while both boronic acids and organotrifluoroborates are effective, the rate trends with substituted reagents differ significantly.[7][8] This suggests that while organotrifluoroborates act as a source for the active Lewis acid, the mechanism may be more complex than a simple pre-equilibrium hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
A Head-to-Head Battle of Boron Reagents: Unveiling Stoichiometric Precision with Organotrifluoroborates Over Boronic Acids
For researchers, scientists, and drug development professionals navigating the intricate landscape of cross-coupling reactions, the choice of boron reagent is a critical determinant of success. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, has traditionally relied on boronic acids. However, the emergence of potassium organotrifluoroborate salts has sparked a paradigm shift, offering significant advantages in stability, handling, and, crucially, stoichiometric precision. This guide provides an objective, data-driven comparison of these two classes of reagents, empowering you to make informed decisions for your synthetic endeavors.
Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and are often challenging to purify.[1][2] This inherent stability not only simplifies storage and handling but also translates to greater accuracy in reaction stoichiometry. Unlike boronic acids, which can exist in a dehydrative equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are well-defined, monomeric species.[2][3] This fundamental difference ensures that the amount of active boron species in a reaction is precisely controlled, leading to more reproducible outcomes and often higher yields.[4]
Unpacking the Stability Advantage: A Structural Perspective
The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This arrangement renders them less susceptible to protodeboronation, a common side reaction that plagues boronic acids, particularly those with electron-rich or heteroaromatic substituents.[5] This stability allows organotrifluoroborates to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[2]
Caption: Equilibrium of boronic acids with boroxines versus stable organotrifluoroborates.
Performance in the Crucible: A Quantitative Comparison
The superior stability and stoichiometric precision of organotrifluoroborates often translate to improved yields in Suzuki-Miyaura cross-coupling reactions. This is particularly evident with challenging substrates, such as heteroaryl compounds, where boronic acids are notoriously unstable.
| Coupling Partners | Boron Reagent | Yield (%) | Reference |
| 4-Bromobenzonitrile + Furan-2-ylboronic acid | Furan-2-ylboronic acid | Challenging Partner | [5] |
| 4-Bromobenzonitrile + Potassium furan-2-yltrifluoroborate | Potassium furan-2-yltrifluoroborate | 91 | [1] |
| 4-Chlorobenzonitrile + 5-Methylfuran-2-ylboronic acid | 5-Methylfuran-2-ylboronic acid | Not Reported | |
| 4-Chlorobenzonitrile + Potassium 5-methylfuran-2-yltrifluoroborate | Potassium 5-methylfuran-2-yltrifluoroborate | Moderate | [5] |
| 4-Bromobenzonitrile + 4-Methylthiophen-2-ylboronic acid (as received) | 4-Methylthiophen-2-ylboronic acid | 69 | [5] |
| 4-Bromobenzonitrile + Potassium 4-methylthiophen-2-yltrifluoroborate (from recrystallized boronic acid) | Potassium 4-methylthiophen-2-yltrifluoroborate | 95 | [5] |
Note: The yields reported are often under conditions optimized for the specific boron reagent, which may not be identical. However, the data consistently demonstrates the advantages of organotrifluoroborates for achieving high efficiencies, particularly with historically difficult coupling partners.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This procedure highlights the straightforward conversion of a boronic acid to its more stable trifluoroborate counterpart.
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.[2]
Caption: Synthesis of potassium phenyltrifluoroborate.
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Heteroaryltrifluoroborates
This protocol is a general starting point for the coupling of heteroaryltrifluoroborates with aryl halides.
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), potassium heteroaryltrifluoroborate (1.05-1.2 eq), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., RuPhos), and base (e.g., Na₂CO₃ or K₂CO₃).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., ethanol or dioxane/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids
This protocol provides a general framework for the use of boronic acids in Suzuki-Miyaura reactions.
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 eq), aryl boronic acid (1.2-1.5 eq), palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to 85-100 °C under an inert atmosphere and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.[4][6]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
For syntheses demanding high precision, reproducibility, and robustness, potassium organotrifluoroborates present a compelling alternative to traditional boronic acids. Their inherent stability circumvents the stoichiometric ambiguity associated with the boronic acid-boroxine equilibrium, leading to more reliable and often higher-yielding cross-coupling reactions. While boronic acids remain valuable tools in the synthetic chemist's arsenal, the superior handling characteristics and performance of organotrifluoroborates, particularly with challenging substrates, position them as the reagent of choice for achieving stoichiometric precision in modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Navigating the Safe Disposal of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, ensuring the protection of personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from SDSs of closely related compounds, such as Potassium 4-methoxyphenyltrifluoroborate and other potassium organotrifluoroborates. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.
Essential Safety & Handling Information
Before initiating any disposal protocol, it is crucial to be aware of the potential hazards associated with this compound and similar organotrifluoroborate compounds. Personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid generating dust.[1][2]
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[1][2]
Quantitative Safety Data
The following table summarizes key safety and hazard information for analogous potassium organotrifluoroborate compounds.
| Property | Value |
| Appearance | White to off-white solid/powder |
| Hazard Classifications | Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure) - Respiratory System |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of small laboratory quantities of this compound involves neutralization to convert the trifluoroborate into a more environmentally benign borate species. For larger quantities, consult your institution's EHS office for disposal as hazardous waste.
Objective: To hydrolyze the trifluoroborate salt to its corresponding boronic acid and subsequently neutralize any acidic byproducts.
Materials:
-
Waste this compound
-
Large beaker or flask
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Water
-
pH paper or a calibrated pH meter
Experimental Procedure:
-
Segregation and Labeling: Collect all waste containing this compound in a clearly labeled, dedicated waste container. Do not mix with other chemical waste streams.
-
Dilution: In a well-ventilated chemical fume hood, carefully transfer the trifluoroborate waste to a large beaker. Slowly add water to dissolve the solid.
-
Neutralization: While stirring the aqueous solution, slowly and incrementally add a mild base such as sodium bicarbonate or sodium carbonate. This will facilitate the hydrolysis of the trifluoroborate.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue to add the base until the pH is neutral (approximately pH 7). This step is critical to neutralize any potential acidic byproducts, such as hydrofluoric acid (HF), that could form.
-
Final Disposal: Once the solution is confirmed to be neutral, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is crucial to verify this disposal method with your local EHS office to ensure compliance.
-
Container Decontamination: Thoroughly rinse the empty waste container with water and a suitable detergent. The rinse water can be disposed of down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar trifluoroborate salts are known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical. A face shield may be required for large quantities or when there is a splash hazard.[2][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use.[5] Breakthrough time should be greater than 480 minutes.[5] |
| Laboratory coat | Should be fully buttoned. A flame-resistant lab coat should be worn if working with flammable materials.[4][6] | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.[1]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.[1]
-
-
Weighing and Transfer :
-
Don all required PPE before entering the designated handling area.[1]
-
Carefully open the container inside the chemical fume hood to avoid generating dust.[1]
-
Use a clean, dry spatula to weigh the desired amount of the chemical onto a weigh boat.
-
Transfer the chemical to the reaction vessel slowly and carefully to prevent dusting.[1]
-
Promptly and securely close the container after use.[1]
-
-
During Reaction :
-
Conduct all reactions within the chemical fume hood.[1]
-
Keep the sash of the fume hood at the lowest practical height.
-
-
Storage :
Emergency Procedures: Spill and Exposure
| Situation | Procedure |
| Small Spill | 1. Contain : Restrict access to the spill area. 2. Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect : Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[1] 4. Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[1] 5. Dispose : Dispose of all contaminated materials as hazardous waste.[1] |
| Large Spill | 1. Evacuate : Immediately evacuate the laboratory and alert others.[1] 2. Isolate : Close the laboratory doors to contain the spill.[1] 3. Alert : Notify your institution's emergency response team.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.
-
Segregate Waste : Do not mix waste containing this chemical with other waste streams unless permitted by your institution's guidelines.[1]
-
Containerize : Place all waste in a designated, labeled, and sealed hazardous waste container.
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. carlroth.com [carlroth.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
